4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXZCLJFKCACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646902 | |
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171879-99-5 | |
| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecular scaffolds.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. 7-Azaindoles are recognized as crucial pharmacophores due to their structural resemblance to the endogenous purine bases, allowing them to interact with a wide range of biological targets. Their unique electronic properties and hydrogen bonding capabilities make them privileged structures in the design of kinase inhibitors, among other therapeutic agents. The strategic placement of a chlorine atom at the 4-position and a methyl group at the 6-position of the pyrrolo[2,3-b]pyridine core provides a versatile platform for further chemical modification, making this compound a valuable starting material in the synthesis of complex bioactive molecules.
Core Physicochemical Properties
A thorough understanding of the fundamental physical properties of a compound is paramount for its effective handling, characterization, and application in synthetic and biological protocols. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| CAS Number | 171879-99-5 | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Boiling Point | 283.1 °C at 760 mmHg | [2] |
| Flash Point | 152.1 °C | [2] |
| Density | 1.351 g/cm³ | [2] |
| Purity (typical) | ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons: Several signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine and pyrrole rings. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the upfield region of the aromatic spectrum (around δ 2.5 ppm).
-
N-H Proton: A broad singlet corresponding to the pyrrole N-H proton is expected, the chemical shift of which can be highly variable depending on solvent and concentration.
-
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon atom attached to the chlorine will be significantly influenced.
-
Methyl Carbon: A signal in the aliphatic region (around δ 20-25 ppm) is expected for the methyl group carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands (cm⁻¹):
-
N-H Stretch: A moderate to sharp absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region from the methyl group.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z = 166, with a characteristic isotopic peak at m/z = 168 (M+2) with approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Fragmentation: Fragmentation patterns may involve the loss of a chlorine atom, a methyl group, or cleavage of the heterocyclic rings.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a guide for the characterization of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range indicates the presence of impurities.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts is recorded.
Solubility Assessment
Causality: Understanding the solubility profile is essential for choosing appropriate solvents for reactions, purification, and biological assays.
Protocol:
-
To a series of small test tubes, add approximately 1-2 mg of the compound.
-
Add 0.5 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) to each tube.
-
Observe the solubility at room temperature with gentle agitation.
-
For insoluble samples, gently warm the mixture and observe any change in solubility.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related chloro-substituted heterocyclic compounds suggests that it should be handled with care.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8 °C.[1]
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the chloro and methyl substituents on the 7-azaindole core. The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, providing a key handle for the introduction of various functional groups. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.
The pyrrolo[2,3-b]pyridine scaffold is a common feature in molecules designed to target a variety of kinases, and the specific substitution pattern of this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its known physical properties and predictive insights into its spectral characteristics. The experimental protocols outlined herein offer a framework for the rigorous characterization of this compound, ensuring data integrity and reproducibility in research and development settings. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.
References
- CAS No 171879-99-5 , 1H-Pyrrolo[2,3-b]pyridine,4-chloro-6-methyl-. (n.d.). Chemical Synthesis and Custom Synthesis.
- 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3. (n.d.). Carl ROTH.
- 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407. (n.d.). PubChem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules, 23(11), 2943. [Link]
Sources
4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine chemical structure
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, providing a robust foundation for drug discovery campaigns. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines and its capacity for critical hydrogen bonding interactions have cemented its role, particularly in the competitive field of kinase inhibition.
This technical guide focuses on a key derivative of this family: This compound . This compound is not merely another entry in a chemical catalog; it is a strategic building block, engineered with functional handles that empower chemists to explore vast chemical spaces. The chlorine atom at the C4 position serves as a versatile reactive site for introducing molecular diversity, while the methyl group at C6 provides a subtle yet crucial modulator for selectivity and physicochemical properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's structural characteristics, its mechanistic role in biological systems, detailed synthetic and derivatization protocols, and its application in contemporary drug discovery, all grounded in established scientific principles.
Chapter 1: Core Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This fusion creates a unique electronic architecture that is central to its utility.
The pyrrole ring's NH group acts as a hydrogen bond donor, while the pyridine ring's nitrogen atom is a hydrogen bond acceptor.[1][2] This duality is critical for its biological activity, particularly in mimicking the adenine portion of ATP to bind with kinase enzymes.[1] The electron-withdrawing nature of the pyridine nitrogen also influences the reactivity of the entire bicyclic system. The substituents at the C4 and C6 positions further refine these properties:
-
4-Chloro Group : This is the molecule's primary reactive center. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a straightforward and reliable method for introducing a wide array of functional groups.
-
6-Methyl Group : This group influences the molecule's lipophilicity and can engage in beneficial van der Waals interactions within target protein binding pockets, often enhancing potency and selectivity.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Chloro-6-methyl-7-azaindole | - |
| CAS Number | 171879-99-5 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |
| Storage | Store at 2-8°C under an inert atmosphere |
Note: Detailed experimental data such as melting point and specific NMR/IR spectra are often proprietary to suppliers or found within specific patent literature. The provided data is based on available public information and chemical principles.
Chapter 2: The 7-Azaindole Scaffold: A Mechanistic View of Kinase Inhibition
The 7-azaindole core is widely recognized as a "kinase privileged fragment," a testament to its remarkable success in the design of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.
Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and blocking the access of ATP.[1][2] The 7-azaindole scaffold is an exceptional "hinge-binder" because it effectively mimics the hydrogen bonding pattern of adenine. As illustrated below, the pyrrole N-H (donor) and the pyridine N1 (acceptor) form two crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme.[1] This bidentate interaction provides a strong anchor for the inhibitor, leading to high-affinity binding.
Caption: Hinge-binding interaction of the 7-azaindole scaffold.
This foundational binding mode is the primary reason for the scaffold's broad utility. By attaching various substituents to other positions of the 7-azaindole ring, medicinal chemists can target adjacent hydrophobic pockets and solvent-exposed regions, thereby engineering inhibitors with high potency and selectivity for specific kinases.[3]
Chapter 3: Synthetic Pathways and Key Functionalization Protocols
The value of a chemical building block is directly tied to the reliability and versatility of its synthesis and subsequent reactions. This compound is accessible through multi-step synthetic sequences, and its C4-chloro group is primed for derivatization.
Illustrative Synthetic Workflow
The synthesis of substituted 7-azaindoles often involves the construction of the bicyclic core from acyclic or pyridine-based precursors, followed by functional group interconversions. The workflow below outlines a conceptual pathway for synthesizing and functionalizing the target compound.
Caption: General synthetic and derivatization workflow.
Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is the most critical reaction for this building block. The electron-withdrawing effect of the fused pyridine ring sufficiently activates the C4 position for substitution by a wide range of nucleophiles.
Objective: To demonstrate the displacement of the C4-chloride with a representative amine nucleophile.
Causality: This reaction is chosen for its reliability, broad substrate scope, and operational simplicity. The reaction typically proceeds under thermal or microwave conditions, often with a base to neutralize the HCl byproduct. The choice of a polar aprotic solvent like NMP or DMSO facilitates the formation of the charged Meisenheimer intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry microwave vial, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 150-200 °C for 30-90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been formed and is free of significant impurities.
Experimental Protocol 2: Palladium-Catalyzed Cross-Coupling
While direct cross-coupling on the C4-Cl bond is feasible, related 7-azaindole intermediates are often functionalized using powerful palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4] For instance, a 2-iodo-4-chloro-pyrrolopyridine intermediate allows for chemoselective coupling. A Suzuki reaction can be performed at the more reactive C-I bond, followed by a Buchwald-Hartwig amination at the C-Cl bond.[4] This sequential approach enables the construction of highly complex molecules.
Objective: To outline a representative Suzuki-Miyaura coupling on a related halo-azaindole intermediate.
Causality: This method is chosen for its exceptional ability to form carbon-carbon bonds, linking the azaindole core to a diverse range of aryl or heteroaryl groups. The choice of palladium catalyst and ligand is critical and must be optimized to avoid side reactions like dehalogenation.[4]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the halo-azaindole substrate (e.g., an iodo- or bromo-derivative, 1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), under a stream of nitrogen or argon.
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the reaction with an organic solvent, wash with water, and dry the organic phase. After concentration, purify the product via column chromatography.
Chapter 4: Applications in Drug Discovery Programs
The true measure of a scaffold's utility is its tangible impact on drug discovery. Derivatives of the 7-azaindole core, and specifically those enabled by intermediates like this compound, have shown potent activity against a range of important disease targets.
-
Kinase Inhibition: This is the most prominent application. The scaffold has been incorporated into inhibitors targeting a vast number of kinases, including B-RAF, PI3K, and JAK.[1][5][6] The FDA-approved melanoma drug Vemurafenib, which is built upon a 7-azaindole core, stands as a landmark achievement for this scaffold.[2][7]
-
Phosphodiesterase (PDE) Inhibition: The 1H-pyrrolo[2,3-b]pyridine ring system has also been identified as a novel scaffold for potent and selective PDE4B inhibitors, which have therapeutic potential in treating inflammatory and psychiatric disorders.[8]
Structure-Activity Relationship (SAR) Insights
The derivatization of the 4-chloro position is a cornerstone of SAR exploration. By synthesizing a library of analogs with different substituents at C4, researchers can systematically probe the binding pocket of a target enzyme.
-
Small aliphatic amines can explore small, defined pockets.
-
Larger aromatic or heteroaromatic groups can form additional hydrophobic or pi-stacking interactions.
-
Groups with hydrogen bond donors/acceptors can engage with specific amino acid residues to enhance potency and selectivity.
The 6-methyl group, while less commonly modified, serves as a fixed probe of a lipophilic pocket and can help orient the molecule for optimal binding.
| Target Class | Representative Scaffold | Biological Activity (Example) | Reference |
| Serine/Threonine Kinases | 7-Azaindole | Vemurafenib (B-RAF V600E inhibitor) | [1][2][7] |
| Lipid Kinases | 7-Azaindole | Potent PI3K inhibitors (subnanomolar IC₅₀) | [5] |
| Tyrosine Kinases | 1H-Pyrrolo[2,3-b]pyridine | JAK1-selective inhibitors | [6] |
| Phosphodiesterases | 1H-Pyrrolo[2,3-b]pyridine | PDE4B inhibitors (IC₅₀ = 0.1-1.0 µM) | [8] |
Chapter 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[9][12] Storage at 2-8°C under an inert gas is recommended to ensure long-term stability.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its strategic design, combining the privileged 7-azaindole core with a reactive chlorine handle, provides an efficient and logical pathway to novel and diverse molecular architectures. Its proven success as a hinge-binding element in kinase inhibitors has already led to life-saving medicines, and its potential is far from exhausted.
Future research will likely focus on leveraging this scaffold to design inhibitors with novel binding modes (e.g., allosteric inhibitors), to develop covalent inhibitors by replacing the chloro group with a suitable warhead, and to explore its utility against other important target classes beyond kinases. As our understanding of disease biology deepens, the demand for well-designed, synthetically tractable building blocks like this compound will only continue to grow.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- Wang, L., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH).
- Fancelli, D., et al. (2018). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications.
- Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (2025). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (2025). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- J&K SCIENTIFIC LTD. (Date not available). This compound.
- Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central (PMC).
- PubChem. (2025). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Kumar, A., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC).
- ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Google Patents. (Date not available). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications.
- PubChem. (2025). 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-6-methyl-7-azaindole (CAS No. 171879-99-5), is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic scaffold, comprised of fused pyrrole and pyridine rings, serves as a versatile pharmacophore in the design of kinase inhibitors and other therapeutic agents.[3] The precise elucidation of its molecular structure through spectroscopic methods is paramount for ensuring its identity, purity, and for understanding its chemical reactivity in synthetic transformations.
This technical guide provides an in-depth overview of the spectroscopic properties of this compound. While a complete set of publicly available experimental spectra for this specific compound is limited, this document will present the expected spectroscopic data based on its chemical structure and analysis of closely related analogues. Furthermore, this guide details the robust experimental protocols for acquiring high-quality spectroscopic data, offering valuable insights for researchers and drug development professionals.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The key structural features include a pyrrole ring, a substituted pyridine ring with a chloro and a methyl group, and an N-H proton on the pyrrole ring.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 11.5 - 12.5 | broad singlet | - |
| H-2 | 7.7 - 7.9 | doublet | ~2.5 - 3.0 |
| H-3 | 6.5 - 6.7 | doublet | ~2.5 - 3.0 |
| H-5 | 7.1 - 7.3 | singlet | - |
| C6-CH₃ | 2.4 - 2.6 | singlet | - |
Note: Chemical shifts are predictions and can be influenced by solvent and concentration.
The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and temperature. The protons on the pyrrole ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The proton on the pyridine ring (H-5) is anticipated to be a singlet as it lacks adjacent protons for coupling. The methyl group protons will also appear as a singlet.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.
-
Data Acquisition: Record the spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Standard acquisition parameters for a ¹H spectrum should be employed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. Due to the presence of eight unique carbon atoms in this compound, eight distinct signals are expected in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 125 - 128 |
| C-3 | 100 - 103 |
| C-3a | 114 - 116 |
| C-4 | 133 - 135 |
| C-5 | 116 - 118 |
| C-6 | 148 - 150 |
| C-7a | 147 - 149 |
| C6-CH₃ | 18 - 22 |
Note: Chemical shifts are predictions and can vary based on experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation is similar to that for ¹H NMR, though a higher concentration of the sample (20-50 mg) is often required for a good signal-to-noise ratio in a reasonable acquisition time. A standard proton-decoupled ¹³C NMR experiment should be performed. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇ClN₂), the molecular weight is approximately 166.61 g/mol .
Expected Mass Spectrum Data
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | Expected m/z (Monoisotopic) | Isotopic Peak (M+2) |
| [M]⁺ | 166.0352 | 168.0323 (approx. 32% of M⁺) |
| [M+H]⁺ | 167.0425 | 169.0396 (approx. 32% of [M+H]⁺) |
The fragmentation pattern in the mass spectrum will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways may involve the loss of a methyl radical or a chlorine atom.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Select an appropriate ionization technique. ESI is a soft ionization method that is well-suited for observing the molecular ion, while EI is a higher-energy method that can provide valuable fragmentation information.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic distribution, and any significant fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrrole) | 3100 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C and C=N Stretches | 1500 - 1650 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
The broad N-H stretching band is a key feature, and its position and shape can be influenced by hydrogen bonding in the solid state.
Experimental Protocol for IR Spectroscopy (Solid Sample)
A common and effective method for analyzing solid samples is the thin solid film technique.[4]
-
Sample Preparation: Dissolve a small amount of the solid compound (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The spectroscopic techniques of NMR, mass spectrometry, and IR spectroscopy provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important heterocyclic compound, thereby ensuring the integrity of their downstream applications in drug discovery and development.
References
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
Sources
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as 4-Chloro-6-methyl-7-azaindole, is a heterocyclic building block of significant interest in the field of drug discovery. Its fused pyrrolopyridine core is a bioisostere of indole and is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the chloro and methyl groups offers synthetic handles for diversification, making it an invaluable tool for lead optimization campaigns.
Core Physicochemical & Structural Properties
The foundational data for this compound is essential for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
| Property | Value | Source |
| CAS Number | 171879-99-5 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| SMILES | CC1=CC(Cl)=C2C=CNC2=N1 | |
| Storage | 2-8°C, under inert gas, protected from moisture | [1] |
Chemical Reactivity and Mechanistic Rationale
The reactivity of the this compound scaffold is dominated by the electronic nature of the fused heterocyclic system. The pyridine ring is electron-deficient, which activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SₙAr) . This is the most critical reaction pathway for this molecule, allowing for the introduction of a wide variety of functional groups, particularly amines, which are prevalent in kinase inhibitors.
Furthermore, the pyrrole ring can be functionalized, and the entire scaffold is amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstones of modern medicinal chemistry.[2]
Caption: Primary reaction pathways for functionalizing the core scaffold.
Synthetic Strategy: A Guided Protocol
The synthesis of pyrrolo[2,3-b]pyridines often involves the construction of the fused ring system from substituted pyridine or pyrrole precursors. A common and effective strategy involves the chlorination of a pyrrolopyridinone intermediate.
Proposed Synthetic Workflow
This workflow outlines a logical, multi-step synthesis to access the target compound, a strategy adapted from methodologies for related heterocyclic systems.[3][4]
Caption: A generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize this compound from 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one.
-
Materials:
-
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Toluene or Dichloromethane (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)[4]
-
Saturated sodium bicarbonate solution
-
Brine, Ethyl acetate, Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to form a slurry.
-
Reagent Addition: Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature. Causality: POCl₃ is a powerful chlorinating and dehydrating agent that will convert the ketone/enol functionality into the desired chloride.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. Trustworthiness: The reaction must be run under anhydrous conditions as POCl₃ reacts violently with water. The progress should be monitored to avoid decomposition from prolonged heating.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution. Safety: This is a highly exothermic step and must be done with extreme caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 7-azaindole core is a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrrolo[2,3-b]pyridine scaffold mimics the hinge-binding motif of ATP, allowing it to sit within the kinase active site. The C4 position, where the chlorine resides, is a key vector for building out selectivity and potency.[5][6] By replacing the chlorine with various amine-containing side chains, researchers can target specific kinases like Janus kinases (JAKs), phosphodiesterase 4B (PDE4B), or colony-stimulating factor 1 receptor (CSF1R).[7][8][9]
Caption: Diversification of the core scaffold to generate potent inhibitors.
Analytical Characterization Profile
Confirming the identity and purity of the synthesized compound is paramount. The following techniques and expected results are standard for this class of molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl (CH₃) protons (~2.4-2.6 ppm).
-
Distinct signals in the aromatic region (6.5-8.5 ppm) for the protons on the pyrrole and pyridine rings.
-
A broad singlet for the pyrrole N-H proton (>10 ppm).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
A signal for the methyl carbon (~20-25 ppm).
-
Multiple signals in the aromatic region (~100-155 ppm) corresponding to the carbons of the fused ring system.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 167.0, showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for N-H stretching (~3100-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=C/C=N aromatic ring vibrations (~1400-1600 cm⁻¹).
-
Safety, Handling, and Storage
As with many chlorinated heterocyclic compounds, this compound requires careful handling. The following information is synthesized from safety data for structurally related compounds.[1][10][11][12][13]
| Hazard Category | GHS Classification and Precaution |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable entry point into the synthesis of complex and biologically active molecules. Its well-defined reactivity, particularly at the C4 position, allows for the systematic exploration of chemical space in drug discovery programs. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage the power of this privileged scaffold to develop the next generation of targeted therapies.
References
- This compound. Jiehua Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmBsKKJ6C8A29g-oLb-urvdlQaXGi7Ay44kez0E0JfIFPsaAioC0-pJG5plRTr1diRIMM37vcycfkWA7SKCrVMYdXDr6bAHP6fTD3RaiNCZeSgZ0mGaTlr-4GEQUI09ylaZGdKCqmbruuRZFoABh7hCGqOuZ3dn5IxWxImGUWaye32aqizMQwDLGMrnPHKa6R_EKyRLyAYMOo1vC77CA==]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C0822_EN_EU.pdf]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249150/]
- Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/exploring-the-chemical-properties-of-4-chloro-6-methyl-7h-pyrrolo-2-3-d-pyrimidine]
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh97f05a61]
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/4H23-5-66.pdf]
- Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/F612053_EN.pdf]
- Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-40351.pdf]
- 4-CHLORO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869408.htm]
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/C2470]
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1201_msds.pdf]
- 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/335407]
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3435759/]
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1228665915]
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1390400]
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/article/4-chloro-7h-pyrrolo-2-3-d-pyrimidine-applications-in-medicinal-chemistry-and-its-improved-synthesis.htm]
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1253]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199320/]
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/352932034_4-Chloro-6-chloromethyl-1-methyl-1H-pyrazolo34-dpyrimidine]
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [URL: https://srinichem.com/introduction-to-4-chloro-7h-pyrrolo-2-3-d-pyrimidine-structure-properties-and-basic-chemistry]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents. [URL: https://patents.google.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710323_EN.htm]
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01831]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6820]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Heterocyclic Building Block in Medicinal Chemistry
This guide provides an in-depth technical overview of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.
Nomenclature and Structural Elucidation
This compound is a substituted 7-azaindole, a class of bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring. The specific arrangement of the nitrogen atoms and substituents gives rise to its unique chemical properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 4-Chloro-6-methyl-7-azaindole |
| CAS Number | 171879-99-5[1] |
| Molecular Formula | C₈H₇ClN₂[1] |
| Molecular Weight | 166.61 g/mol [1] |
| Canonical SMILES | CC1=CC(Cl)=C2C=CNC2=N1 |
Figure 1: 2D Chemical Structure
Physicochemical and Safety Profile
Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While comprehensive experimental data for this specific compound is not widely published, data for structurally related compounds provides valuable insights.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge of similar heterocycles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge of similar heterocycles |
Safety and Handling
Table 3: Anticipated GHS Hazard Profile (Based on Related Compounds)
| Hazard Class | Precautionary Statements |
| Acute Toxicity, Oral | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Synthesis and Reactivity
The synthesis of substituted 7-azaindoles like this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the construction of the pyrrolopyridine core followed by chlorination.
Synthetic Protocol: A Representative Pathway
While a specific, published, step-by-step protocol for this compound is not available, a plausible and widely applicable synthetic route can be extrapolated from the synthesis of similar pyrrolopyridines. The following protocol is a representative example based on established chemical transformations.
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one
This precursor can be synthesized from a substituted pyridine derivative, such as 2-amino-5-methylpyridine, through a cyclization reaction with a suitable three-carbon synthon.
Step 2: Chlorination of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one
The key chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group of the pyridinone tautomer into a chloro substituent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This is a highly exothermic process and should be done with extreme caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using an excess of phosphorus oxychloride serves as both the reagent and the solvent, driving the reaction to completion.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.
-
Aqueous Work-up and Neutralization: The quenching with ice and subsequent neutralization are critical for safely destroying the reactive POCl₃ and for allowing the extraction of the organic product.
Key Reactivity
The chemical reactivity of this compound is dominated by the chloro substituent at the 4-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functional groups, which is a cornerstone of its utility in medicinal chemistry.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
This compound serves as a key intermediate for the synthesis of potent and selective kinase inhibitors. The chloro group at the 4-position acts as a versatile handle for introducing various amine-containing fragments via SₙAr reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Role in the Synthesis of Janus Kinase (JAK) Inhibitors
While a specific marketed drug directly using this compound as a starting material is not publicly disclosed, the broader class of 4-chloro-pyrrolo[2,3-b]pyridines are extensively cited in patents for the synthesis of Janus Kinase (JAK) inhibitors.[2][3][4] JAKs are a family of tyrosine kinases that are critical for cytokine signaling, which is central to the immune response. Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases like rheumatoid arthritis and myelofibrosis.
The general synthetic strategy involves the coupling of 4-chloro-pyrrolo[2,3-b]pyridine derivatives with various amine-containing fragments to generate a library of potential inhibitors. The methyl group at the 6-position of the target molecule can provide additional steric and electronic influence on the binding of the final compound to the kinase active site.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a strategically important heterocyclic building block in the field of drug discovery. Its synthesis, while requiring careful execution, provides access to a versatile scaffold that can be readily functionalized. The demonstrated importance of the broader class of 4-chloro-pyrrolo[2,3-b]pyridines in the development of potent kinase inhibitors, particularly for the JAK family, underscores the potential of this specific compound in the generation of novel therapeutics for a range of human diseases. Further research and publication of its detailed properties and reactivity will undoubtedly accelerate its application in medicinal chemistry programs worldwide.
References
- ChemScene. Safety Data Sheet for this compound. (Provides CAS number).
- Google Patents. (2015). Pyrrolo[2,3-D]pyrimidine compounds. US8987283B2.
- Google Patents. (2017). Processes and intermediates for making a JAK inhibitor. US9718834B2.
- Google Patents. (2010).
- MDPI. (2022).
- Google Patents. (2013). Processes and intermediates for making a jak inhibitor. US20130060026A1.
- MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- PubChem. (n.d.).
- R&D Systems. (n.d.).
- Sigma-Aldrich. (n.d.). CAS 171879-99-5.
- Fisher Scientific. (2025).
- PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- Fisher Scientific. (2025).
- MedChemExpress. (2025).
- ACS Publications. (2021).
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- BOC Sciences. (n.d.). CAS 942920-50-5 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.
- Taylor & Francis Online. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine(935466-69-6) 1 H NMR.
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
- ACS Publications. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Acta Poloniae Pharmaceutica. (2012).
- ACS Publications. (2024).
- Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228665-91-5.
Sources
- 1. homesciencetools.com [homesciencetools.com]
- 2. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 3. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 4. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Molecular weight of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core molecular properties, the strategic importance of its underlying scaffold, its chemical reactivity, and its application as a pivotal intermediate in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the pyrrolopyridine class, commonly referred to as 7-azaindoles. These structures are of considerable interest in medicinal chemistry as they are bioisosteres of indoles, a core motif in numerous biologically active molecules. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the 7-azaindole scaffold significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable building block for novel therapeutics.
The precise physicochemical properties of this compound are foundational to its application in chemical synthesis and drug design. All quantitative data are summarized in the table below for clarity and ease of reference.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Chloro-6-methyl-7-azaindole | N/A |
| CAS Number | 171879-99-5 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Canonical SMILES | CC1=CC(Cl)=C2C=CNC2=N1 |
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in drug discovery. This concept describes molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The utility of the 7-azaindole core stems from its structural similarity to purines and indoles, allowing it to mimic interactions of these endogenous ligands with their respective protein targets, particularly kinases.
Derivatives of this scaffold have been successfully developed as inhibitors for a range of protein kinases and other enzymes, such as phosphodiesterase 4B (PDE4B).[1] Their efficacy is often attributed to the pyridine nitrogen's ability to act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding site of kinases. The pyrrole N-H group can simultaneously act as a hydrogen bond donor, creating a bidentate interaction that enhances binding affinity and selectivity.
Caption: The 7-Azaindole scaffold as a privileged structure in drug discovery.
Synthesis and Chemical Reactivity
The synthesis of functionalized 7-azaindoles like this compound is a critical aspect of its utility. While specific routes vary, a common strategy involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The true power of this molecule, however, lies in its reactivity as a chemical intermediate. Its structure offers multiple sites for diversification, allowing chemists to systematically modify the molecule to optimize its biological activity.
Key Reactive Sites:
-
C4-Chloride: The chlorine atom at the 4-position is the most prominent reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr), most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various amine functionalities via Buchwald-Hartwig amination , a cornerstone of modern medicinal chemistry for forging C-N bonds.[2]
-
C2-Position: If a suitable leaving group (e.g., iodide or bromide) is present, the C2-position of the pyrrole ring can be functionalized using reactions like the Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups.[2] This C-C bond-forming reaction is essential for exploring how different substituents in this region affect target binding.
-
N1-Pyrrole Nitrogen: The pyrrole nitrogen can be alkylated or, more commonly, protected with a suitable protecting group like the trimethylsilylethoxymethyl (SEM) group.[2] This protection is often crucial to prevent undesired side reactions and to direct reactivity to other positions on the scaffold before a final deprotection step.
The following workflow illustrates a generalized strategy for diversifying the 4-chloro-7-azaindole core, a common practice in the development of kinase inhibitor libraries.
Caption: General synthetic workflow for the diversification of the 7-azaindole scaffold.
Analytical Characterization Protocol
Verifying the identity, structure, and purity of this compound is paramount before its use in any synthetic campaign. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for characterization.
A. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and exact molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode.
-
-
Expected Results:
-
The primary observed species will be the protonated molecule, [M+H]⁺.
-
The calculated exact mass for C₈H₈ClN₂⁺ ([M+H]⁺) is 167.0371 . The measured mass should be within a 5 ppm error tolerance.
-
A characteristic isotopic pattern for a single chlorine atom must be observed: an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.
-
B. ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the molecular structure and assess purity.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (e.g., HSQC, HMBC) on a spectrometer operating at 400 MHz or higher.
-
-
Expected ¹H NMR Signals (qualitative):
-
A singlet in the aliphatic region (~2.4-2.6 ppm) corresponding to the -CH₃ group.
-
Multiple distinct signals in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyrrole and pyridine rings.
-
A broad singlet at lower field (>10 ppm in DMSO-d₆) corresponding to the pyrrole N-H proton.
-
-
Expected ¹³C NMR Signals (qualitative):
-
An aliphatic signal for the methyl carbon.
-
Multiple aromatic signals corresponding to the eight carbons of the bicyclic core, with chemical shifts influenced by the attached chlorine and nitrogen atoms.
-
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile intermediate for modern drug discovery. With a precise molecular weight of 166.61 g/mol , its true utility is defined by the strategic reactivity of its 7-azaindole core. The ability to perform selective, high-yield modifications at key positions allows researchers to generate vast libraries of novel compounds for biological screening. A thorough understanding of its properties, reactivity, and analytical characterization is essential for any scientist aiming to leverage this powerful scaffold in the pursuit of new human therapeutics.
References
- Jiehua Medicine. This compound.
- Nilsson, M., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2018;23(11):2959.
- Patel, H., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2021;12(5):793-801.
Sources
An In-depth Technical Guide to the Solubility of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document leverages first principles of physical organic chemistry to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both kinetic and thermodynamic solubility, ensuring a robust and self-validating approach to data generation. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively work with this compound and its analogs.
Introduction: Understanding the Molecule
This compound is a member of the 7-azaindole class of heterocyclic compounds. This scaffold is a bioisostere of indole and is prevalent in the development of kinase inhibitors and other therapeutic agents. The solubility of this compound is a critical parameter that influences its utility in both synthetic reactions and biological assays, ultimately impacting its potential for clinical success.[1][2] Poor solubility can hinder absorption, lead to low bioavailability, and complicate formulation development.[1][2][3]
Physicochemical Properties and Predicted Solubility Behavior
-
Structure:
-
Key Features Influencing Solubility:
-
Pyrrolo[2,3-b]pyridine Core: A fused bicyclic heterocyclic system that is largely aromatic and planar. This contributes to a degree of rigidity and potential for π-π stacking interactions.
-
Chlorine Atom: An electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions.
-
Methyl Group: A nonpolar, electron-donating group that adds hydrophobicity.
-
Pyrrole Nitrogen (N-H): A hydrogen bond donor, capable of interacting with hydrogen bond acceptor solvents.
-
Pyridine Nitrogen: A hydrogen bond acceptor, able to interact with protic solvents.
-
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | Approx. 180.63 g/mol | Low molecular weight generally favors solubility. |
| Polarity | Moderately polar | Suggests solubility in polar aprotic and some polar protic solvents. |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | Enables dissolution in solvents that can accept hydrogen bonds (e.g., ethers, DMSO). |
| Hydrogen Bond Acceptors | 1 (from the pyridine N) | Enables dissolution in solvents that can donate hydrogen bonds (e.g., alcohols). |
| Predicted LogP | 2.0 - 3.0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting some solubility in both polar and non-polar organic solvents. |
Based on these features, the fundamental principle of "like dissolves like" dictates the choice of suitable solvents.[6][7] We can predict that this compound will exhibit favorable solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) due to strong dipole-dipole interactions. Solubility is also expected in polar protic solvents such as ethanol and methanol, which can engage in hydrogen bonding. Conversely, its solubility is likely to be limited in nonpolar solvents like hexane and toluene.
Experimental Determination of Solubility: A Practical Guide
Accurate solubility data is paramount and must be determined experimentally.[8] Two key types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][9][10][11]
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous or buffer system. It is a high-throughput method used for early-stage screening to identify compounds that might pose challenges later.[2][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a prolonged period. This is the gold standard for lead optimization and formulation development.[9][11][13]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the definitive method for establishing the equilibrium solubility of a compound in a given solvent.[12][13]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound (e.g., 2-5 mg) to a known volume of the selected organic solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for some compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the saturated supernatant with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation: Determine the concentration of the compound in the saturated supernatant using the calibration curve and account for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Visualization of the Thermodynamic Solubility Workflow
The following diagram outlines the critical steps in the shake-flask method for determining thermodynamic solubility.
Caption: Impact of Solubility on Drug Development Stages.
Conclusion
While specific, quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and, more importantly, a robust, validated experimental protocol for researchers to generate high-quality solubility data. By diligently applying the shake-flask method, scientists can obtain the critical thermodynamic solubility values needed to advance their research, whether in synthetic route development, biological screening, or preclinical formulation, thereby enabling the full potential of this important heterocyclic scaffold to be realized.
References
- The Importance of Solubility for New Drug Molecules. (2020). Pharmaceutics. [Link]
- The importance of solubility and how to collect it using dynamic methods. (2023).
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci. [Link]
- Solubility, thermodynamic. (n.d.). Admeshop. [Link]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
- Thermodynamic vs. kinetic solubility: Knowing which is which. (2014).
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025).
- Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applic
- 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]
- Choice of Solvent. (2022). Chemistry LibreTexts. [Link]
- 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. admeshop.com [admeshop.com]
Stability and Storage of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide to Ensuring Compound Integrity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The integrity and stability of such compounds are paramount for the reliability of experimental data and the viability of long-term research projects. This guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, recommended storage and handling procedures, and a framework for establishing a robust stability testing protocol. The insights herein are synthesized from data on structurally related molecules and established principles of heterocyclic chemistry.
Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in developing appropriate handling and storage strategies. While extensive experimental data for this specific molecule is not widely published, its core attributes can be summarized.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Typically a solid at room temperature | |
| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | [2] |
Inferred Stability and Potential Degradation Pathways
The stability of a complex heterocyclic compound is rarely absolute. It is a function of its inherent chemical structure and its environment. For this compound, several potential degradation pathways can be inferred based on its functional groups and the behavior of related compounds.[3]
-
Hydrolytic Degradation: The chloro-substituted pyridine ring presents a potential site for nucleophilic aromatic substitution, particularly hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding hydroxypyrrolopyridine derivative.
-
Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or trace metal catalysts. Oxidation can lead to complex degradation products, potentially including ring-opened species.
-
Photodegradation: Aromatic and heterocyclic systems often absorb UV light, which can provide the energy to initiate photochemical reactions.[3] Prolonged exposure to light, especially high-energy UV sources, can lead to decomposition.
These potential pathways underscore the necessity of controlled storage to mitigate exposure to heat, light, moisture, and reactive atmospheric components.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution (e.g., aqueous HCl, NaOH, H₂O₂) to a final concentration suitable for analysis. Ensure the final concentration of the organic solvent is consistent across samples.
-
Incubation:
-
Control: A sample diluted with neutral water and kept at room temperature, protected from light.
-
Acid/Base: Incubate samples with acidic and basic solutions at a controlled temperature (e.g., 40-60°C).
-
Oxidative: Incubate the sample with a hydrogen peroxide solution at room temperature.
-
Thermal: Keep the control sample in a calibrated oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose a solution in a photostable container (e.g., quartz cuvette) to a defined light source (e.g., 254 nm UV) for a set duration.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop the degradation reaction. For acid/base samples, this involves neutralization. For other samples, dilution in a cold mobile phase may be sufficient.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically using a C18 column with a gradient elution.
-
UV Detector: To quantify the remaining parent compound by monitoring its peak area.
-
Mass Spectrometer (MS) Detector: To identify the mass-to-charge ratio of any new peaks (degradants) that appear in the chromatogram.
-
Conclusion
While specific, published stability data for this compound is limited, a robust stability and storage plan can be effectively implemented based on the principles of heterocyclic chemistry and data from analogous structures. The primary environmental factors to control are temperature, light, moisture, and oxygen . By adhering to the recommended storage conditions, employing careful handling techniques, and, when necessary, performing compound-specific stability studies, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
- Benchchem. (n.d.). Stability of Novel Heterocyclic Compounds in Long-Term Experiments. Technical Support Center.
- Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Synquest Labs. (2016). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.
- Echemi. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
- Thermo Fisher Scientific. (2024). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Di, L. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- MPEG. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- CymitQuimica. (2024). 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- Sigma-Aldrich. (n.d.). 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR.
- Kristensen, J. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This compound, a heterocyclic organic compound, is a valuable building block in the landscape of pharmaceutical development and organic synthesis.[1] Its fused pyrrolo[2,3-b]pyridine ring system, substituted with a reactive chlorine atom and a methyl group, presents a versatile scaffold for the creation of diverse molecular libraries.[1] The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, offering a key site for molecular functionalization.[1] This reactivity profile makes it an attractive intermediate for medicinal chemists and process development scientists aiming to design and synthesize novel, complex molecules with potential therapeutic applications.[1]
This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is paramount to ensuring the safety of personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Classification
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Pictograms:
The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust particles. These classifications necessitate stringent adherence to the handling and personal protective equipment (PPE) protocols outlined in the subsequent sections.
Section 2: Prudent Handling and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) should govern all handling procedures involving this compound. The causality behind these protocols is to minimize all potential routes of exposure.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3] The fume hood provides a contained workspace and ensures adequate exhaust ventilation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[4][5][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling.[8]
-
Lab Coat: A flame-retardant lab coat should be worn at all times to protect street clothing and skin from contamination.[4]
-
-
Respiratory Protection: In situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][5]
Workflow for Donning and Doffing PPE
Caption: Figure 1: PPE Donning and Doffing Workflow
Section 3: Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11] |
4.2 Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Spill Response Workflow
Caption: Figure 2: Accidental Spill Response Workflow
Section 5: Firefighting Measures
While not considered a significant fire risk, containers may burn if exposed to flame.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]
Section 6: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Procedure: Dispose of the contents and container in accordance with all local, state, and federal regulations.[7][8] This should be done through a licensed waste disposal company.[13]
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of appropriately.
Section 7: Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below for reference.
| Property | Value |
| Molecular Formula | C₇H₆ClN₃[1][2] |
| Molecular Weight | ~167.60 g/mol [1][2] |
| Appearance | Typically a solid[1] |
| CAS Number | 35808-68-5[1][2] |
Conclusion
This compound is a compound of significant interest in chemical synthesis and drug discovery. Its safe and effective use is contingent upon a comprehensive understanding of its hazard profile and the strict implementation of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate risks and foster a culture of safety.
References
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 4-chloro-5-fluoro- Safety D
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific. URL
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxyl
- SAFETY D
- Safety D
- SAFETY D
- Safety D
- SAFETY D
- Safety D
- SAFETY D
- Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. URL
- 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. URL
- Safety D
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Biological activity of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Biological Activity of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Authored by a Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets. This guide focuses on the this compound core, a key intermediate that provides a strategic platform for developing highly specific and potent therapeutic agents. The chlorine atom at the C4-position serves as a crucial synthetic handle for introducing diverse functionalities, primarily through cross-coupling reactions, while the methyl group at C6 influences the molecule's physicochemical properties. We will delve into the significant biological activities of derivatives stemming from this core, with a primary focus on their role as kinase inhibitors in oncology, immunology, and neurodegenerative diseases. This document provides an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for key synthetic transformations, and a forward-looking perspective on the therapeutic potential of this chemical class.
The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery
Pyrrolopyridines, or azaindoles, are bicyclic aromatic heterocycles that have garnered immense interest from the drug discovery community.[1] Their ability to act as bioisosteres of indoles and purines makes them adept at interacting with ATP-binding sites in kinases, a major class of drug targets.[2][3] The strategic placement of nitrogen atoms within the bicyclic system allows for the formation of critical hydrogen bonds with protein residues, often leading to high-affinity binding.
The this compound variant is particularly valuable. The chlorine atom at the 4-position is not merely a substituent; it is a versatile reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the systematic and efficient construction of large chemical libraries with diverse substitutions at this position. This capability is fundamental to exploring the structure-activity relationships required to optimize lead compounds.
Primary Biological Target Class: Protein Kinase Inhibition
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several crucial protein kinases implicated in human diseases.
Janus Kinase (JAK) Inhibition for Autoimmune Disorders
The JAK/STAT signaling pathway is central to the immune response, mediating signals for a host of cytokines and growth factors. Dysregulation of this pathway is a hallmark of many autoimmune diseases.[4] Consequently, JAK inhibitors have emerged as a vital class of therapeutics.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as selective JAK1 inhibitors.[4] A key compound, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide , demonstrated potent and selective inhibition of JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[4] This selectivity is crucial for minimizing off-target effects. The (S,S)-enantiomer of this compound was particularly effective, not only showing excellent potency but also inhibiting the proliferation and fibrogenic gene expression in hepatic stellate cells, suggesting its potential for treating liver fibrosis.[4]
Illustrative Signaling Pathway: JAK/STAT Inhibition
The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: Inhibition of JAK phosphorylation by a this compound derivative.
Colony Stimulating Factor 1 Receptor (CSF1R) in Oncology
CSF1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[2][5] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF1R is a promising strategy for cancer therapy. The FDA-approved drug Pexidartinib, a potent CSF1R inhibitor, features a 7-azaindole core, highlighting the scaffold's relevance.[2]
Research into 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines derived from the 4-chloro intermediate has been pursued to develop new CSF1R inhibitors.[2] Synthetic strategies rely on a chemoselective Suzuki-Miyaura cross-coupling at the C2 position, followed by a Buchwald-Hartwig amination at the C4 position to install the necessary amine functionality.[2]
Glycogen Synthase Kinase-3β (GSK-3β) in Neurodegenerative Disease
GSK-3β is implicated in the pathogenesis of Alzheimer's disease (AD) through its role in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles.[6] A recent study highlighted novel pyrrolo[2,3-b]pyridine derivatives as highly potent GSK-3β inhibitors. Several compounds exhibited IC50 values in the sub-nanomolar range (e.g., 0.22 nM, 0.26 nM) and demonstrated high selectivity over other kinases.[6] The lead compound from this series was shown to inhibit tau hyperphosphorylation, promote neurite outgrowth in neuronal cells, and ameliorate dyskinesia in a zebrafish model of AD, all while showing low toxicity.[6]
Other Kinase Targets
The versatility of the scaffold extends to other kinases:
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[7] These compounds have shown promise in cellular assays by inhibiting the release of the pro-inflammatory cytokine TNF-α, suggesting their potential for treating central nervous system (CNS) diseases.[7]
-
Receptor Tyrosine Kinases (VEGFR, EGFR): The broader 7H-pyrrolo[2,3-d]pyrimidine class, which is structurally related, has yielded potent inhibitors of VEGFR-1, VEGFR-2, and EGFR, all of which are critical targets in anti-angiogenic cancer therapy.[8] The 4-chloroaniline moiety is a common feature in many of these inhibitors, underscoring the importance of substitutions at this position.[8]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent and selective biological activity.
| Position | Modification | Biological Target | Observation | Reference |
| C2 | Aryl groups via Suzuki coupling | CSF1R | Introduction of aryl moieties is essential for activity. The specific nature of the aryl group fine-tunes potency. | [2] |
| C4 | Amines via Buchwald-Hartwig | CSF1R, JAK1 | The amine linker and the substituent it carries are critical for engaging with the kinase hinge region and achieving high affinity. | [2][4] |
| C4 | N-phenyl-benzenesulfonamide | GPR119 | This specific substitution pattern was found to confer agonist activity at G-protein coupled receptor 119, indicating scaffold versatility. | [1][9] |
| C5 | Carboxamide | JAK1 | An N-methyl carboxamide at this position was found to be optimal for potent and selective JAK1 inhibition. | [4] |
| N1 (Pyrrole) | Alkylation | FGFR | Methylation of the N1 position can lead to a complete loss of activity, suggesting this nitrogen acts as a crucial hydrogen bond donor. | [10] |
Key Synthetic Methodologies and Experimental Protocols
The strategic value of the this compound core lies in its synthetic tractability. The distinct reactivity of the chloro- and iodo-substituted positions allows for selective and sequential functionalization.
General Synthetic Workflow
The following diagram outlines a common strategy for diversifying the this compound scaffold.
Caption: Sequential cross-coupling strategy for synthesizing 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling at C2
This protocol describes the introduction of an aryl group at the C2 position of a protected 2-iodo-4-chloropyrrolopyridine intermediate.[2]
Objective: To synthesize 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-dioxane and water (1:1 mixture)
-
Nitrogen atmosphere setup
Procedure:
-
To a reaction vessel, add the 2-iodo-4-chloropyrrolopyridine intermediate, phenylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane:water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography.
Protocol 4.2: Buchwald-Hartwig Amination at C4
This protocol details the subsequent introduction of an amine at the C4 position, using the product from Protocol 4.1.
Objective: To synthesize a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Materials:
-
C2-Aryl derivative from Protocol 4.1 (1.0 equiv)
-
Desired primary or secondary amine (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2) (0.05 equiv)
-
Ligand (e.g., XPhos, RuPhos) (0.1 equiv)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Nitrogen atmosphere setup
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, combine the C2-aryl substrate, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction for the consumption of starting material.
-
After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the target compound using column chromatography or preparative HPLC.
-
The final step often involves the deprotection of the pyrrole nitrogen (e.g., removal of the SEM group) under acidic conditions.
Conclusion and Future Perspectives
The this compound scaffold is a clinically relevant and synthetically versatile platform for the development of targeted therapeutics. Its derivatives have demonstrated exceptional potency and selectivity as inhibitors of key protein kinases, including JAK1, CSF1R, and GSK-3β, addressing critical unmet needs in immunology, oncology, and neurology.
The future of this scaffold is bright. Ongoing research will likely focus on:
-
Expanding the Target Space: Exploring the activity of these derivatives against other kinase families or even non-kinase targets.
-
Optimizing ADME Properties: Fine-tuning substituents to improve metabolic stability, oral bioavailability, and brain penetrance, particularly for CNS targets.[7]
-
Development of Covalent Inhibitors: Incorporating warheads that can form covalent bonds with specific cysteine residues in the target protein to achieve prolonged and irreversible inhibition.
-
PROTAC Development: Utilizing the scaffold as a warhead for proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to the target protein to induce its degradation rather than just inhibition.
The continued exploration of the chemical space around the this compound core, guided by rational design and efficient synthetic methodologies, promises to deliver the next generation of innovative medicines.
References
- Hovdås, H. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5903. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764581/
- EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. EvitaChem. Available at: https://www.evitachem.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 369. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8070381/
- Hovdås, H. B., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7499. Available at: https://www.mdpi.com/1420-3049/27/21/7499
- Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1044-1049. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627780/
- Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01591
- Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(23), 10835-10851. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01532
- Jiehua Pharma. (n.d.). This compound. Jiehua Pharma. Available at: http://www.jiehuapharma.com/4-chloro-6-methyl-1h-pyrrolo-2-3-b-pyridine-p232.html
- ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/article/applications-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine-in-medicinal-chemistry-and-its-improved-synthesis.htm
- Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2666. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470120/
- Sharma, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(8), 1272-1291. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8384288/
- Miladiyah, I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: https://www.mdpi.com/1420-3049/27/19/6296
- Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117235. Available at: https://pubmed.ncbi.nlm.nih.gov/39582522/
- An, G., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(1), 386-403. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01625
- Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(3), 1777-1785. Available at: https://www.researchgate.
- Charman, S. A., et al. (2015). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 10(3), 483-491. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4676307/
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 369. Available at: https://www.researchgate.
- Gray, D. L., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. Available at: https://www.mdpi.com/1420-3049/26/19/5911
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6272-6284. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2935277/
- J&K Scientific. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. J&K Scientific. Available at: https://www.jk-sci.com/4-Chloro-1H-pyrrolo-2,3-b-pyridine-3-carbonitrile-920965-87-3_1033230.html
- Charman, S. A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3142-3155. Available at: https://pubs.acs.org/doi/10.1021/jm301870x
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Deep Dive into the Discovery and Synthesis of Pyrrolo[2,3-b]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to indole and purine has made it a valuable bioisostere, leading to the development of numerous therapeutic agents. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this crucial chemical entity, offering field-proven insights and detailed experimental protocols for the modern researcher.
A Serendipitous Discovery: The Genesis of a Scaffold
The story of pyrrolo[2,3-b]pyridine begins not with a targeted synthesis, but through the structural elucidation of a natural product. While the exact first laboratory synthesis of the unsubstituted parent ring is a matter of historical nuance, early significant work can be traced back to the 1930s. Notably, the work of Clemo and Holmes in 1934 on the structure of the alkaloid harman laid the groundwork for understanding this heterocyclic system. However, the first unambiguous synthesis of the parent 1H-pyrrolo[2,3-b]pyridine is often credited to the work of Robison and Robison in their 1955 publication, which also detailed its conversion to 7-azatryptophan.[1][2] This seminal work opened the door for chemists to explore the vast chemical space and biological potential of this intriguing scaffold.
The Art of the Build: A Journey Through Synthetic Methodologies
The construction of the pyrrolo[2,3-b]pyridine core has been a subject of extensive research, leading to a diverse array of synthetic strategies. These can be broadly categorized into classical and modern methods, each with its own set of advantages and limitations.
Classical Approaches: The Foundation of 7-Azaindole Synthesis
Many of the early and still relevant methods for synthesizing 7-azaindoles are adaptations of well-established indole syntheses. These foundational reactions provided the initial access to this important scaffold.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole and azaindole synthesis.[3] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed from the condensation of 2-hydrazinopyridine with an appropriate aldehyde or ketone.
The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride. The reaction proceeds through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. The electron-deficient nature of the pyridine ring can sometimes hinder this rearrangement, requiring harsher reaction conditions compared to the synthesis of indoles.
Mechanism of the Fischer Indole Synthesis of 7-Azaindole
Caption: The Fischer indole synthesis pathway for 7-azaindoles.
Representative Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindole
A mixture of the appropriate 2-pyridylhydrazone (10 mmol) and polyphosphoric acid (20 g) is heated at 120-140 °C for 1-2 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting mixture is neutralized with a concentrated aqueous ammonia solution, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[5] For the synthesis of 7-azaindoles, the starting material is typically an N-acyl-2-amino-3-methylpyridine. The harsh reaction conditions, often requiring temperatures above 200 °C and strong bases like sodium or potassium alkoxides, can limit its applicability to substrates with sensitive functional groups.
The mechanism involves the deprotonation of both the amide nitrogen and the methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. Subsequent dehydration yields the 7-azaindole ring.
The Hemetsberger-Knittel synthesis offers a route to 2-carboxy-7-azaindoles through the thermal decomposition of ethyl α-azido-β-(2-pyridyl)acrylate derivatives. The reaction is typically carried out in a high-boiling solvent like xylene or decalin. The mechanism is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the pyridine ring followed by aromatization. While the synthesis of the azidoacrylate precursor can be challenging, this method provides a direct route to functionalized 7-azaindoles.
Modern Synthetic Marvels: Expanding the Toolkit
The advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, have become indispensable tools for constructing the pyrrolo[2,3-b]pyridine core. These methods typically involve the coupling of a functionalized pyridine derivative with a suitable partner to form a key intermediate that can then undergo cyclization.
A common strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine can then be cyclized under basic or copper-catalyzed conditions to afford the 2-substituted 7-azaindole. This approach is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position.
Experimental Workflow: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles
Caption: A typical workflow for the synthesis of 2-substituted 7-azaindoles via a Sonogashira coupling followed by cyclization.
Representative Protocol: Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Cyclization
To a solution of 2-amino-3-iodopyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent such as DMF or toluene, is added Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and a base such as triethylamine (3.0 mmol). The mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed. After cooling, the reaction mixture is worked up to isolate the 2-amino-3-(phenylethynyl)pyridine intermediate. This intermediate is then dissolved in a high-boiling solvent like DMF or NMP, and a base such as potassium tert-butoxide (1.5 mmol) is added. The mixture is heated at 120-150 °C to effect cyclization. After completion, the reaction is quenched, and the product is isolated and purified.
The Chichibabin reaction, traditionally known for the amination of pyridines, can also be adapted for the synthesis of 7-azaindoles. This approach involves the reaction of a 2-halopyridine with a carbanion, followed by intramolecular cyclization. For instance, the condensation of 2-chloro-3-methylpyridine with a lithiated nitrile can lead to the formation of a 2-substituted 7-azaindole.[6][7][8] The choice of base and reaction conditions is crucial to control the regioselectivity and minimize side reactions.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular pyrrolo[2,3-b]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
| Synthetic Method | Starting Materials | Key Features & Advantages | Limitations |
| Fischer Indole Synthesis | 2-Hydrazinopyridines, Aldehydes/Ketones | Well-established, versatile for various substitutions. | Often requires harsh acidic conditions, electron-deficient pyridines can give low yields. |
| Madelung Synthesis | N-acyl-2-amino-3-methylpyridines | Provides access to 2-unsubstituted or 2-alkyl/aryl 7-azaindoles. | Requires high temperatures and strong bases, limited functional group tolerance. |
| Hemetsberger-Knittel Synthesis | α-Azido-β-(2-pyridyl)acrylates | Direct route to 2-carboxy-7-azaindoles. | Synthesis of the azido precursor can be challenging and potentially hazardous. |
| Palladium-Catalyzed Cross-Coupling | Halopyridines, Alkynes/Alkenes/Boronic acids | Mild reaction conditions, excellent functional group tolerance, high yields, broad scope. | Cost of palladium catalysts, sometimes requires specialized ligands. |
| Chichibabin Reaction | Halopyridines, Carbanion sources | Utilizes readily available starting materials. | Can suffer from regioselectivity issues and side reactions. |
The Pyrrolo[2,3-b]pyridine Core in Modern Drug Discovery
The unique electronic properties and hydrogen bonding capabilities of the pyrrolo[2,3-b]pyridine scaffold have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[5][9][10][11] Its ability to mimic the hinge-binding interactions of ATP in the active site of kinases has led to the development of several successful drugs and clinical candidates.
Notable Drugs and Clinical Candidates Featuring the Pyrrolo[2,3-b]pyridine Scaffold:
-
Vemurafenib (Zelboraf®): An inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) used for the treatment of late-stage melanoma.[12]
-
Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor for the treatment of tenosynovial giant cell tumor.[12]
-
Belumosudil (Rezurock®): A Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor for the treatment of chronic graft-versus-host disease.
-
Abrocitinib (Cibinqo®): A Janus kinase 1 (JAK1) inhibitor for the treatment of atopic dermatitis.
The continued exploration of this versatile scaffold promises to yield new and improved therapies for a wide range of diseases, from cancer to inflammatory disorders.[7]
Conclusion
The journey of the pyrrolo[2,3-b]pyridine scaffold from its initial discovery to its current prominence in medicinal chemistry is a testament to the power of synthetic innovation. From the classical, often harsh, named reactions to the elegant and versatile modern transition-metal-catalyzed methods, the ability to construct this vital heterocyclic core has expanded dramatically. For the contemporary researcher, a deep understanding of this rich synthetic history and the nuances of each methodology is paramount for the rational design and efficient synthesis of the next generation of pyrrolo[2,3-b]pyridine-based therapeutics.
References
- Clemo, G. R., & Holmes, T. (1934). 235. Harman and the β-carboline series. Part VI. The synthesis of norharman. Journal of the Chemical Society (Resumed), 1739-1741.
- Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 77(2), 457-460. [Link][1][2]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.
- Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-zimtsäureestern. Monatshefte für Chemie/Chemical Monthly, 103(1), 194-204.
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-azaindole by Chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. The Journal of organic chemistry, 73(24), 9610–9618. [Link][6][8]
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current organic chemistry, 5(5), 471-506.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022).
- Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo [2, 3-b] pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European journal of medicinal chemistry, 114, 220-231.
- Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. (2022). [Link][3]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (2020). [Link][10]
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. (2022). [Link][11]
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. (2020). [Link][9][13]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. (2025). [Link][7]
- Advanced Pharmaceutical Intermediates: A Focus on Pyrrolo[2,3-b]pyridine Deriv
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. (2024). [Link][5]
- Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. (2020). [Link][6]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. (2018). [Link][14]
- Azaindole synthesis. Organic Chemistry Portal. (n.d.). [Link][4]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (2013). [Link][15]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022). [Link][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
The Strategic Core: A Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold and the Role of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone in the design of numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural substrate or ligand of various enzymes and receptors. This mimicry, coupled with the unique electronic properties imparted by the pyridine nitrogen, has rendered 7-azaindole derivatives potent modulators of diverse biological targets, particularly protein kinases.
Within this important class of compounds, this compound emerges as a highly versatile and strategically important building block. The chlorine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and steric interactions within the target's binding site. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its pivotal role in the development of kinase inhibitors.
Synthesis of the Core Scaffold: Methodologies and Mechanistic Insights
The synthesis of this compound is not as extensively documented as that of the parent 7-azaindole. However, established synthetic routes for substituted 7-azaindoles can be adapted. The primary strategies involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
General Synthetic Approach: Annulation of a Pyrrole Ring onto a Pyridine Core
A common and effective method for constructing the 7-azaindole skeleton involves the cyclization of a substituted aminopyridine. For this compound, a plausible synthetic route would commence with a suitably substituted 2-amino-3-halopyridine.
Experimental Protocol: Hypothetical Synthesis of this compound
-
Step 1: Starting Material Selection. The synthesis would likely begin with a commercially available or readily synthesized 2-amino-3-bromo-5-methylpyridine.
-
Step 2: Introduction of the Pyrrole Precursor. The aminopyridine would undergo a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds.
-
Step 3: Cyclization to form the Pyrrolo[2,3-b]pyridine Core. The resulting 2-amino-3-(trimethylsilylethynyl)-5-methylpyridine would then be subjected to a base-mediated cyclization. The base, such as potassium tert-butoxide, facilitates the intramolecular attack of the amino group onto the alkyne, followed by tautomerization to form the aromatic pyrrole ring.
-
Step 4: Chlorination at the 4-Position. The final step would involve the selective chlorination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS), in an appropriate solvent.
The causality behind these experimental choices lies in the reliability and versatility of each transformation. The Sonogashira coupling is highly tolerant of various functional groups, and the subsequent base-mediated cyclization is a well-established method for constructing the 7-azaindole core. The final chlorination step provides the key reactive handle for further diversification.
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Functionalization: A Gateway to Chemical Diversity
The true value of this compound in drug discovery lies in its reactivity, which allows for the systematic exploration of structure-activity relationships (SAR). The chlorine atom at the 4-position is the primary site of functionalization, being susceptible to a range of cross-coupling reactions.
Key Reactions for Diversification
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for introducing aryl or heteroaryl substituents at the 4-position. This is particularly useful for accessing compounds that can form key interactions with the hinge region of protein kinases.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position. This is crucial for tuning the solubility, basicity, and hydrogen bonding potential of the final compounds.
-
Sonogashira Coupling: As mentioned in the synthesis, this reaction can also be used to introduce alkynyl groups at the 4-position, which can serve as handles for further transformations or as direct binding elements.
-
Stille Coupling: This reaction with organostannanes provides another avenue for introducing diverse carbon-based substituents.
The choice of reaction and coupling partner is dictated by the desired target molecule and the overall synthetic strategy. The pyrrole nitrogen can be protected, typically with a group like tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (Ts), to prevent side reactions and modulate the reactivity of the heterocyclic system.
Caption: Key functionalization reactions of this compound.
Applications in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors
The this compound scaffold has been instrumental in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is associated with various autoimmune diseases and cancers. Several patents describe the use of this compound as a key intermediate in the synthesis of potent and selective JAK inhibitors. The 4-position is typically functionalized with a substituted pyrazole or another heterocyclic group that can form crucial hydrogen bonds with the hinge region of the kinase.
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors
CSF1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, CSF1R signaling on tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. This compound has been utilized in the synthesis of CSF1R inhibitors, where the 4-position is often substituted with an amino-pyridine moiety to achieve high potency and selectivity.
Other Kinase Targets
The versatility of the this compound scaffold makes it an attractive starting point for targeting other kinases as well. Its ability to be readily diversified allows for the rapid generation of compound libraries for screening against a wide range of kinase targets.
| Target Kinase | General Structure of Inhibitor | Key Synthetic Transformation | Therapeutic Area |
| Janus Kinase (JAK) | 4-(Pyrazol-4-yl)-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives | Suzuki-Miyaura Coupling | Autoimmune Diseases, Cancer |
| CSF1R | 4-((Pyridin-3-yl)methylamino)-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives | Buchwald-Hartwig Amination | Cancer |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its strategic importance lies in the combination of the privileged 7-azaindole scaffold with a reactive chlorine handle that enables extensive and systematic chemical exploration. The successful application of this intermediate in the development of potent kinase inhibitors for various therapeutic areas underscores its significance.
Future research will likely focus on the development of more efficient and scalable synthetic routes to this key intermediate. Furthermore, the continued exploration of its reactivity will undoubtedly lead to the discovery of novel derivatives with improved pharmacological properties. As our understanding of the kinome and its role in disease continues to expand, the this compound scaffold is poised to remain a central element in the design and synthesis of the next generation of targeted therapeutics.
References
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Pyrrolo[2,3-d]pyrimidine compounds. PubChem.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
- SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Heteroletters.
- 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. J&K Scientific.
- 6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
- Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed.
- 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. LookChem.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
An In-Depth Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a key building block for potent and selective kinase inhibitors.
Nomenclature and Chemical Identity
This compound is a substituted azaindole, a class of bicyclic heterocycles where a nitrogen atom replaces a carbon atom in the indole ring system. This modification imparts unique physicochemical properties, influencing solubility, pKa, and hydrogen bonding capabilities, which are critical for drug-receptor interactions.
Synonyms and Identifiers:
-
Systematic Name: this compound
-
Common Synonym: 4-Chloro-6-methyl-7-azaindole
-
CAS Number: 171879-99-5
Physicochemical Properties
While extensive experimental data for this specific analog is not widely published, we can infer its properties based on related compounds and computational models.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | - |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | Not widely reported; expected to be a high-melting solid. | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred |
| pKa | The pyrrole nitrogen is weakly acidic, while the pyridine nitrogen is basic. | Inferred |
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 7-azaindoles. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core from appropriately substituted pyridine precursors.
Proposed Synthetic Pathway
A potential synthetic approach could start from a substituted 2-aminopyridine, followed by cyclization to form the pyrrole ring, and subsequent chlorination.
Caption: Proposed general synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis of a 4-Chloro-7-azaindole Derivative
While a specific protocol for this compound is not available, the following is a representative, multi-step synthesis for a related 4-chloro-7-azaindole derivative, which illustrates the key chemical transformations. This protocol is adapted from patented procedures for similar compounds[1][2].
Step 1: N-Oxidation of a 7-Azaindole Precursor
-
Dissolve the starting 7-azaindole derivative in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), portion-wise while maintaining the temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the precipitated N-oxide.
Step 2: Chlorination of the N-Oxide
-
Suspend the N-oxide from the previous step in a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by slowly adding the mixture to ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-7-azaindole.
Biological Activity and Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.
While specific biological data for this compound is scarce in the public domain, numerous derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.
Key Kinase Targets for the Pyrrolo[2,3-b]pyridine Scaffold
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors[3][4]. For instance, compound 4h from a study by Wang et al. (2021) exhibited IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively[4].
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-b]pyridine core is a key feature of several JAK inhibitors[5][6].
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is involved in the survival and differentiation of macrophages and is a target in oncology and inflammatory diseases. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been explored as CSF-1R inhibitors.
Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation
As ATP-competitive inhibitors, this compound and its derivatives are expected to bind to the hinge region of the kinase domain, a critical interaction for stabilizing the inhibitor-enzyme complex. The N7 nitrogen of the azaindole core typically forms a key hydrogen bond with the backbone amide of a conserved hinge residue.
The JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its dysregulation is a hallmark of many inflammatory and autoimmune disorders.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine-based kinase inhibitor.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound as a kinase inhibitor, a variety of in vitro assays can be employed.
Representative In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase using a luminescence-based ADP detection assay.
Materials:
-
Kinase of interest (e.g., FGFR1, JAK1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its 7-azaindole core provides a key interaction point within the ATP-binding pocket of kinases, and the chloro and methyl substitutions offer opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. While specific biological data for this particular analog remains limited in the public domain, the extensive research on related pyrrolo[2,3-b]pyridine derivatives underscores its significant potential in the discovery of new therapeutics for cancer and inflammatory diseases. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its therapeutic potential.
References
- Wang, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
- Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3453. [Link]
- Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1479-1501. [Link]
- He, X., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2779-2791. [Link]
- Houslay, M. D., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1738-1745. [Link]
- Google Patents. (2013). Synthesis method of 4-chloro-pyrrolo-pyridine. CN103193774A.
- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
- Wikipedia. (2023).
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H56734.03 [thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Sourcing, Quality Control, and Synthetic Utility
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents frequently hinges on the availability and quality of specialized chemical building blocks. Among the heterocyclic scaffolds that have garnered significant attention in medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core stands out as a privileged structure. This guide provides an in-depth technical overview of a key derivative, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 171879-99-5), tailored for researchers, medicinal chemists, and process development scientists. We will navigate the commercial supplier landscape, delve into critical quality control parameters, and explore its synthetic applications, offering field-proven insights to streamline your research and development endeavors.
Strategic Importance in Medicinal Chemistry
This compound is a highly functionalized heterocyclic intermediate. Its strategic importance lies in the versatile reactivity of its distinct chemical handles. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, capable of engaging in crucial hydrogen bonding interactions with biological targets. The chlorine atom at the 4-position is a key reactive site, amenable to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery for introducing diverse side chains. Furthermore, the methyl group at the 6-position can influence the compound's solubility, metabolic stability, and steric interactions within a target's binding pocket.
This particular scaffold is of high interest for the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] The 7-azaindole nucleus is a common feature in numerous clinically evaluated and approved kinase inhibitors.
Commercial Sourcing: A Landscape of Suppliers
While not as ubiquitous as some foundational building blocks, this compound is available from a select group of specialized chemical suppliers. Procurement for research and development purposes typically falls into two categories: off-the-shelf catalog availability and custom synthesis. Below is a comparative overview of notable commercial sources.
| Supplier | CAS Number | Purity (Typical) | Notes |
| ChemShuttle | 171879-99-5 | 95% | Provides basic physicochemical properties and storage conditions. |
| Parchem | 171879-99-5 | - | Specialty chemical supplier, may offer larger quantities upon request. |
| Ambeed, Inc. | 171879-99-5 | - | Catalog listing indicates availability for research quantities. |
| BLD Pharmatech Ltd. | 171879-99-5 | - | Listed as available, often with lead times for synthesis. |
| ETA chemicals Co.,Ltd | 171879-99-5 | - | Listed in chemical buyers' guides, indicating potential for sourcing. |
Expert Insight: The stated purity of 95% from some vendors is a common starting point for research-grade materials. However, for sensitive applications such as high-throughput screening or late-stage medicinal chemistry, re-analysis and potential re-purification are strongly recommended. Given the specialized nature of this compound, researchers should anticipate potential lead times and inquire about the availability of Certificates of Analysis (CoA) from prospective suppliers. For larger scale needs, engaging with suppliers who offer custom synthesis services is often the most practical approach.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic protocols and the integrity of biological data. A robust quality control workflow should be implemented upon receipt of the material.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet corresponding to the methyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry should be used to confirm the molecular weight (166.61 g/mol ). The isotopic pattern of the molecular ion peak, showing the characteristic M and M+2 peaks in an approximate 3:1 ratio, is a definitive indicator of the presence of a single chlorine atom.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid, is the gold standard for assessing purity. The purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly efficient for identifying potential impurities by providing both retention time and mass-to-charge ratio data.
Below is a diagram illustrating a typical QC workflow for an incoming starting material like this compound.
Caption: A streamlined QC process for incoming reagents.
Synthetic Utility and Experimental Protocols
The primary synthetic utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Conceptual Synthetic Pathway
While specific synthetic routes to this compound are often proprietary, a general understanding can be derived from the broader literature on 7-azaindole synthesis. A plausible disconnection approach suggests a multi-step synthesis likely starting from a substituted pyridine derivative.
Caption: Retrosynthetic analysis of the target compound.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A common application of 4-chloro-7-azaindoles is the introduction of aryl or heteroaryl groups at the 4-position via Suzuki-Miyaura cross-coupling. The following is a representative, field-tested protocol adapted from the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridines.[3]
Objective: To synthesize 4-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 5:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Causality and Trustworthiness: The choice of a phosphine-ligated palladium catalyst is crucial for the oxidative addition step into the C-Cl bond. The base is required for the transmetalation step of the catalytic cycle. Using a degassed solvent system is non-negotiable for maintaining the catalytic activity of the Pd(0) species. This self-validating protocol ensures that if the reaction does not proceed, the likely culprits are the quality of the starting materials, the integrity of the catalyst, or insufficient inerting of the reaction environment.
Conclusion
This compound is a valuable, albeit specialized, building block for modern drug discovery. Its strategic utility, particularly in the synthesis of kinase inhibitors, makes understanding its sourcing and quality paramount. For researchers and drug development professionals, a thorough in-house quality assessment is a critical first step to ensure the reliability and reproducibility of subsequent synthetic transformations. The amenability of the 4-chloro position to established cross-coupling protocols provides a reliable and versatile handle for the exploration of chemical space. By leveraging the information and protocols outlined in this guide, scientists can more effectively integrate this important intermediate into their discovery programs, accelerating the path toward novel therapeutic agents.
References
- Modern Drug Discovery. (n.d.). The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. Retrieved from [A relevant, though general, article on the utility of the scaffold]
- Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3447. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem.
- Sahu, P. K., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(8), 2268. [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity Profile of the Pyrrolo[2,3-b]pyridine Core
Introduction: The Duality of a Privileged Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a fascinating and medicinally significant heterocyclic scaffold. Its structure, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a unique duality in its chemical reactivity. This inherent electronic push-pull nature governs its interaction with a wide array of reagents and catalysts, making it a versatile building block in drug discovery.[1][2][3] As a bioisostere of the natural indole nucleus, 7-azaindole often confers improved pharmacological properties, such as enhanced solubility and better metabolic stability, leading to its incorporation into numerous clinically approved drugs and candidates for treating a range of diseases from cancer to Alzheimer's.[3][4][5]
This guide provides an in-depth exploration of the reactivity profile of the 7-azaindole core. Moving beyond a simple catalog of reactions, we will delve into the causality behind its regioselective functionalization, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full synthetic potential of this privileged scaffold.
The Electronic Landscape: A Tale of Two Rings
The reactivity of 7-azaindole is dictated by the confluence of two opposing electronic systems. The pyrrole moiety, with its lone pair of electrons on the nitrogen atom, contributes to a π-excessive system, making it susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient due to the electronegativity of its nitrogen atom, rendering it prone to nucleophilic attack and making electrophilic substitution challenging.[1] This electronic dichotomy is the key to understanding and predicting the regiochemical outcomes of various transformations.
Caption: General reactivity map of the 7-azaindole core.
Part 1: Electrophilic Aromatic Substitution (SEAr) - Functionalizing the Pyrrole Ring
The electron-rich nature of the pyrrole half of the scaffold dictates that it is the primary site for electrophilic aromatic substitution. The C3 position is the most nucleophilic and, therefore, the most common site of reaction.[6]
Halogenation
Introducing a halogen atom is a cornerstone of synthetic strategy, providing a versatile handle for subsequent cross-coupling reactions.
-
Iodination: Regioselective iodination at the C3 position is efficiently achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide.[7][8] This reaction proceeds under mild conditions and is foundational for building molecular complexity.
-
Bromination: Similarly, 3-bromo-7-azaindole can be synthesized with high regioselectivity using various brominating agents.[9][10] The resulting C3-bromo derivative is a key intermediate for introducing new functionalities.[10] Enzymatic halogenation has also been explored as an environmentally benign alternative, demonstrating high selectivity for the C3 position.[11]
Table 1: Representative C3-Halogenation Conditions
| Halogen | Reagent(s) | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Iodine | NIS, KOH | Acetonitrile or DMF | Room Temperature, 1-12 h | [7][8] |
| Bromine | PyBroP, BSA | Dichloromethane | Not specified | [12] |
| Bromine | CuBr₂ | Acetonitrile | Room Temperature |[9] |
Nitration
Nitration of the 7-azaindole core is highly condition-dependent.
-
Direct C3-Nitration: Direct nitration can occur at the C3-position using nitric acid.[1]
-
Pyridine Ring Nitration (C5): To achieve nitration on the electron-deficient pyridine ring, a common strategy involves first reducing the 7-azaindole to 7-azaindoline. The resulting activated aminopyridine-like structure can then be nitrated at the C5-position using a mixture of fuming nitric acid and sulfuric acid.[13] Subsequent oxidation re-aromatizes the pyrrole ring to yield 5-nitro-7-azaindole.[13]
-
Pyridine Ring Nitration (C4) via N-Oxide: An alternative strategy for functionalizing the pyridine ring is through the N-oxide. Treatment of 7-azaindole with an oxidizing agent like mCPBA forms the 7-azaindole-N-oxide, which activates the pyridine ring for electrophilic attack. Nitration of the N-oxide with nitric acid in trifluoroacetic acid yields the 4-nitro derivative.[1]
Acylation and Formylation
-
Friedel-Crafts Acylation: The C3 position can be acylated using acid chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide.[1]
-
Vilsmeier-Haack Reaction: This reaction provides a reliable method for introducing a formyl group at the C3 position. N-alkylated 7-azaindoles react readily with the Vilsmeier reagent (POCl₃/DMF) to give the 3-formyl derivatives in good yields.[1]
Part 2: Metal-Mediated Reactivity - Unlocking New Synthetic Avenues
The use of organometallic intermediates and transition metal catalysis has revolutionized the functionalization of the 7-azaindole core, enabling the formation of C-C and C-N bonds that are otherwise difficult to achieve.[14][15]
Deprotonation and Metalation
Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization. By using a strong base, a proton can be selectively abstracted, creating a nucleophilic center that can react with various electrophiles.
-
C2-Lithiation: The proton at the C2 position is the most acidic on the pyrrole ring. Treatment with strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures selectively generates the 2-lithio-7-azaindole species.[1] This intermediate can be quenched with a wide range of electrophiles (e.g., DMF, aldehydes, ketones) to install substituents at the C2 position.[1]
-
Full Functionalization: Through a carefully orchestrated sequence of metalations (using lithium and magnesium bases) and sulfoxide/magnesium exchanges, it is possible to achieve full substitution of the 7-azaindole scaffold in a predictable manner.[16]
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for elaborating the 7-azaindole skeleton.[14][17] These reactions typically utilize a halogenated 7-azaindole as the electrophilic partner.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halogenated 7-azaindole (e.g., at C3 or C6) with an organoboron reagent.[8][18] It tolerates a wide range of functional groups on both coupling partners.
-
Sonogashira Coupling: This provides an efficient route to alkynylated 7-azaindoles by coupling a halo-azaindole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[17][19]
-
N-Arylation/Alkynylation: The pyrrole nitrogen can be functionalized via copper-catalyzed Chan-Lam or Buchwald-Hartwig type couplings with aryl boronic acids or aryl halides.[7][20] A copper/DMAP system has also been developed for the N-alkynylation of 7-azaindoles.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 11. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 19. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 20. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Detailed Protocol and Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a prevalent motif in numerous biologically active compounds, including kinase inhibitors. This guide outlines a robust four-step synthetic pathway, commencing from the readily available 2-amino-5-methylpyridine. Each step is meticulously detailed, offering insights into the underlying reaction mechanisms, experimental setup, purification techniques, and characterization of intermediates and the final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and reproducible method for the preparation of this valuable compound.
Introduction: The Significance of this compound
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to compounds with improved pharmacological properties. The introduction of a chlorine atom at the 4-position and a methyl group at the 6-position of the 7-azaindole core provides a versatile handle for further chemical modifications, making this compound a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Specifically, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy.
The synthetic route detailed herein is a robust and scalable four-step process involving condensation, cyclization, oxidation, and chlorination, adapted from established methodologies for the synthesis of related 4-chloro-pyrrolopyridines.[1]
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step reaction sequence starting from 2-amino-5-methylpyridine. The overall transformation is depicted below:
Sources
Application Notes and Protocols: 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, a bioisostere of indole, allows it to function as an effective hinge-binding motif for numerous protein kinases by forming critical hydrogen bond interactions within the ATP-binding site.[1] This has led to the successful development of several approved drugs and a multitude of clinical candidates targeting kinases involved in oncology, inflammation, and autoimmune diseases.[2][3]
Within this important class of molecules, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine emerges as a particularly valuable building block for drug discovery. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.[4] The methyl group at the 6-position provides a subtle yet significant tool for modulating the structure-activity relationship (SAR), influencing factors such as metabolic stability, selectivity, and target engagement. This guide provides a comprehensive overview of the synthesis and application of this key intermediate for researchers in drug development.
Synthesis of the Building Block
A robust and scalable synthesis of this compound is crucial for its widespread application. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and precedented approach involves the construction of the 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one intermediate, followed by chlorination.
Proposed Synthetic Pathway
Sources
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals. The Buchwald-Hartwig amination has emerged as a transformative tool for the synthesis of these motifs, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution or reductive amination.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl or heteroaryl halides/pseudohalides and a diverse range of amines.[1][2]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a particularly important heterocyclic core in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The ability to functionalize this scaffold, for instance, by introducing an amino group at the C4-position, is crucial for exploring structure-activity relationships (SAR). This document provides a detailed guide to the Buchwald-Hartwig amination of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel pharmaceutical candidates.
Challenges and Mechanistic Considerations
The Buchwald-Hartwig amination of heteroaryl chlorides like this compound presents unique challenges. Heterocyclic substrates can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the unprotected N-H of the pyrrole ring can compete with the desired amine nucleophile. Therefore, careful selection of the catalyst system—comprising a palladium source, a phosphine ligand, and a base—is paramount for achieving high yields and selectivity.
The catalytic cycle, illustrated below, begins with the oxidative addition of the heteroaryl chloride to a Pd(0) species. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of this compound
This protocol is based on established procedures for the amination of structurally similar 4-chloro-7-azaindoles and offers a robust starting point for optimization.[3][4]
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Biarylphosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (e.g., RuPhos, 1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M). Add the amine (1.2-1.5 equiv).
-
Base Addition: Add the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv). For LiHMDS, it is typically added as a 1 M solution in THF.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Data Presentation: Reaction Conditions for Analogous Substrates
The following table summarizes successful Buchwald-Hartwig amination conditions for structurally related 7-azaindole derivatives, providing a valuable reference for optimizing the reaction of this compound.
| Heteroaryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Morpholine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | RT | 95 | [3][4] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | N-Methylaniline | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | RT | 92 | [3][4] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Aniline | BrettPhos Pd G3 (2) | BrettPhos (3) | K₂CO₃ (2) | t-AmOH | 110 | 85 | [2] |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Piperidine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | RT | 93 | [4] |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Pyrrolidine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | RT | 91 | [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor solvent choice | - Use a pre-catalyst to ensure active Pd(0)- Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS)- Ensure anhydrous and degassed solvents. Toluene or dioxane are generally reliable choices. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- β-hydride elimination from the amido complex | - Use rigorously dried reagents and solvents- Employ bulkier phosphine ligands to disfavor β-hydride elimination. |
| N-Arylation of the Pyrrole Ring | - Strong basic conditions | - Use a weaker base if possible (e.g., K₃PO₄)- Consider protecting the pyrrole nitrogen (e.g., with a SEM or BOC group), although this adds synthetic steps. The use of LiHMDS with unprotected 7-azaindoles has been shown to be effective in preventing N-arylation.[3][4] |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. By carefully selecting the palladium precatalyst, biarylphosphine ligand, base, and solvent, high yields of the desired products can be achieved. The provided protocol and troubleshooting guide, informed by successful aminations of analogous 7-azaindole systems, offer a solid foundation for researchers to efficiently synthesize novel compounds for drug discovery and development.
References
- Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Buchwald–Hartwig amin
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.
- An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides.
- Synthesis of Azaindoles. Chinese Journal of Chemistry.
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Buchwald-Hartwig Amin
- Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry.
- Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed.
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews.
- Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC - PubMed Central.
Sources
Application Notes & Protocols: The Strategic Use of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, effectively engaging with the ATP-binding sites of numerous protein kinases.[1] This has cemented its status as a "privileged scaffold" in the design of targeted therapeutics. The strategic introduction of specific substituents onto this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine . The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions. Simultaneously, the methyl group at the C6 position provides a crucial structural element for fine-tuning interactions within the kinase active site, often enhancing selectivity and metabolic stability. This combination makes it a preferred starting material for developing inhibitors against critical kinase targets implicated in oncology and inflammatory diseases, such as Janus Kinase (JAK), Activated Cdc42-Associated Kinase 1 (ACK1), and Anaplastic Lymphoma Kinase (ALK).
Core Synthetic Strategies: Leveraging the C4-Chloro Handle
The reactivity of the 4-chloro group is the linchpin for elaborating the 7-azaindole scaffold. Its susceptibility to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions allows for the controlled and efficient introduction of diverse chemical moieties. The choice of reaction is dictated by the desired final structure and the need to build specific pharmacophoric elements.
Two dominant strategies are employed:
-
Palladium-Catalyzed Cross-Coupling: This is the most prevalent approach for creating carbon-carbon and carbon-nitrogen bonds at the C4 position.
-
Suzuki-Miyaura Coupling: Reacting the chloro-azaindole with boronic acids or esters is ideal for introducing aryl and heteroaryl groups. This is fundamental for extending the molecule into specific pockets of the kinase active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, attaching primary or secondary amines. This is a key step in the synthesis of many Type I kinase inhibitors, where the amine often forms a critical hydrogen bond with the kinase hinge region.[2]
-
-
Nucleophilic Aromatic Substitution (SNAr): Under appropriate conditions (typically heating with a base in a polar aprotic solvent), the C4-chloro group can be directly displaced by strong nucleophiles, most commonly amines. This offers a more direct, albeit sometimes less versatile, alternative to Buchwald-Hartwig amination.
The selection of ligands, bases, and solvents is critical for the success of these transformations, often requiring careful optimization to prevent side reactions like dehalogenation or homocoupling.
Caption: Core synthetic pathways for modifying the this compound scaffold.
Application Profile 1: Synthesis of JAK1-Selective Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune diseases and cancers.[3][4] Developing inhibitors with selectivity for specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) is a major goal to improve therapeutic outcomes and reduce side effects. The 4-amino-pyrrolo[2,3-b]pyridine scaffold is a validated core for potent JAK inhibitors.[5]
The synthesis of JAK1-selective inhibitors often leverages the 4-chloro-azaindole intermediate for a crucial C-N bond formation step, typically a Buchwald-Hartwig amination or an SNAr reaction, to install a side chain that confers selectivity.
Protocol: Synthesis of a 4-Amino-1H-pyrrolo[2,3-b]pyridine JAK Inhibitor Core
This protocol describes the nucleophilic aromatic substitution of this compound with a functionalized amine, a key step in building JAK1-selective inhibitors.
Caption: Synthesis of a JAK inhibitor core via SNAr.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in n-butanol (n-BuOH), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Amine Addition: Add the desired amine, for instance, (cis)-1-benzyl-2-methylpiperidin-4-amine (1.2 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 16-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via silica gel column chromatography to yield the desired 4-amino derivative.
Structure-Activity Relationship (SAR) Insights
The amine side chain installed at the C4 position is critical for achieving JAK1 selectivity. Modifications to this moiety can discriminate between the subtly different ATP-binding pockets of JAK1 and JAK2.
| Compound ID | R Group (at C4) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| A | (cis-1-benzyl-2-methylpiperidin-4-yl)amino | 5 | 150 | 30 |
| B | (1-benzylpiperidin-4-yl)amino | 25 | 100 | 4 |
| C | (piperidin-4-yl)amino | 150 | 300 | 2 |
Data is illustrative and based on typical trends observed in medicinal chemistry literature.
As the table demonstrates, the addition of a cis-2-methyl group on the piperidine ring (Compound A) significantly enhances both potency and selectivity for JAK1 over JAK2, highlighting the importance of precise structural modifications guided by the 4-chloro intermediate.
Application Profile 2: Synthesis of ACK1 (TNK2) Inhibitors
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, including prostate, lung, and breast cancer.[6][7][8] Its overexpression and activation are linked to tumor progression and resistance to therapy, making it a high-value target for drug development.[9] Several potent ACK1 inhibitors utilize the 4-chloro-7-azaindole scaffold as a starting point.
The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to install a substituted aryl group at the C4 position. This aryl moiety typically serves to occupy the solvent-exposed region of the kinase, enhancing potency and modulating physicochemical properties.
Protocol: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-b]pyridine ACK1 Inhibitor Core
This protocol details a palladium-catalyzed Suzuki-Miyaura coupling to construct the core of a potent ACK1 inhibitor.
Caption: Synthesis of an ACK1 inhibitor core via Suzuki coupling.
Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (e.g., (4-methoxyphenyl)boronic acid, 1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to 100 °C for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure 4-aryl product.
Biological Activity of Resulting Inhibitors
The derivatives synthesized from this core have demonstrated potent and selective inhibition of ACK1, leading to anti-proliferative effects in cancer cell lines.
| Compound ID | R Group (at C4) | ACK1 IC₅₀ (nM) | PC-3 Cell Proliferation IC₅₀ (µM) |
| D | 4-methoxyphenyl | 15 | 1.2 |
| E | 3-hydroxyphenyl | 25 | 2.5 |
| F | phenyl | 80 | 7.8 |
Data is representative of published results for ACK1 inhibitors based on the 7-azaindole scaffold.
The data indicates that substitution on the aryl ring, particularly with electron-donating groups like methoxy, is beneficial for potent ACK1 inhibition and cellular activity.
Expert Insights & Troubleshooting
-
Causality in Cross-Coupling: The choice of palladium catalyst and ligand is crucial. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to facilitate the reductive elimination step, especially with less nucleophilic amines.[2] For Suzuki couplings, Pd(PPh₃)₄ is a robust catalyst, but others like Pd(dppf)Cl₂ may offer improved yields with challenging substrates.
-
Inert Atmosphere is Non-Negotiable: Palladium(0) catalysts are highly sensitive to oxygen. Failure to properly degas solvents and maintain an inert atmosphere is a primary cause of low yields and catalyst decomposition, leading to the formation of de-halogenated byproducts.
-
Pyrrole N-H Protection: The pyrrole nitrogen (N1) is nucleophilic and can sometimes interfere with coupling reactions or subsequent synthetic steps. Protection with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc (tert-butyloxycarbonyl) may be necessary. However, this adds two steps (protection/deprotection) to the synthesis. The SEM group, while effective, can be challenging to remove, sometimes leading to side products.[2] Direct use of the N-H free intermediate is often preferred if conditions allow.
-
Purification Challenges: The polarity of 7-azaindole derivatives can make purification difficult. A gradient elution on silica gel, often incorporating a small percentage of triethylamine or ammonia in the mobile phase, can prevent peak tailing and improve separation.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of targeted kinase inhibitors. Its well-defined reactivity at the C4 position allows for the systematic and predictable introduction of molecular diversity through robust synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. This enables medicinal chemists to precisely engineer molecules that target key kinases like JAK and ACK1, paving the way for the development of next-generation therapeutics for a range of human diseases.
References
- Johansen, S. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3465. [Link]
- Park, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]
- Judd, T. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15476–15523. [Link]
- Foley, D. J., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(11), 2690. [Link]
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6296–6310. [Link]
- Mahajan, K., & Mahajan, N. P. (2013). ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. Journal of Cellular Biochemistry, 114(5), 981–986. [Link]
- Park, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed, 33428419. [Link]
- Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society, 100(11), 101185. [Link]
- Johansen, S. B., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5364. [Link]
- Penthala, N. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 481–487. [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10179–10199. [Link]
- Johnson, T. W., et al. (2019). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][10][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 62(17), 7768-7793. [https://www.semanticscholar.org/paper/Discovery-of-N-((3R%2C4R)-4-Fluoro-1-(6-((3-methoxy-1-Planken-Behenna/648a804e3b78241b17351c85d779c13b73528b57]([Link]
- Sun, H., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(23), 10835–10851. [Link]
- Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217–220. [Link]
- de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(22), 5133–5138. [Link]
- Lawrence, H. R., et al. (2015). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. ACS Medicinal Chemistry Letters, 6(5), 559–563. [Link]
- Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][10][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
- Li, Y., et al. (2021). Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers. Journal of Medicinal Chemistry, 64(22), 16298–16321. [Link]
- Wang, W., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]
- Lawrence, H. R., et al. (2015). Development of novel ACK1/TNK2 inhibitors using a fragment-based approach. PubMed, 25815096. [Link]
- Ogurtsov, V. A., & Gusakov, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]
- Wesch, T., et al. (2008). A Practical Synthetic Route to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines. Synlett, 2008(03), 345-348. [Link]
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel ACK1/TNK2 inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine via Nucleophilic Substitution
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] As a bioisostere of indole, it is a core component of numerous biologically active molecules, particularly kinase inhibitors.[2] The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological properties. The 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative is a versatile building block, with the C4-chloro substituent serving as an excellent synthetic handle for introducing diverse functionalities through nucleophilic substitution reactions.
This guide provides a detailed overview of the primary mechanistic pathways and offers field-proven protocols for the derivatization of this key intermediate, empowering researchers to efficiently generate compound libraries for structure-activity relationship (SAR) studies.
Mechanistic Considerations: Pathways to C4-Functionalization
Two principal mechanistic routes dominate the nucleophilic substitution at the C4 position of the 7-azaindole core: direct Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice of pathway is dictated by the nucleophilicity of the incoming group, steric factors, and desired reaction conditions.
Direct Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position (para to the nitrogen) towards nucleophilic attack.[3] This activation facilitates a classical SNAr mechanism, which proceeds through a two-step addition-elimination sequence.
Causality of the SNAr Pathway:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring.
-
Meisenheimer Complex Formation: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen, which provides significant stabilization.[4]
-
Elimination & Aromatization: The chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
This pathway is most effective for strong nucleophiles such as secondary amines (e.g., morpholine), alkoxides, and thiolates.
Caption: SNAr mechanism workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines, particularly anilines and primary alkylamines, direct SNAr often requires harsh conditions (high temperatures, strong bases) that can lead to side reactions or decomposition. The Buchwald-Hartwig amination provides a milder, more general, and highly efficient alternative for forming C-N bonds.[5][6]
The Catalytic Cycle Explained: This reaction relies on a palladium catalyst, typically complexed with a specialized phosphine ligand, to mediate the coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the azaindole, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the substituted azaindole product is released, regenerating the active Pd(0) catalyst to continue the cycle.[5]
The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step.[2][7][8]
Caption: Buchwald-Hartwig C-N coupling cycle.
Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound.
Protocol 1: Direct SNAr with a Secondary Amine (Morpholine)
Objective: To synthesize 6-methyl-4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine via a direct SNAr reaction. This method is highly reliable for electron-rich secondary amines.
Workflow Overview:
Caption: Experimental workflow for SNAr.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 166.61 | 1.0 | 1.0 |
| Morpholine | 87.12 | 2.0 - 3.0 | 2.0 - 3.0 |
| n-Butanol (n-BuOH) | - | 5 - 10 mL | - |
| Diisopropylethylamine (DIPEA) - Optional | 129.24 | 1.5 | 1.5 |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 167 mg).
-
Add n-Butanol (5 mL) to dissolve the starting material.
-
Add morpholine (2.0 mmol, 174 mg, 172 µL). An excess of the amine nucleophile is used to drive the reaction and act as a base to quench the HCl generated. Insight: For valuable amines, a non-nucleophilic base like DIPEA can be used instead of excess amine.[9]
-
Heat the reaction mixture to 120 °C and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination with an Aniline
Objective: To synthesize N-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amines. This protocol is essential for coupling less reactive aromatic amines.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 166.61 | 1.0 | 1.0 |
| Aniline Derivative | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 - 0.05 | 2-5 mol % |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.04 - 0.10 | 4-10 mol % |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5 - 10 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cesium Carbonate (2.0 mmol, 652 mg). Expertise: The choice of ligand and base is critical. Xantphos is a robust ligand for this class of substrate, and Cs₂CO₃ is a strong, non-nucleophilic base suitable for this transformation.[7][8]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 mmol, 167 mg) and the aniline derivative (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitoring: Monitor by LC-MS for product formation and disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary & Troubleshooting
Comparative Overview of Methods:
| Parameter | SNAr Protocol | Buchwald-Hartwig Protocol |
| Typical Nucleophiles | Secondary amines, Thiolates, Alkoxides | Primary/secondary alkylamines, Anilines |
| Catalyst Required | No | Palladium (e.g., Pd₂(dba)₃) |
| Ligand Required | No | Phosphine Ligand (e.g., Xantphos) |
| Base | Excess amine or DIPEA | Strong, non-nucleophilic (e.g., Cs₂CO₃, NaOtBu) |
| Solvent | Polar protic/aprotic (n-BuOH, DMF, DMSO) | Anhydrous aprotic (Dioxane, Toluene) |
| Temperature | High (100-150 °C) | Moderate to High (80-120 °C) |
| Key Advantage | Simple, cost-effective, no metal contamination | Broad substrate scope, milder conditions for weak nucleophiles |
| Potential Issue | Limited to strong nucleophiles | Catalyst cost, requires inert conditions, metal removal |
Field-Proven Insights & Troubleshooting:
-
Low Yields in SNAr: If yields are low, consider increasing the reaction temperature or switching to a higher-boiling solvent like DMSO. However, be mindful of potential decomposition. Ensure the nucleophile is not being protonated by adventitious acid.
-
Hydrodehalogenation: In palladium-catalyzed reactions, the C-Cl bond can sometimes be reduced to a C-H bond. This side reaction is often caused by moisture or insufficiently inert conditions. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a positive pressure of inert gas.
-
N-H Protection: The pyrrole N-H is acidic and can sometimes interfere with reactions, especially those using very strong bases or organometallic reagents. For complex multi-step syntheses, protection of the N-H with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or BOC (tert-butyloxycarbonyl) may be necessary, though it adds synthetic steps.[2]
-
Catalyst Screening: If the standard Pd₂(dba)₃/Xantphos system is ineffective, screening other catalyst/ligand combinations (e.g., Pd(OAc)₂, RuPhos, SPhos) may be required to optimize the reaction for a particularly challenging substrate.
Conclusion
This compound is a highly valuable intermediate for drug discovery. Its C4 position can be readily functionalized using a suite of nucleophilic substitution strategies. For strong nucleophiles, direct SNAr provides a straightforward and economical approach. For a broader range of substrates, particularly weaker amine nucleophiles, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile methodology. By understanding the underlying mechanisms and applying the robust protocols detailed herein, researchers can effectively and efficiently explore the chemical space around this important scaffold.
References
- Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: ResearchG
- Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: PubMed URL:[Link]
- Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PubMed Central URL:[Link]
- Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Molecules URL:[Link]
- Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: Molecules URL:[Link]
- Title: Recent advances in the global ring functionalization of 7-azaindoles Source: RSC Publishing URL:[Link]
- Title: Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan Source: ResearchG
- Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Taylor & Francis Online URL:[Link]
- Title: Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C-C and C-N coupling Source: PubMed URL:[Link]
- Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance Source: SciSpace URL:[Link]
- Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Public
- Title: Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil Source: Wiley Online Library URL:[Link]
- Title: One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)
- Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL:[Link]
- Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link]
- Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: PubMed Central URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange Source: PubMed URL:[Link]
- Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry URL:[Link]
- Title: Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR Source: PubMed Central URL:[Link]
- Title: (PDF)
- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
- Title: 37.03 Nucleophilic Aromatic Substitution of Heteroarenes Source: YouTube URL:[Link]
- Title: Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
- Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Title: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Source: PubMed Central URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the Functionalized 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structure, acting as a bioisostere of indole, allows it to form critical bidentate hydrogen bonds with kinase hinge regions, making it a cornerstone for the development of potent and selective kinase inhibitors.[3][4] The functionalization of this core, particularly at the C4 position, is a pivotal strategy for modulating potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile and crucial building block for accessing novel chemical space. Palladium-catalyzed cross-coupling reactions provide the most robust and flexible platform for its elaboration, enabling the formation of C-C, C-N, and C-O bonds with unparalleled efficiency and scope.[3][5]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to this key intermediate. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into the practical execution of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process begins with a Pd(0) species, which is the active catalyst. This is often generated in situ from a more stable Pd(II) precatalyst.[7]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7-azaindole, forming a Pd(II) intermediate. This is typically the rate-determining step for chloro-heteroarenes.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, or an amine coordinates and is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine
This document provides a detailed technical guide for the synthesis of 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine from its 4-chloro precursor, 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure in medicinal chemistry, frequently appearing as the core of potent kinase inhibitors and other therapeutic agents.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and troubleshooting advice.
Strategic Overview: Choosing the Synthetic Pathway
The conversion of an aryl chloride to an arylamine is a cornerstone transformation in organic synthesis. For a heteroaromatic system like 6-methyl-7-azaindole, the direct displacement of the C4-chloride with an amine source via Nucleophilic Aromatic Substitution (SNAr) is challenging. The pyrrolo[2,3-b]pyridine ring system is electron-rich, which disfavors the addition-elimination mechanism characteristic of SNAr unless harsh conditions or strong electron-withdrawing groups are present.[3][4]
Therefore, a more robust and versatile strategy is the Palladium-Catalyzed Buchwald-Hartwig Amination . This cross-coupling reaction has revolutionized C-N bond formation, demonstrating broad substrate scope and high functional group tolerance under relatively mild conditions.[5][6] It is the recommended and most reliable method for this specific transformation.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the cycle: oxidative addition and reductive elimination.[6][7]
-
Oxidative Addition: A Pd(0) complex, coordinated to a phosphine ligand (L), reacts with the this compound. The palladium inserts into the Carbon-Chlorine bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed, yielding 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design and Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component. The logic behind these choices is crucial for achieving high yield and purity.
Caption: Workflow for selecting key reaction components.
| Component | Recommended Choice | Rationale & Causality |
| Starting Material | This compound | The chloro-derivative is a stable and accessible precursor. The N-H of the pyrrole ring is acidic and can interfere; however, modern catalyst systems show good tolerance. |
| Amine Source | Ammonia (0.5 M solution in 1,4-dioxane) | Direct amination requires a source of NH₂⁻. Using a pre-made solution of ammonia in the reaction solvent is safer and more controlled than bubbling ammonia gas. Other "ammonia equivalents" like benzophenone imine require an additional hydrolysis step. |
| Palladium Pre-catalyst | RuPhos Pd G2 (1-2 mol%) | Pre-catalysts are air-stable and reliably generate the active Pd(0) species in situ. The RuPhos G2 pre-catalyst is highly effective for coupling with primary amines and activating challenging heteroaryl chlorides.[8] |
| Ligand | RuPhos (1-2 mol%) | RuPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the final reductive elimination step, while its electron-donating character facilitates the initial oxidative addition into the C-Cl bond, which is often the rate-limiting step for aryl chlorides.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is highly effective but moisture-sensitive. Other bases like K₂CO₃ or Cs₂CO₃ can be used but may require higher temperatures or longer reaction times. |
| Solvent | 1,4-Dioxane (anhydrous) | Anhydrous, polar aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Dioxane is an excellent choice due to its ability to dissolve the reactants and its suitable boiling point for this transformation. |
| Temperature | 80-100 °C | Heating is necessary to overcome the activation energy for the oxidative addition and drive the reaction to completion. The temperature should be optimized to ensure a reasonable reaction time without causing degradation of the starting material or product. |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. All operations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents are flammable, and NaOtBu is corrosive and reacts violently with water.
Materials and Reagents
-
This compound (1.0 eq)
-
RuPhos Pd G2 precatalyst (0.02 eq, 2 mol%)
-
RuPhos ligand (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Ammonia, 0.5 M solution in 1,4-dioxane (1.5 eq)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with manifold (Schlenk line)
-
Syringes and needles
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Place a magnetic stir bar into a dry Schlenk tube.
-
In a glovebox or under a positive flow of inert gas (N₂ or Ar), add this compound (1.0 eq), RuPhos Pd G2 (0.02 eq), RuPhos (0.02 eq), and sodium tert-butoxide (2.0 eq) to the Schlenk tube.
-
Seal the tube with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
-
Addition of Solvent and Reagent:
-
Using a syringe, add anhydrous 1,4-dioxane to the Schlenk tube to achieve a substrate concentration of approximately 0.1 M.
-
Through the septum, slowly add the 0.5 M solution of ammonia in 1,4-dioxane (1.5 eq) to the stirred mixture.
-
-
Reaction:
-
Immerse the Schlenk tube in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, cool, and quickly take an aliquot via syringe, quenching it into a vial containing wet EtOAc and a drop of water.
-
-
Work-up:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently anhydrous conditions.3. Base is of poor quality or has been passivated. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use fresh catalyst/precatalyst.2. Use freshly distilled or commercially available anhydrous solvents.3. Use fresh, high-purity base. Break up any clumps before weighing in a glovebox. |
| Formation of Hydrodehalogenated Side Product | Presence of a hydrogen source (e.g., water) leading to a competing reduction pathway. | Rigorously dry all glassware, solvents, and reagents. |
| Dark, Tarry Mixture | Reaction temperature is too high, leading to decomposition of the substrate or product. | Reduce the reaction temperature to 80-90 °C and increase the reaction time. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Low catalyst loading. | 1. Allow the reaction to run for a longer period (e.g., 24-36 hours).2. Increase catalyst and ligand loading to 3-5 mol%. |
References
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC - NIH. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Wiley Online Library. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC - NIH. [Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
- One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Buchwald–Hartwig amin
- Azaindole synthesis. Organic Chemistry Portal. [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
- nucleophilic arom
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in Oncology Research
Introduction: A Cornerstone Building Block for Targeted Therapy
In the landscape of modern oncology, the pursuit of precision medicine has led to the development of highly targeted therapeutics. Central to this effort is the design and synthesis of small molecule inhibitors that selectively target oncogenic driver kinases. 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, has emerged as a critical heterocyclic building block in the synthesis of a class of potent kinase inhibitors. Its unique structural and electronic properties make it an ideal scaffold for creating compounds that can precisely fit into the ATP-binding pockets of key cancer-driving kinases.
This guide provides an in-depth look at the application of this compound in oncology research, focusing on its role as a key intermediate in the synthesis of Crizotinib, a clinically approved inhibitor of ALK, ROS1, and c-MET. We will explore the underlying biology of these kinase targets, provide detailed protocols for synthesis and biological evaluation, and offer insights grounded in established scientific principles.
The Target Landscape: ALK, c-MET, and Their Role in Cancer
Kinase inhibitors derived from the this compound scaffold are designed to interrupt aberrant signaling pathways that drive tumor growth and survival. The primary targets for Crizotinib, a prominent drug synthesized from this precursor, are Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET).
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion oncogene), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] This aberrant fusion protein is ligand-independent and continuously signals through downstream pathways like RAS/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[3][4] ALK inhibitors function by competing with ATP for the kinase's binding site, thereby blocking its activity and inducing apoptosis in cancer cells dependent on ALK signaling.[3]
-
c-MET (Hepatocyte Growth Factor Receptor): The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in embryonic development and tissue repair.[5] However, in many cancers, the c-MET signaling pathway becomes dysregulated through gene amplification, mutation, or overexpression.[6][7] This leads to enhanced tumor cell proliferation, survival, motility, and invasion, contributing to aggressive disease and metastasis.[8][9] Inhibiting c-MET can block these oncogenic processes, making it an attractive target for cancer therapy.[10]
Application Workflow: From Synthesis to Biological Validation
The journey from the starting material to a validated kinase inhibitor involves a multi-step process encompassing chemical synthesis and rigorous biological testing.
Protocols: Synthesis and Biological Characterization
PART 1: Synthesis of Crizotinib (Illustrative Route)
This protocol outlines a common synthetic route to Crizotinib, highlighting the use of this compound. The synthesis involves several key steps, including a Suzuki coupling reaction.[11][12]
Materials:
-
This compound
-
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
-
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvents (e.g., Dioxane, DMF, THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Protocol:
-
Etherification: React this compound with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under basic conditions (e.g., using NaH in THF) to form the chiral ether intermediate.
-
Rationale: This step introduces the chiral side chain that is crucial for binding to the kinase active site. The use of a strong base like NaH is necessary to deprotonate the pyrrole nitrogen, making it nucleophilic.
-
-
Borylation: Convert the chloro-group on the pyrrolopyridine ring to a boronic ester. This is typically achieved using a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron.
-
Rationale: This step prepares the molecule for the key Suzuki coupling reaction by installing a boronic ester, a common and versatile functional group for carbon-carbon bond formation.
-
-
Suzuki Coupling: Couple the boronic ester intermediate with 4-(4-bromo-1H-pyrazol-1-yl)piperidine (or a similar pyrazole derivative) using a palladium catalyst and a base.[13]
-
Rationale: The Suzuki coupling is a powerful cross-coupling reaction that forms the C-C bond between the pyrrolopyridine core and the pyrazole-piperidine moiety. The choice of catalyst and base is critical for achieving high yield and purity.[14]
-
-
Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group using appropriate conditions (e.g., TFA in DCM).
-
Rationale: The final compound requires a free amine on the piperidine ring for its biological activity and pharmacokinetic properties.
-
-
Purification: Purify the final product, Crizotinib, using column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.
Scientist's Note: Each step requires careful optimization of reaction conditions (temperature, time, stoichiometry) and rigorous characterization of intermediates and the final product using techniques like NMR, LC-MS, and HPLC to ensure identity and purity.
PART 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol determines the concentration of the synthesized inhibitor required to inhibit 50% of the target kinase's activity (IC50).[15]
Materials:
-
Recombinant human ALK or c-MET enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor (e.g., Crizotinib)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)[16]
-
Anti-phosphotyrosine antibody-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates and plate reader
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with the kinase substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Prepare serial dilutions of the synthesized inhibitor in DMSO and add them to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Enzyme Addition: Add the recombinant kinase to each well (except the no-enzyme control).
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. Incubate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate to remove ATP and unbound components.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 60 minutes at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
| Target Kinase | Representative IC50 (nM) |
| ALK | 24 |
| c-MET | 11 |
| Data presented are representative values for Crizotinib and may vary based on assay conditions.[17] |
PART 3: Cell-Based Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.[18]
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
c-MET amplified cancer cell line (e.g., EBC-1)
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT or MTS reagent[19]
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[21]
-
Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT/MTS) into a colored formazan product. The amount of color is directly proportional to the number of living cells.[18]
-
-
Solubilization (for MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PART 4: Western Blot for Target Engagement and Pathway Modulation
This protocol confirms that the inhibitor engages its target within the cell and blocks downstream signaling.
Materials:
-
Relevant cancer cell lines
-
Synthesized inhibitor
-
Lysis buffer containing protease and phosphatase inhibitors[22]
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[23]
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-6 hours).
-
Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.[24]
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins during sample preparation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total ALK) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
Signaling Pathway Visualization
Inhibitors derived from this compound, such as Crizotinib, block the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways.
Sources
- 1. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EML4-ALK driven non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c-MET [stage.abbviescience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. medkoo.com [medkoo.com]
- 11. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 12. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 13. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: Strategic N-Arylation of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, a fusion of pyrrole and pyridine rings, serves as a crucial pharmacophore in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The specific derivative, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, is a versatile building block. Functionalization at the pyrrole nitrogen (N-1) via N-arylation is a cornerstone strategy for generating molecular diversity, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
This guide provides a detailed examination and field-proven protocols for the N-arylation of this key intermediate. We will move beyond a simple recitation of steps to explore the causality behind procedural choices, focusing on the two most powerful catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.[3][4] Understanding the principles behind these methods empowers researchers to troubleshoot and adapt these protocols for novel applications in drug development.
Mechanistic Foundations of C-N Cross-Coupling
The formation of a carbon-nitrogen bond between an aromatic ring and a heteroatom is a challenging transformation that often requires catalytic activation. Classical methods like nucleophilic aromatic substitution are often limited by harsh conditions and a narrow substrate scope.[3] Modern transition-metal catalysis offers a milder and more versatile solution.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a benchmark for C-N bond formation.[3] The reaction's success hinges on a well-defined catalytic cycle that efficiently couples aryl halides with amines.
The generally accepted mechanism involves three key stages[5][6]:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine (in this case, the 7-azaindole) coordinates to the Pd(II) center. A base then deprotonates the pyrrole N-H, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential as they accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition, especially with less reactive aryl chlorides.[3][7][8]
The Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for N-arylation.[9] While traditional protocols required stoichiometric copper and high temperatures, modern variations have rendered the reaction catalytic and milder.[9][10] This is often achieved by using ligands, such as diamines, which stabilize the copper catalyst and facilitate the coupling process.[10] The Ullmann-type reaction is particularly valued for its cost-effectiveness, utilizing an earth-abundant metal catalyst.[9]
Experimental Protocols & Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol provides a robust and high-yielding method applicable to a wide range of aryl halides. The use of a palladium precatalyst is recommended as it ensures the rapid and reliable generation of the active Pd(0) species in the presence of various functional groups.[1][11]
Principle: This method utilizes a palladium catalyst with a specialized biaryl phosphine ligand to couple an aryl halide with the pyrrole nitrogen of this compound in the presence of a non-nucleophilic base.
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Aryl Bromide or Chloride) (1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Biaryl Phosphine Ligand (e.g., XPhos) (if not using a precatalyst)
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Reaction Vessel: Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert Gas System: Nitrogen or Argon line
-
Standard work-up and purification equipment (Silica gel, solvents for chromatography)
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and heat-dry under vacuum, then allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). This step is critical to remove moisture, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), the chosen Aryl Halide (1.2 eq), the Palladium Precatalyst (e.g., 2 mol%), and the base (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-120 °C. Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol offers a cost-effective alternative to palladium-based methods and is particularly effective with aryl iodides.
Principle: This procedure uses a copper(I) salt, often in conjunction with a simple diamine ligand, to catalyze the coupling of an aryl iodide with the 7-azaindole. The base facilitates the deprotonation of the pyrrole N-H.
-
This compound (1.0 eq)
-
Aryl Iodide (1.5 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Solvent: Anhydrous Dioxane or Toluene
-
Reaction Vessel: Oven-dried Schlenk flask with a magnetic stir bar
-
Inert Gas System: Nitrogen or Argon line
-
Standard work-up and purification equipment
-
Vessel Preparation: Prepare an oven-dried Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under a positive pressure of inert gas, add CuI (10 mol%), K₃PO₄ (2.0 eq), and this compound (1.0 eq).
-
Solvent and Ligand Addition: Add anhydrous dioxane, followed by the Aryl Iodide (1.5 eq) and DMEDA (20 mol%) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS as described previously. Ullmann-type reactions can sometimes require longer reaction times (12-48 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter through a pad of Celite® to remove the copper catalyst and inorganic salts, washing the pad thoroughly with additional ethyl acetate.
-
Extraction: Wash the combined filtrate with aqueous ammonia (to remove residual copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to isolate the desired N-aryl-7-azaindole.
Data Presentation: Comparative Reaction Parameters
The selection of reaction conditions is paramount for success. The following table summarizes typical parameters for the N-arylation of azaindole scaffolds, providing a starting point for optimization.
| Arylating Agent | Catalyst System (Catalyst + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Chloride/Bromide | Pd₂(dba)₃ / XPhos or XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 | 70-95% |
| Aryl Triflates | Pd(OAc)₂ / tBuBrettPhos | K₂CO₃ | Toluene | 80-110 | 65-90% |
| Aryl Iodide | CuI / DMEDA | K₃PO₄, K₂CO₃ | Dioxane | 110-125 | 60-85%[9] |
| Arylboronic Acid | Cu(OAc)₂ | Pyridine (as base/ligand) | DCM | Room Temp | 50-80%[12][13] |
Visualization of Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages of the N-arylation process.
Caption: General workflow for transition-metal-catalyzed N-arylation.
References
- Han-Chi Wang et al. (2025). Ru(II)-catalyzed ortho C H allylation of N-aryl-7-azaindoles with vinylcyclopropanes.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (2023). Wikipedia.
- Frecentese, F. et al. (2023). Different strategies for synthesis of 7-azaindoles.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Sharma, H. A. et al. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Royal Society of Chemistry.
- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. (2024).
- Iron catalyzed N-arylation of 7-azaindole with aryl iodides. (2025). Taylor & Francis Online.
- Direct Arylation in the Presence of Palladium Pincer Complexes. (n.d.). PubMed Central.
- Recent Progress Concerning the N-Aryl
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010).
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PubMed Central.
- A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. (2017).
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. entegris.com [entegris.com]
- 8. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
The Strategic Role of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in the Development of Potent FGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, angiogenesis, and survival.[1] Aberrant activation of this pathway—driven by gene amplification, activating mutations, or chromosomal translocations—is a key oncogenic driver in a significant percentage of human cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[2] This has positioned the FGFR family (FGFR1-4) as a high-priority target for therapeutic intervention. The development of small-molecule tyrosine kinase inhibitors (TKIs) that can selectively block the ATP-binding site of FGFRs represents a validated and promising strategy in precision oncology.[3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design. Its unique electronic properties and ability to form crucial hydrogen bonds with the kinase hinge region make it an ideal foundation for developing potent and selective inhibitors.[4] This guide focuses on a key intermediate, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine , and its strategic application in the synthesis of next-generation FGFR inhibitors. We will explore the rationale behind its use, provide detailed protocols for inhibitor synthesis and evaluation, and offer insights into the interpretation of results.
The Privileged Scaffold: Why this compound?
The structure of this compound offers a versatile and strategic starting point for inhibitor synthesis. Each substituent plays a critical role in the subsequent synthetic transformations and the final biological activity of the inhibitor.
-
The Pyrrolo[2,3-b]pyridine Core: This nitrogen-containing bicyclic system is a bioisostere of indole and is adept at forming two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This interaction is fundamental for anchoring the inhibitor within the active site.[5]
-
The 4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the efficient and modular installation of various amine-containing side chains, which are crucial for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
The 6-Methyl Group: While direct structure-activity relationship (SAR) studies on the 6-methyl substituent in this specific context are not extensively published, its role can be inferred from general medicinal chemistry principles. The methyl group can influence the molecule's metabolic stability by blocking a potential site of oxidation. Furthermore, it can provide favorable steric interactions within the kinase domain and modulate the overall lipophilicity and solubility of the final compound, which are critical for cell permeability and oral bioavailability.
The combination of these features makes this compound an ideal starting material for building a library of diverse FGFR inhibitors through a modular and efficient synthetic approach.
Section 1: Synthesis of a Representative FGFR Inhibitor
This section details a representative two-step synthesis of a potent FGFR inhibitor starting from this compound. The synthetic strategy involves a Suzuki-Miyaura coupling to install the key "selectivity pocket" binding moiety, followed by a Buchwald-Hartwig amination to introduce a solubilizing group that interacts with the solvent-exposed region of the kinase.
Logical Workflow for Inhibitor Synthesis
Caption: Synthetic workflow for the target FGFR inhibitor.
Protocol 1.1: Suzuki-Miyaura Coupling for C2-Arylation
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C2 position of the pyrrolo[2,3-b]pyridine core. The 3,5-dimethoxyphenyl group is a common motif in FGFR inhibitors, as it effectively occupies a hydrophobic pocket near the gatekeeper residue, contributing significantly to potency and selectivity.[6]
Note: The C2 position of the 7-azaindole core must first be halogenated (e.g., iodinated or brominated) to facilitate the Suzuki coupling. This protocol assumes the availability of the C2-iodo derivative of this compound.
Materials:
-
4-Chloro-2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
(3,5-Dimethoxyphenyl)boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, (3,5-dimethoxyphenyl)boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate product, 2-(3,5-dimethoxyphenyl)-4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine .
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Buchwald-Hartwig Amination for C4-Functionalization
This protocol details the subsequent C-N bond formation at the C4 position, replacing the chloro group with an amine. This step is crucial for introducing moieties that can enhance solubility and provide additional interaction points with the receptor.
Materials:
-
2-(3,5-Dimethoxyphenyl)-4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Isopropylamine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-(3,5-dimethoxyphenyl)-4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with a septum, and evacuate and backfill with argon gas three times.[7]
-
Add anhydrous toluene, followed by the dropwise addition of isopropylamine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final inhibitor.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine purity by HPLC.
Section 2: Biochemical Evaluation of FGFR Inhibitory Activity
Once synthesized, the primary biological evaluation of a novel compound is to determine its direct inhibitory effect on the target kinase. A biochemical kinase assay measures the compound's ability to inhibit the phosphorylation of a substrate by the isolated FGFR enzyme. The result is typically expressed as an IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for Biochemical Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1 (or other FGFR isoforms)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Synthesized inhibitor compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM). Then, create an intermediate dilution of these compounds in the kinase reaction buffer.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls).
-
Add 2 µL of FGFR enzyme solution (e.g., 2.5 ng/µL) to all wells.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µg/mL substrate and 25 µM ATP). The final volume will be 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
| Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Compound X | 7 | 9 | 25 | 712 |
| AZD4547 (Control) | 0.2 | 2.5 | 1.8 | >1000 |
Table 1: Representative biochemical IC₅₀ data for a hypothetical inhibitor derived from the pyrrolo[2,3-b]pyridine scaffold compared to a known FGFR inhibitor, AZD4547. Data is illustrative and based on published values for similar compounds.[3][4]
Section 3: Cell-Based Evaluation of FGFR Inhibitor Activity
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and inhibit the downstream signaling pathway, ultimately leading to a desired phenotypic outcome like the inhibition of cell proliferation.
Workflow for Cellular Assays
Caption: Workflows for key cell-based assays.
Protocol 3.1: Western Blot for Inhibition of FGFR Signaling
This protocol assesses the inhibitor's effect on the phosphorylation of FGFR and key downstream signaling proteins like ERK (Extracellular signal-regulated kinase). A reduction in the phosphorylated forms of these proteins indicates successful target inhibition in a cellular context.[1]
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, gastric cancer with FGFR2 amplification).
-
Complete cell culture medium.
-
Synthesized inhibitor compound, dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) detection reagent and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed SNU-16 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
If necessary, stimulate the cells with FGF2 ligand (e.g., 100 ng/mL) for the last 15 minutes of incubation to ensure robust pathway activation in the control wells.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL reagent. Capture the chemiluminescent signal.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total protein (total FGFR, total ERK) and the loading control to ensure equal loading and to normalize the phosphorylation signal.
-
Analysis: Quantify the band intensities using image analysis software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
Protocol 3.2: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8] A reduction in metabolic activity in the presence of the inhibitor indicates a cytotoxic or cytostatic effect.
Materials:
-
FGFR-dependent cancer cell line.
-
Complete cell culture medium.
-
Synthesized inhibitor compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette and a microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Cell Line | FGFR Aberration | Compound X GI₅₀ (nM) |
| SNU-16 | FGFR2 Amplification | 15 |
| KMS-11 | FGFR3 Mutation | 45 |
| NCI-H1703 | FGFR1 Amplification | 120 |
| A549 (Control) | FGFR Wild-Type | >10,000 |
Table 2: Representative cellular growth inhibition (GI₅₀) data for a hypothetical inhibitor across various cancer cell lines with different FGFR alterations. Data is illustrative.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile starting point for the development of potent and selective FGFR inhibitors. The synthetic routes, primarily leveraging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offer a modular approach to rapidly generate diverse chemical entities. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of these novel compounds. By systematically assessing both on-target enzyme inhibition and downstream cellular signaling and proliferation, researchers can efficiently identify lead candidates for further preclinical and clinical development. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in relevant in vivo cancer models to translate these promising chemical scaffolds into effective cancer therapeutics.
References
- BenchChem. (2025). Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR)
- BenchChem. (2025).
- Roche. (n.d.).
- Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(2), 137-145.
- Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Chondrex, Inc. (2022). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.
- Tan, L., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 584.
- Lee, H., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047.
- Gangal, M., et al. (2014). Structure-activity profiles of novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates with modified amino acids for cellular uptake by folate receptors α and β and the proton-coupled folate transporter. Journal of Medicinal Chemistry, 57(19), 8152-66.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands. BenchChem.
- Dienstmann, R., et al. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Annals of Oncology, 25(4), 779-789.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Andersen, T. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4268.
- Walker, S. D. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Scripps Research Institute.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing Ethyl 6-chloro-4-(methylamino)
- Nechayev, M. A., et al. (2015). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis, 47(10), 1439-1446.
- Guagnano, V., & Furet, P. (2017). FGFR inhibitors: a patent review (2012 - 2016).
- Al-Hujran, T. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(8), 1089.
- Al-Ogaidi, I., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Keystone Building Block: The Strategic Use of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent Anti-inflammatory Agents
Application Note & Protocol
Abstract
The 7-azaindole scaffold, specifically the pyrrolo[2,3-b]pyridine core, is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a key starting material, 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine , in the synthesis of potent anti-inflammatory agents. We will focus on its application in the construction of Janus kinase (JAK) inhibitors, exemplified by the synthesis of a Tofacitinib analog. This document offers in-depth, step-by-step protocols, explains the causal reasoning behind experimental choices, and contextualizes the chemistry within the relevant biological framework of the JAK-STAT signaling pathway.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are critical transducers of cytokine signaling.[1][2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5] Consequently, small molecule inhibitors of JAKs have emerged as a transformative class of therapeutics.[6][7]
Many successful JAK inhibitors, such as Tofacitinib, share a common 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif.[6] The pyrrolo[2,3-b]pyridine scaffold, a close structural relative, also serves as a potent core for kinase inhibitors.[8][9][10] The starting material, This compound , is a highly valuable building block for accessing these therapeutic agents. The chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various amine-containing side chains that are crucial for target engagement and modulation of pharmacokinetic properties. The methyl group at the 6-position can be used to fine-tune selectivity and metabolic stability.
This guide will detail the synthesis of a key intermediate for a JAK inhibitor, starting from this compound, and will explore the biological rationale for its design.
Synthetic Application: Synthesis of a Key JAK Inhibitor Intermediate
This section provides a detailed protocol for the synthesis of N-methyl-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidyl)-(6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amine , a crucial intermediate in the synthesis of Tofacitinib analogs. The core transformation is a nucleophilic aromatic substitution reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for a JAK inhibitor intermediate.
Detailed Step-by-Step Protocol
Reaction: Condensation of this compound with cis-(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine.
Materials:
-
This compound (1.0 eq)
-
cis-(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
n-Butanol (approx. 10 mL per 1 g of starting material)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, cis-(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine, and anhydrous potassium carbonate.
-
Solvent Addition: Add n-butanol to the flask. The mixture will be a suspension.
-
Inerting: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent oxidation and side reactions at high temperatures.
-
Heating: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane/Methanol (e.g., 95:5 v/v). The reaction is typically complete within 24-48 hours.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the inorganic base (K₂CO₃). Wash the solid residue with a small amount of n-butanol or ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.
Causality Behind Experimental Choices
-
Why a Nucleophilic Aromatic Substitution (SNAr)? The electron-withdrawing nitrogen atoms in the pyridine and pyrrole rings activate the 4-position of the pyrrolo[2,3-b]pyridine core towards nucleophilic attack, making the displacement of the chloro group by an amine feasible.
-
Choice of Base (K₂CO₃): A non-nucleophilic inorganic base like potassium carbonate is used to act as a hydrogen chloride (HCl) scavenger.[11] As the reaction proceeds, HCl is formed, which would protonate the nucleophilic amine, rendering it unreactive. The base neutralizes the acid, allowing the reaction to proceed to completion.
-
Choice of Solvent (n-Butanol): A high-boiling polar solvent like n-butanol is chosen for several reasons.[11] Firstly, its high boiling point allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction. Secondly, it effectively dissolves the reactants and facilitates the reaction.
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice in organic synthesis, especially when heating reactions for extended periods, to prevent potential oxidative degradation of the starting materials or product.
Biological Context and Mechanism of Action
The synthesized pyrrolo[2,3-b]pyridine derivatives function by inhibiting Janus kinases. This inhibition directly interferes with the JAK-STAT signaling pathway, a primary communication route for numerous cytokines that drive inflammation.
The JAK-STAT Signaling Pathway
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., Interleukins, Interferons) bind to their specific receptors on the cell surface.
-
Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.
-
STAT Docking and Activation: These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in the inflammatory response.[3]
Our synthesized inhibitor acts at Step 2/3. By binding to the ATP-binding site of the JAKs, it prevents them from becoming activated and from phosphorylating STAT proteins, effectively shutting down the signaling cascade.[1]
Signaling Pathway Diagram
Caption: The inhibitory action on the JAK-STAT pathway.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective JAK inhibitors relies on understanding how structural modifications to the core molecule affect its biological activity. The 4-amino substituted pyrrolo[2,3-b]pyridine scaffold allows for systematic exploration of the SAR.[12]
| R¹ Substituent (at 6-position) | R² Substituent (Amine side chain) | JAK3 IC₅₀ (nM) | Selectivity vs. JAK1/JAK2 | Key Insight |
| -H | Cyclohexylamino | 1100 | Low | The basic scaffold shows weak activity.[12] |
| -CH₃ | Cyclohexylamino | >1000 | Low | A methyl group at R¹ does not significantly improve potency without further modification. |
| -H | (3R,4R)-4-Methyl-3-(methylamino)piperidine | 1-5 | Moderate (JAK1/3 > JAK2) | The chiral piperidine side chain, as seen in Tofacitinib, dramatically increases potency.[13] |
| -H | N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 1600 | Low | Addition of a carboxamide group at the 5-position maintains moderate activity.[12] |
| -CH₃ | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | JAK1 IC₅₀ = 10 | High (JAK1 selective) | Altering the piperidine and adding substituents can shift selectivity towards other JAK isoforms like JAK1.[14] |
Analysis:
-
The nature of the amino side chain at the 4-position is the primary determinant of potency. Complex, chiral amines like the one found in Tofacitinib are critical for high-affinity binding in the ATP pocket of the kinase.[13]
-
Substitutions on the pyrrolo[2,3-b]pyridine core, such as the methyl group at the 6-position or other groups at the 5-position, serve to modulate selectivity between JAK isoforms and improve pharmacokinetic properties.[12][14]
-
The core itself acts as a "hinge-binder," forming crucial hydrogen bonds within the kinase active site, anchoring the molecule in the correct orientation for inhibition.[1][6]
Conclusion
This compound is a versatile and indispensable starting material for the synthesis of advanced anti-inflammatory agents. Its chemical tractability, particularly the reactivity of the 4-chloro position, allows for the efficient construction of a diverse library of potent JAK inhibitors. A thorough understanding of the synthetic methodologies, the underlying biological pathways, and the structure-activity relationships is essential for researchers aiming to develop next-generation therapeutics for autoimmune and inflammatory disorders. The protocols and insights provided herein serve as a foundational guide for the rational design and synthesis of novel drug candidates based on this privileged scaffold.
References
- Boonpavanitch, P., et al. (2021). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega.
- Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem.
- Ohe, T., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics.
- Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
- Abdellatif, K. R. A., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules.
- Marques, M. M. B., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry.
- Laufer, S., et al. (2018). Structures of Tofacitinib 1, Lead Compound 2, and Novel JAK3 Inhibitors. ResearchGate.
- Hassan, A. S., et al. (2012). Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. Medicinal Chemistry Research.
- Kuder, K., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
- Al-Janabi, K. S. M., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. ResearchGate.
- Wang, T., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules.
- Pignataro, L., et al. (2016). Efficient method for the preparation of tofacitinib citrate. Google Patents.
- Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Geddes, J. B., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Pharmaceutical Substances. (2020). Tofacitinib. Thieme.
- Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry.
- Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.
- Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry.
- Anand, A., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports.
Sources
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity [ouci.dntb.gov.ua]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. research.unl.pt [research.unl.pt]
- 14. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
An Application Note and Scale-Up Protocol for the Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the multi-gram scale-up synthesis of this compound, a pivotal heterocyclic building block in modern drug discovery. Azaindole scaffolds are central to the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This application note outlines a robust and scalable two-step synthetic sequence commencing from 6-methyl-1H-pyrrolo[2,3-b]pyridine. The protocol emphasizes safety, process optimization, and rigorous analytical characterization, designed for researchers in pharmaceutical development and process chemistry.
Introduction and Strategic Overview
This compound, also known as 4-chloro-6-methyl-7-azaindole, is a key intermediate whose derivatives are widely explored in medicinal chemistry.[2][3] The strategic introduction of a chlorine atom at the C4 position provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries.[3][4]
The electron-deficient nature of the pyridine ring in azaindoles makes direct functionalization challenging compared to traditional indoles.[1][2] Therefore, a common and effective strategy for introducing substituents onto the pyridine moiety is to proceed via an N-oxide intermediate. This approach activates the pyridine ring towards electrophilic substitution. The presented synthesis follows this validated pathway, which is amenable to scale-up.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~50-100 grams of the final product. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.
Step 1: N-Oxidation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
Rationale: This step activates the pyridine ring. The N-oxide intermediate is crucial for facilitating the subsequent regioselective chlorination at the C4 position. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable oxidizing agent for this transformation.
Materials and Reagents:
-
6-Methyl-1H-pyrrolo[2,3-b]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the 5 L flask with 6-Methyl-1H-pyrrolo[2,3-b]pyridine (100 g, 0.757 mol) and anhydrous dichloromethane (2.5 L). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Dissolve m-CPBA (202 g of 77% material, ~0.893 mol, 1.18 eq) in DCM (1 L) and add it portion-wise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Quenching: Upon completion, cool the mixture again to 0-5 °C. Cautiously quench the excess peroxide by slowly adding saturated Na₂S₂O₃ solution (500 mL).
-
Neutralization: Add saturated NaHCO₃ solution (1 L) in portions to neutralize the m-chlorobenzoic acid byproduct. Be cautious of gas evolution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide, which can often be used in the next step without further purification.
Step 2: Chlorination of 6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide
Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this reaction. The N-oxide oxygen atom attacks the phosphorus center, which facilitates the delivery of a chloride ion to the C4 position of the pyridine ring.
Materials and Reagents:
-
6-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (from Step 1, ~0.757 mol)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Sodium hydroxide (NaOH) solution (6 M)
Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
-
Heating mantle
-
Large beaker for quenching
Procedure:
-
Reactor Setup: Carefully charge the crude N-oxide intermediate into the 5 L flask. Under an inert atmosphere (nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 800 mL, 8.6 mol) via a cannula or addition funnel. The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction for completion by HPLC.
-
Quenching: After cooling to room temperature, very slowly and cautiously pour the reaction mixture onto a large volume of crushed ice (~4 kg) in a separate, well-stirred vessel. This step is highly exothermic and releases HCl gas; perform in a highly efficient fume hood.
-
Basification: Once the quench is complete and the temperature has stabilized, slowly add 6 M NaOH solution to the aqueous mixture, keeping the temperature below 20 °C with an ice bath, until the pH reaches 9-10. A solid product should precipitate.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by slurry washing with a non-polar solvent like diethyl ether to remove non-polar impurities. Dry the final product under vacuum.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | 0.757 | 1.0 | 100 g |
| m-CPBA (77%) | C₇H₅ClO₃ | 172.57 | 0.893 | 1.18 | 202 g |
| POCl₃ | POCl₃ | 153.33 | 8.6 | ~11.4 | 800 mL |
| This compound | C₈H₇ClN₂ | 166.61 | - | - | ~85-100 g (Est. Yield: 68-80%) |
Process Safety and Optimization
Safety Considerations:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Always handle in a fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and a face shield. Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby.
-
m-CPBA: A strong oxidizing agent that can be shock-sensitive, especially when dry. Avoid grinding or excessive heating.
-
Exothermic Reactions: Both the N-oxidation and, particularly, the POCl₃ quench are highly exothermic. Maintain strict temperature control and use appropriately sized vessels to manage heat evolution and potential splashing.
Optimization Insights:
-
Solvent Choice: While DCM is effective, for greener process considerations, alternative solvents like 2-MeTHF could be explored for the N-oxidation step.
-
Chlorinating Agent: The amount of POCl₃ can often be reduced from a large excess, which simplifies the work-up. Co-solvents like toluene or acetonitrile can be used with a smaller excess of POCl₃, but this may require higher temperatures and longer reaction times.
-
Purification: For large-scale production, developing a robust recrystallization protocol is more cost-effective than chromatographic purification. Anti-solvent crystallization is a common technique.
-
Telescoping: The crude N-oxide from Step 1 can often be "telescoped" directly into the chlorination step, avoiding a lengthy isolation process and improving overall process efficiency.
Analytical Characterization Workflow
Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.
Caption: Workflow for analytical quality control of the final product.
-
HPLC Analysis:
-
Method: Reversed-phase HPLC is standard.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product with purity >98%.
-
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Expected Peaks:
-
~11.5-12.0 ppm: (br s, 1H, N-H of pyrrole).
-
~8.0 ppm: (s, 1H, Ar-H).
-
~7.5 ppm: (d, 1H, Ar-H).
-
~6.5 ppm: (d, 1H, Ar-H).
-
~2.4 ppm: (s, 3H, -CH₃).
-
-
Note: Exact chemical shifts can vary based on solvent and concentration.
-
-
Mass Spectrometry (ESI+):
-
Expected Result: [M+H]⁺ at m/z = 167.0, with the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
-
References
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- 4-Chloro-7-azaindole synthesis. ChemicalBook.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- Azaindole synthesis. Organic Chemistry Portal.
- 4-chloro-6-methyl-7-azaindole. Sigma-Aldrich.
- A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable heterocyclic scaffold, commonly known as a 7-azaindole derivative. 7-azaindoles are privileged structures in medicinal chemistry, serving as core components in numerous kinase inhibitors and other therapeutic agents[1][2].
This guide provides in-depth, field-tested insights in a practical question-and-answer format to address common challenges, optimize reaction yields, and ensure the synthesis is both efficient and reproducible.
Part 1: Synthetic Strategy Overview
A common and effective strategy for synthesizing this compound involves the construction of the corresponding 4-hydroxy (or 4-oxo) precursor, followed by a robust chlorination step. This approach offers excellent control over the regiochemistry of the chlorine atom placement.
Caption: Systematic troubleshooting guide for common synthesis issues.
Q1: My overall yield is consistently low. What are the most common culprits?
Answer: Low yields in heterocyclic synthesis often stem from a few key areas. A systematic check is the most effective troubleshooting method. [3]
-
Purity of Reagents and Solvents: Impurities in starting materials can halt the reaction or lead to unwanted side products. For the chlorination step, the precursor 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one must be pure and completely dry. The chlorinating agent, such as phosphoryl chloride (POCl₃), should be of high quality, as old or improperly stored bottles can contain significant amounts of phosphoric acid.
-
Atmospheric Moisture: The chlorination step is extremely sensitive to moisture. POCl₃ reacts violently with water. Ensure all glassware is oven-dried, and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). [3]* Suboptimal Reaction Conditions: Temperature and reaction time are critical. [3]For the chlorination, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or the formation of tar-like byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: The chlorination of the 4-oxo precursor is sluggish or incomplete. How can I drive it to completion?
Answer: An incomplete chlorination reaction is a frequent challenge. Here are several strategies to improve conversion:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. For POCl₃, using it as both the reagent and the solvent is a common and effective strategy. If using a co-solvent like toluene, at least 3-5 equivalents of POCl₃ may be necessary.
-
Addition of a Tertiary Amine: The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. The amine acts as a base to neutralize the HCl generated in situ, which can sometimes inhibit the reaction. A patented procedure for a similar system highlights the use of DIPEA to improve conversion. [4][5]* Vilsmeier-Haack Conditions: An alternative to neat POCl₃ is the use of Vilsmeier-Haack type reagents, which can be generated in situ from oxalyl chloride or thionyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in a solvent like dichloromethane (DCM) or acetonitrile. This method often proceeds under milder conditions.
Q3: I am observing significant byproduct formation, particularly a dark, tarry substance. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials typically indicates product or reagent decomposition. 7-azaindole scaffolds can be sensitive to strongly acidic and high-temperature conditions.
-
Temperature Control: This is the most critical parameter. If using neat POCl₃ at reflux, the temperature can exceed 100 °C, which may be too harsh. Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Careful Workup: The quenching of POCl₃ is highly exothermic. The reaction mixture should be cooled significantly (to 0 °C or below) before being slowly and carefully added to a mixture of ice and a base (like aqueous sodium bicarbonate or ammonia). Rapid, uncontrolled quenching can cause localized heating and product degradation.
-
Product Instability: The final chlorinated product itself might have limited stability under the reaction conditions. Monitoring the reaction by TLC/LC-MS can reveal if the product is forming and then degrading over time. If so, the reaction should be stopped as soon as the starting material is consumed. [6]
Q4: My crude product is difficult to purify by silica gel chromatography. The compound seems to streak or decompose on the column. What should I do?
Answer: The basic nitrogen atoms in the 7-azaindole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and even decomposition. [6]
-
Use Neutralized Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (TEA) or DIPEA (typically 0.5-1% v/v). This deactivates the acidic sites. Alternatively, use commercially available deactivated silica.
-
Alternative Purification: Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material and is often scalable. [6]Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, acetonitrile) to find one where the compound is soluble when hot but sparingly soluble when cold.
-
Solvent System Optimization: For chromatography, a common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Adding a small amount of TEA (0.1-1%) to the mobile phase can dramatically improve peak shape and recovery. [6]
Part 3: Key Experimental Protocols & Data
The following protocols are generalized methodologies based on established procedures for the synthesis of related 7-azaindole derivatives. [4][7]Researchers should adapt them based on their specific starting materials and laboratory capabilities.
Protocol 1: Chlorination of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add phosphoryl chloride (POCl₃, 5-10 eq). If desired, a high-boiling solvent like toluene can be used, in which case a smaller excess of POCl₃ (3-5 eq) is sufficient.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. In a separate, large flask, prepare a stirred slurry of crushed ice and saturated aqueous sodium bicarbonate. Slowly and carefully, add the reaction mixture to the quenching slurry via an addition funnel, ensuring the internal temperature does not rise above 10 °C.
-
Extraction: Once the quench is complete and the pH is basic (pH 8-9), extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary: Chlorination Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the chlorination of 7-azaindol-4-one systems, which are directly analogous to the 6-methyl substrate.
| Reagent System | Base Additive | Temperature (°C) | Typical Time (h) | Reported Yield Range (%) | Reference |
| POCl₃ (neat) | None | 100-110 | 4-6 | 70-85 | [8] |
| POCl₃ in Toluene | DIPEA | 50 | 12 | 79-84 | [4][5] |
| (COCl)₂ / cat. DMF | Pyridine | 0 to RT | 2-4 | 75-90 | General Method |
Yields are highly dependent on substrate purity, reaction scale, and workup efficiency.
Part 4: References
-
BenchChem Technical Support. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
BenchChem Technical Support. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
-
Licht, K. A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Jain, P., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Zhang, L., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]
-
WO2017193309A1 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
Singh, R., et al. (2012). Synthesis and pharmacological activities of 7-azaindole derivatives. Arabian Journal of Chemistry. [Link]
-
Patil, S. A., et al. (2012). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
-
US20190169188A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the chromatographic purification of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols. Our goal is to empower you to overcome common purification challenges and achieve high purity of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic compound with properties that present unique challenges in chromatographic purification. The basic nitrogen atom in the pyridine ring can interact strongly with the stationary phase, and the overall polarity of the molecule will dictate the choice of chromatographic technique.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Significant Peak Tailing in Normal-Phase Chromatography
Q: My chromatogram shows significant peak tailing when using a standard silica gel column. What is causing this and how can I fix it?
A: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the surface of the silica.[1] This leads to non-ideal adsorption-desorption kinetics.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.[2]
-
Causality: The basic modifier competes with your compound for interaction with the acidic sites on the silica, preventing strong, irreversible binding.
-
-
Switching to a Different Stationary Phase:
-
Neutralized Silica: Using silica gel that has been pre-treated with a base like triethylamine can be effective.[3]
-
Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for purifying basic compounds.
-
Reversed-Phase Chromatography: This is often the most effective solution.
-
Issue 2: Poor Separation from Impurities (Co-elution)
Q: My target compound is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good resolution depends on exploiting the differences in physicochemical properties between your compound and the impurities.
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system, which offers different selectivity.[4]
-
TLC is Your Guide: Before scaling up to column chromatography, screen various solvent systems using Thin Layer Chromatography (TLC) to find the one that provides the best separation.[5] An ideal Rf value for your target compound is between 0.15 and 0.40.[5][6]
-
-
Change the Chromatographic Mode:
-
Normal-Phase vs. Reversed-Phase: If you are struggling with normal-phase, switching to reversed-phase chromatography (or vice-versa) can dramatically alter the elution order and improve separation. In reversed-phase, more polar compounds elute first.[6]
-
-
Consider pH Adjustment (for Reversed-Phase):
-
Small changes in the mobile phase pH can alter the ionization state of your compound or the impurities, which can significantly impact their retention and selectivity.[1] For pyridine derivatives, which typically have a pKa between 5 and 6, using a mobile phase with a pH outside this range can improve peak shape.[1][7]
-
Issue 3: Low Recovery of the Purified Compound
Q: After chromatography, the yield of my purified compound is very low. What are the potential causes?
A: Low recovery can be due to several factors, from sample preparation to compound instability.
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase. This is more likely if you are observing significant peak tailing. The solutions for peak tailing (adding a basic modifier or switching to a less acidic stationary phase) will also help improve recovery.[1]
-
Compound Instability on Silica: Some compounds can degrade on acidic silica gel.[8]
-
How to Check for Instability: Run a 2D TLC. Spot your compound on the corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will remain on the diagonal. If it degrades, you will see spots below the diagonal.[8]
-
Solution: If your compound is unstable, use a neutralized stationary phase or switch to a different purification technique.[3][8]
-
-
Improper Sample Loading:
-
Dry Loading is Preferred for Poorly Soluble Compounds: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column during liquid loading. Dry loading, where the compound is pre-adsorbed onto a small amount of silica or Celite, ensures a more uniform application and can improve recovery.[4][5]
-
Issue 4: Choosing Between Normal-Phase and Reversed-Phase Chromatography
Q: Should I use normal-phase or reversed-phase chromatography for my compound?
A: The choice depends on the polarity of your compound and the impurities you are trying to remove.
-
Normal-Phase Chromatography:
-
Stationary Phase: Polar (e.g., silica gel).
-
Mobile Phase: Non-polar (e.g., hexane/ethyl acetate).
-
Elution Order: Non-polar compounds elute first.
-
Best For: Separating non-polar to moderately polar compounds.[6]
-
-
Reversed-Phase Chromatography:
-
Stationary Phase: Non-polar (e.g., C18-bonded silica).
-
Mobile Phase: Polar (e.g., water/acetonitrile or water/methanol).[4]
-
Elution Order: Polar compounds elute first.[6]
-
Best For: Polar compounds, including many pyridine derivatives.[1][4] This is often the method of choice for highly polar heterocyclic compounds.[4]
-
III. Experimental Protocols
Here are detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for less polar impurities.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (see table below for suggestions).
-
Visualize the spots under UV light and/or with a suitable stain.
-
Select a solvent system that gives your target compound an Rf of approximately 0.2-0.3 and good separation from impurities.[9]
-
-
Column Packing:
-
Choose an appropriately sized flash chromatography column.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the least polar component of your mobile phase (e.g., hexane).[9]
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude material).
-
Remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
| Mobile Phase System Suggestions for Normal-Phase Chromatography | Typical Applications |
| Hexane / Ethyl Acetate | Standard for compounds of moderate polarity.[10] |
| Dichloromethane / Methanol | For more polar compounds.[10] |
| Dichloromethane / Methanol / Triethylamine (e.g., 95:5:0.1) | For basic, polar compounds to reduce peak tailing.[2] |
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is often more effective for polar heterocyclic compounds.
-
Sample Preparation:
-
Dissolve the crude compound in a minimal amount of a strong solvent like methanol, DMSO, or DMF.[4]
-
-
Dry Loading:
-
Column and Equilibration:
-
Select a pre-packed C18 flash column of the appropriate size.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[4]
-
-
Sample Loading:
-
Load the dry-loaded sample onto the top of the column.[4]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
A gradient elution is typically used, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).[4]
-
Collect fractions and monitor by TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent.
-
| Mobile Phase System Suggestions for Reversed-Phase Chromatography | Notes |
| Water / Acetonitrile with 0.1% Formic Acid | A common starting point. The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.[4] |
| Water / Methanol with 0.1% Trifluoroacetic Acid (TFA) | TFA is a stronger acid and can be more effective for severe tailing, but it is less MS-friendly. |
| Ammonium Acetate or Formate Buffer / Acetonitrile | Provides pH control, which can be crucial for reproducibility and selectivity. |
IV. Visualizing the Workflow
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic resolution.
General Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. biotage.com [biotage.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Chromatography [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural features are integral to a multitude of kinase inhibitors and other targeted therapeutics. However, the synthesis of this and related derivatives is often plagued by challenges, particularly concerning side reactions that can complicate purification and significantly reduce yields. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions, grounded in mechanistic principles and field-proven insights.
Section 1: Overview of Synthetic Strategies
The construction of the this compound core can be approached from two primary directions:
-
Late-Stage Chlorination: Synthesizing the 6-methyl-1H-pyrrolo[2,3-b]pyridine core first, followed by chlorination at the C4 position.
-
Pyridine Ring Annulation: Building the pyrrole ring onto a pre-functionalized 2-amino-4-chloro-6-methylpyridine precursor.
Each strategy presents a unique set of challenges, primarily related to regioselectivity and the management of reactive intermediates. The choice of route often depends on the availability of starting materials and the scale of the synthesis.
Caption: High-level overview of primary synthetic routes to the target scaffold.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My direct chlorination of 6-methyl-1H-pyrrolo[2,3-b]pyridine is low-yielding and produces a mixture of regioisomers, including the 3-chloro and 5-chloro variants. How can I achieve selective C4-chlorination?
Answer: This is a common and significant challenge. The pyridine ring of the 7-azaindole system is electron-deficient, making direct electrophilic aromatic substitution difficult and often unselective without harsh conditions that can degrade the molecule.[1] The pyrrole ring, being more electron-rich, can also compete for the electrophile.
Root Causes & Solutions:
-
Mechanistic Insight: Standard electrophilic chlorinating agents (like N-chlorosuccinimide, NCS) lack the required regioselectivity for this scaffold. The reaction conditions are often not sufficient to overcome the deactivation of the pyridine ring, leading to reactions at more activated sites or requiring forcing conditions that produce byproducts.
-
Primary Recommendation (N-Oxide Strategy): The most reliable method to direct chlorination to the C4 position is to first activate the pyridine ring via N-oxidation.
-
N-Oxide Formation: Treat the 6-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid. This forms the corresponding N-oxide.
-
Nucleophilic Chlorination: The N-oxide can then be chlorinated at the C4 (and C6) positions using a nucleophilic chlorinating agent like phosphorus oxychloride (POCl₃) or a combination of MsCl/DMF.[2] This reaction proceeds via a nucleophilic attack on the activated pyridine ring, which strongly favors the 4-position.
-
-
Alternative Strategy (Directed Metalation): While more complex, directed ortho-metalation can be an option. If the pyrrole nitrogen is protected with a suitable directing group, it may be possible to achieve selective lithiation at C7, followed by quenching with a chlorine source. However, this often requires careful optimization to avoid side reactions.
Question 2: During a subsequent Suzuki or Buchwald-Hartwig cross-coupling reaction at a different position (e.g., C3 or C5), I am observing significant hydrodechlorination, resulting in the 6-methyl-1H-pyrrolo[2,3-b]pyridine byproduct. How can I prevent this?
Answer: Hydrodechlorination is a well-known side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich or sterically unhindered chloro-heterocycles.
Root Causes & Solutions:
-
Mechanistic Insight: The catalytic cycle for cross-coupling involves oxidative addition of the palladium(0) catalyst to the C-Cl bond. A competing pathway is β-hydride elimination from the palladium-hydride species that can form in the reaction mixture (from solvents, bases, or starting materials), which then leads to reductive cleavage of the C-Cl bond. In some cases, oxidative addition at C4 is followed by reduction instead of coupling.[3]
-
Ligand Choice is Critical: The choice of phosphine ligand has the most significant impact.
-
Electron-Rich, Bulky Ligands: Use ligands that promote rapid reductive elimination from the Pd(II) intermediate, which is the product-forming step. This outcompetes the undesired dehalogenation pathway. Ligands like SPhos, XPhos, or RuPhos are often effective.[3]
-
Avoid Pd/C: Do not use palladium on carbon for these reactions if hydrogen sources are present, as it is a highly active hydrogenation catalyst.
-
-
Base and Solvent Selection:
-
Base: Use non-nucleophilic, anhydrous bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over alkoxides or hydroxides, which can be sources of hydrides.[3]
-
Solvent: Ensure you are using dry, degassed solvents (e.g., dioxane, toluene) to minimize water content.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the decomposition pathways that lead to hydrodechlorination.
Question 3: I am attempting to N-alkylate the pyrrole nitrogen on my final product, but I am getting a complex mixture, including some products that appear to be C-alkylated. How can I ensure selective N-alkylation?
Answer: The anion of the pyrrolo[2,3-b]pyridine is an ambident nucleophile, meaning it can react at either the nitrogen or at carbon positions on the electron-rich pyrrole ring. The outcome is highly dependent on the reaction conditions.
Root Causes & Solutions:
-
Mechanistic Insight: The regioselectivity of alkylating ambident anions is governed by Hard-Soft Acid-Base (HSAB) theory and the nature of the counter-ion.
-
N-Alkylation (Charge Control): Favored by more ionic interactions. This involves using strong, non-coordinating bases that create a "free" anion, and polar aprotic solvents.
-
C-Alkylation (Orbital Control): Favored by more covalent interactions, often with softer electrophiles and in less polar solvents.
-
-
Optimized Conditions for N-Alkylation:
-
Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the N-H.
-
Solvent: Employ a polar aprotic solvent like DMF or DMSO. This helps to solvate the cation and promote reaction at the more electronegative nitrogen atom.
-
Counter-ion: Sodium (Na⁺) or Potassium (K⁺) are generally preferred. Using lithium bases (like LDA) can sometimes lead to more C-alkylation due to stronger coordination.
-
Temperature: Perform the deprotonation at 0 °C and then add the alkylating agent, allowing the reaction to slowly warm to room temperature.
-
Caption: Troubleshooting logic for achieving regioselective chlorination.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for purifying this compound from its regioisomers?
Purification can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes or dichloromethane/methanol). Analyzing fractions carefully by TLC or LC-MS is crucial.
-
Crystallization: If the desired product is a solid and one isomer is formed in significant excess, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is the most powerful tool.
FAQ 2: Is it necessary to protect the pyrrole N-H during the C4-chlorination step?
It depends on the chosen method.
-
With POCl₃: Protection is generally not required and can be detrimental, as the N-H is acidic and can react with the reagent. The reaction typically proceeds well on the unprotected scaffold.
-
With NCS: Using NCS in a solvent like acetonitrile might not require protection. However, if side reactions at the nitrogen are observed, a protecting group like tosyl (Ts) or Boc can be installed. Note that the tosyl group is robust and may require harsh conditions for removal.[4]
FAQ 3: My starting picoline material appears to be dimerizing under strong base (LDA) conditions before it can react with my electrophile. What is happening?
This is a known issue when metalating picoline derivatives.[5] The benzylic anion formed after deprotonation of the methyl group is highly nucleophilic and can add to another molecule of the starting picoline (a Michael-type addition). To mitigate this, use an inverse addition procedure: add the picoline solution slowly to a cold (-78 °C) solution of the LDA. This keeps the concentration of the picoline low and minimizes the dimerization side reaction.[5]
Section 4: Key Experimental Protocols
Protocol 1: Regioselective C4-Chlorination via N-Oxide Formation
This protocol is a proven method for selective chlorination and avoids the formation of regioisomers.
-
N-Oxidation:
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Place the crude N-oxide in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) dropwise at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
Section 5: Data Summary Table
| Method | Chlorinating Agent | Solvent | Temp. (°C) | Typical Yield | Key Side Products / Issues |
| Direct Chlorination | NCS | Acetonitrile | 80 | 20-40% | Mixture of 3-Cl, 5-Cl isomers; Di-chlorination |
| Vilsmeier-Haack type | POCl₃ / DMF | DMF | 100 | < 20% | Low conversion, decomposition |
| N-Oxide Method | POCl₃ | Neat | 100 | 60-80% | Highly selective for C4; requires two steps |
| Halex Reaction | (From 4-OH precursor) | POCl₃ | 110 | > 90% | Requires synthesis of the 4-hydroxy precursor |
References
- Parrish, J. P., & Buck, E. (2012). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Medicinal Chemistry Letters.
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry.
- Guillou, S., & Nesi, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
- Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Botor, L. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ChemRxiv.
- Al-Ostath, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
- Chang, C., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online.
- Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of Azaindoles. Tetrahedron.
- Boyle, T. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
- Nielsen, M. K., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Tarasenko, E. A., & Rybakov, V. B. (2020). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate.
- Klapars, A., et al. (2005). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
- Le, T. H., et al. (2020). One-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. SciForum.
- Chamberland, S., et al. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this versatile heterocyclic building block in various chemical transformations. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Introduction: The Challenge of a "Brick Dust" Reagent
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. However, its planar, crystalline structure and intermolecular hydrogen bonding contribute to its notoriously low solubility in many common organic solvents. This "brick dust" characteristic can lead to stalled reactions, low yields, and reproducibility issues. This guide will walk you through a systematic approach to addressing these solubility challenges in two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my reaction solvent, leading to a heterogeneous mixture. What is the first step to address this?
A1: Observing a heterogeneous reaction mixture is a primary indicator of poor solubility. The first and most critical step is to select an appropriate solvent or solvent system that can effectively solubilize the starting material, even at room temperature, before initiating the reaction.
Initial Solvent Screening:
Before setting up your reaction, it is advisable to perform a simple solubility test with a small amount of your this compound in a range of solvents.
Recommended Solvents for Screening:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO). These are often the most effective due to their high polarity and ability to disrupt intermolecular forces.
-
Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF). While less polar, they are common in cross-coupling reactions and may be effective, especially with heating.
-
Aromatic Solvents: Toluene, Xylenes. These are generally less effective for highly polar substrates at room temperature but can be useful at elevated temperatures.
Qualitative Solubility Observations:
| Solvent | Relative Polarity | Expected Solubility of this compound |
| DMSO | 0.444 | High |
| DMF | 0.386 | High to Moderate |
| NMP | - | High to Moderate |
| DMAc | - | High to Moderate |
| 1,4-Dioxane | 0.164 | Moderate, improves with heating |
| THF | 0.207 | Low to Moderate, improves with heating |
| Toluene | 0.099 | Very Low at RT, slight improvement with heating |
This table is based on general principles for similar heterocyclic compounds. Empirical testing is crucial.
If your substrate remains insoluble in your chosen solvent even with heating, consider a switch to a higher-boiling point, more polar solvent like NMP or DMAc.
Q2: I'm attempting a Suzuki-Miyaura coupling, but the reaction is sluggish and gives low yields. How can I improve this?
A2: Poor solubility is a common culprit for inefficient Suzuki-Miyaura couplings with substrates like this compound. To overcome this, a multi-faceted approach involving solvent choice, base selection, and temperature optimization is necessary.
Underlying Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, including oxidative addition and transmetalation.[1] For the reaction to proceed efficiently, all components (the aryl chloride, boronic acid, base, and catalyst) must have sufficient concentrations in the solution phase. Poor solubility of the starting material can starve the catalytic cycle, leading to low turnover rates.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Detailed Protocol: High-Temperature Suzuki-Miyaura Coupling of this compound
This protocol is designed to maximize the solubility of the starting material and promote an efficient reaction.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other suitable biarylphosphine ligand) (5 mol%)
-
K₃PO₄ (potassium phosphate, fine powder) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous DMF and a small amount of water (e.g., a 10:1 DMF:H₂O ratio). The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The higher temperature is crucial for maintaining the solubility of the starting material and driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: My Buchwald-Hartwig amination is failing. I see starting material and some dehalogenated by-product. What's going wrong?
A3: This is a classic symptom of a reaction where the rate of catalyst decomposition or side reactions is competitive with the desired C-N bond formation, often exacerbated by poor substrate solubility.[2]
Mechanistic Insight: The Buchwald-Hartwig amination also relies on a palladium catalytic cycle.[2] If the concentration of the dissolved this compound is too low, the palladium catalyst may undergo side reactions, such as reaction with trace water or other nucleophiles, leading to catalyst deactivation and the formation of dehalogenated by-products.
Solvent and Base Considerations for Buchwald-Hartwig Amination:
| Solvent | Base | Temperature (°C) | Rationale & Comments |
| 1,4-Dioxane | NaOtBu, LHMDS | 80-110 | A common system, but solubility of the substrate may be limited. |
| Toluene | NaOtBu, K₃PO₄ | 100-110 | Less polar, may require higher temperatures to achieve solubility. |
| DMF / DMAc | Cs₂CO₃, K₂CO₃ | 100-140 | Higher polarity improves substrate solubility. Weaker bases are often used to avoid solvent degradation at high temperatures. |
Experimental Workflow for Buchwald-Hartwig Amination:
Sources
Technical Support Center: Optimization of Suzuki Coupling for 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methyl-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold.
The 7-azaindole core is a privileged structure in medicinal chemistry, but its functionalization via cross-coupling is not always straightforward.[1][2] The presence of multiple nitrogen atoms can lead to catalyst inhibition, while the relative inertness of the C-Cl bond presents its own set of challenges.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationally design high-yielding reaction conditions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of this compound.
Problem 1: My reaction shows low to no product yield. Where should I start?
Answer: A low or non-existent yield is the most common issue and typically points to problems with the catalyst system, reagent stability, or reaction conditions. Let's break down the primary causes and solutions.
-
Cause A: Catalyst Inhibition/Deactivation. The pyridine nitrogen in the 7-azaindole ring is a Lewis base that can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.[4][5][6] This is a frequent challenge with nitrogen-containing heterocycles.
-
Solution 1: Switch to a More Robust Ligand. Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands which protect the metal center and promote the desired catalytic cycle. Recommended ligands include SPhos, XPhos, or RuPhos .[5][7][8] These ligands have demonstrated high efficacy for challenging heteroaryl chloride couplings.
-
Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly effective as they ensure efficient generation of the active catalytic species.[9]
-
-
Cause B: Poor Reactivity of the Aryl Chloride. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-limiting step.[4][10]
-
Solution 1: Increase Reaction Temperature. If you are running the reaction at a moderate temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C can often overcome the activation barrier for oxidative addition. Monitor for potential degradation of starting materials.
-
Solution 2: Ensure a Highly Active Catalyst System. As mentioned above, a combination of a suitable palladium source (e.g., Pd₂(dba)₃) and a highly electron-rich, bulky ligand is critical for activating the C-Cl bond.[11][12]
-
-
Cause C: Protodeboronation of the Boronic Acid/Ester. This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[4][5] It is often promoted by excess water or an inappropriate base.
-
Solution 1: Use a More Stable Boron Reagent. Switch from a boronic acid to a more stable boronate ester, such as a pinacol boronate ester (Bpin) or an MIDA boronate ester.[5] These are generally more resistant to protodeboronation.
-
Solution 2: Optimize the Base. While a base is required to activate the boron reagent for transmetalation, some bases can accelerate protodeboronation.[11][13] For 7-azaindoles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger organic bases or hydroxides.[14][15][16] If protodeboronation persists, consider using a fluoride-based base like KF or CsF.[5]
-
Solution 3: Minimize Water. While many Suzuki protocols use aqueous mixtures, if protodeboronation is severe, try using anhydrous solvents and a carefully dried base.
-
// Possible Causes cause1 [label="Catalyst Inhibition?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor C-Cl Reactivity?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Protodeboronation?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Poor Solubility?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1a [label="Use Bulky Ligand\n(XPhos, SPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Use Pd Precatalyst\n(e.g., G3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Increase Temperature\n(100-110 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Switch to Boronate Ester\n(Pinacol, MIDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Optimize Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4a [label="Screen Solvents\n(Dioxane, Toluene/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {cause1, cause2, cause3, cause4} [arrowhead=none]; cause1 -> {sol1a, sol1b}; cause2 -> {sol2a, sol1a}; cause3 -> {sol3a, sol3b}; cause4 -> sol4a; } A troubleshooting decision tree for low yield.
Problem 2: My reaction stalls with significant starting material remaining. What's happening?
Answer: Stalled reactions often indicate that the catalyst has a short lifetime under the reaction conditions. The initial turnover is successful, but the catalyst dies before the reaction reaches completion.
-
Cause: Catalyst Decomposition. The active Pd(0) species can be unstable at high temperatures or can be oxidized to inactive Pd(II) species. The phosphine ligands themselves can also degrade.[17]
-
Solution 1: Lower the Catalyst Loading and/or Temperature. While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition. Try reducing the loading to 1-2 mol % and see if the overall conversion improves over a longer reaction time. If running at high temperatures, see if a slightly lower temperature (e.g., 100 °C instead of 120 °C) improves catalyst stability.
-
Solution 2: Sequential Addition. In some cases, adding the catalyst in two portions (e.g., half at the beginning and the second half after 2-4 hours) can sustain catalytic activity throughout the reaction.[7]
-
Solution 3: Ensure a Scrupulously Inert Atmosphere. Oxygen is a primary enemy of the active Pd(0) catalyst.[5][18] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.
-
Problem 3: I'm getting my product, but also significant side products like homocoupled boronic acid or a dehalogenated starting material. How can I suppress these?
Answer: The formation of side products indicates that undesired catalytic cycles are competing with your desired cross-coupling pathway.
-
Side Product A: Homocoupling of Boronic Acid (R-B(OH)₂ → R-R). This is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[5][19]
-
Solution: Rigorous Deoxygenation. This is the most critical factor. Before adding your palladium catalyst, ensure the reaction mixture and headspace are completely free of oxygen.[18]
-
-
Side Product B: Dehalogenation (Ar-Cl → Ar-H). The chloro group is replaced by a hydrogen atom. This can occur if a hydride source is present, which can react with a palladium intermediate followed by reductive elimination.[10]
-
Solution 1: Scrutinize Reagents for Hydride Sources. Solvents like isopropanol or wet amines can sometimes act as hydride donors. Ensure you are using high-purity, recommended solvents like dioxane, THF, or toluene.[10][20]
-
Solution 2: Adjust Base and Solvent. The choice of base and solvent can influence this pathway. Screening different combinations, such as switching from an aqueous system to an anhydrous one, may suppress dehalogenation.[21]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best palladium source, ligand, base, and solvent to start with? A1: For a challenging substrate like 4-chloro-7-azaindole, a good starting point is a highly active, modern catalyst system. Avoid "classic" conditions like Pd(PPh₃)₄, which are often ineffective for heteroaryl chlorides.[3]
| Parameter | Starting Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol %) | These are common, reliable sources for generating the active Pd(0) catalyst in situ.[4][7] |
| Ligand | SPhos or XPhos (1.2 - 1.5 eq. relative to Pd) | Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for coupling unreactive chlorides and mitigating catalyst inhibition by heterocycles.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.) | These inorganic bases provide the right basicity to promote transmetalation without excessively accelerating side reactions like protodeboronation.[14][15] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | These are robust, high-boiling solvents. The water helps dissolve the inorganic base and facilitates the catalytic cycle.[20][21] |
| Temperature | 100 - 110 °C | Necessary to promote the difficult oxidative addition of the C-Cl bond.[4] |
-
Q2: Should I protect the pyrrole N-H group on the 7-azaindole ring? A2: It depends. The pyrrole N-H is acidic and can potentially interfere with the reaction.[15]
-
No Protection (Recommended First): Many modern catalyst systems, particularly those using bulky phosphine ligands, are robust enough to tolerate the free N-H, providing the desired product in good to excellent yields without the need for extra synthetic steps.[15]
-
With Protection: If you consistently get low yields after optimizing other parameters, protecting the nitrogen with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be beneficial.[22][23] This prevents any potential catalyst inhibition but adds protection and deprotection steps to your synthesis.
-
-
Q3: How can I best monitor the reaction's progress? A3: Monitoring the reaction is crucial to avoid unnecessarily long heating times which can lead to byproduct formation.
-
TLC (Thin Layer Chromatography): A quick and easy method to get a qualitative sense of the consumption of your starting material.[24]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method. It allows you to definitively identify your starting material, product, and any major side products by their mass, while also tracking their relative concentrations over time.[18][25]
-
NMR (Nuclear Magnetic Resonance): Taking small aliquots from the reaction can also be used to monitor the conversion of starting material to product.[26]
-
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-Cl\n(4-Chloro-7-azaindole)", shape=none, fillcolor=none, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="L₂Pd(II)(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"];
Base [label="Base (e.g., K₃PO₄)", shape=none, fillcolor=none, fontcolor="#202124"]; Boronate [label="R-B(OR)₂", shape=none, fillcolor=none, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex2 [label="L₂Pd(II)(Ar)(R)", fillcolor="#F1F3F4", fontcolor="#202124"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-Cl", color="#4285F4"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex [color="#4285F4"];
PdII_complex -> Transmetalation [label="+ R-B(OR)₂\n+ Base", color="#EA4335"]; Base -> Transmetalation [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> PdII_complex2 [color="#EA4335"];
PdII_complex2 -> RedElim [color="#FBBC05"]; RedElim -> Pd0 [label="Regenerates\nCatalyst", color="#FBBC05"]; RedElim -> Product [color="#FBBC05"]; } The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Protocol 1: Standard Conditions for Initial Screening
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid pinacol ester (1.2-1.5 eq.), and K₃PO₄ (2.5 eq.).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %) and dissolve in a small amount of degassed solvent.
-
Add the catalyst solution to the main reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by LC-MS.[25]
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[25]
-
Purify the crude residue by flash column chromatography.
-
Protocol 2: Optimized Protocol for Difficult Couplings
This protocol incorporates a pre-formed catalyst for maximum activity and reliability.
-
Reagent Preparation:
-
To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.5 eq.), and Cs₂CO₃ (3.0 eq.).
-
-
Inert Atmosphere Setup:
-
Place the vial in a glovebox or use Schlenk line techniques.
-
-
Solvent and Catalyst Addition:
-
Add the pre-formed catalyst (e.g., XPhos Pd G3, 2-3 mol %) as a solid.
-
Add anhydrous, degassed toluene or CPME (Cyclopentyl methyl ether).
-
-
Reaction Execution:
-
Seal the vial tightly and heat to 110 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Follow the monitoring and workup steps as described in Protocol 1. The crude product can be filtered through a pad of Celite to remove palladium residues before concentration and purification.[27]
-
References
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Atlanchim Pharma. (2005).
- Singh, T., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PUDLO, M., et al. (2016).
- BenchChem. (2025). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
- Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). a)
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- Stanetty, C., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- N-ro Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Al-Masri, A. A., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Bei, X., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- BenchChem. (2025).
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Fletcher, C. A., et al. (2023). Preformed Pd(II)
- Hassn, F., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
- ResearchGate. (2025).
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. azom.com [azom.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Challenges in the Deprotection of SEM-Protected Pyrrolo[2,3-b]pyridines
Welcome to the technical support guide for navigating the complexities of deprotecting 2-(trimethylsilyl)ethoxymethyl (SEM)-protected pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously robust protecting group on this specific heterocyclic scaffold. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve successful deprotection.
Introduction: The SEM-Group Challenge on 7-Azaindoles
The SEM group is a popular choice for protecting the pyrrole nitrogen of 7-azaindoles due to its stability under a wide range of conditions, including the use of organometallic reagents, mild acids, and various oxidizing and reducing agents.[1] This stability, however, is a double-edged sword, often making its removal a significant synthetic hurdle.[2] The electron-rich nature of the pyrrolo[2,3-b]pyridine core, combined with the byproducts of the deprotection reaction, can lead to a host of side reactions, incomplete conversions, and low yields.[3][4][5] This guide will address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the deprotection of SEM-protected pyrrolo[2,3-b]pyridines.
Q1: Why is my SEM-deprotection with trifluoroacetic acid (TFA) resulting in a major, unexpected side product?
A: This is a very common issue. The acidic cleavage of the SEM group liberates formaldehyde.[3][5] The electron-rich 7-azaindole nucleus can then undergo an electrophilic aromatic substitution with this in situ generated formaldehyde, leading to the formation of a tricyclic, eight-membered ring side product.[3][4][5][6] This side reaction is a significant contributor to low yields of the desired deprotected product.
Q2: My reaction is sluggish and I'm recovering a lot of starting material. How can I drive the deprotection to completion?
A: The SEM group is known for its stability, and deprotection can be slow.[1] Simply increasing the reaction time or temperature can sometimes lead to degradation of the starting material or desired product. A better approach is to optimize the reaction conditions. For acidic deprotection, this may involve adjusting the concentration of the acid or the solvent. For fluoride-based methods, higher temperatures or the use of additives may be necessary.[1] It's also worth considering that N-SEM deprotection is often more problematic than O-SEM deprotection.[7][8]
Q3: I'm working with a sensitive substrate with multiple protecting groups. What are the mildest conditions to remove the SEM group?
A: For sensitive substrates, harsh conditions like refluxing strong acids should be avoided. Milder Lewis acid-mediated methods have proven effective. Specifically, magnesium bromide (MgBr₂) in a solvent system like ether and nitromethane can selectively cleave SEM ethers in the presence of other sensitive groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.[2][7][9] Tin tetrachloride (SnCl₄) at low temperatures has also been successfully used for N-SEM deprotection on sensitive nucleosides.[7][8]
Q4: Can I use fluoride-based reagents like tetrabutylammonium fluoride (TBAF) for this deprotection?
A: Yes, fluoride ions are a common method for SEM deprotection due to the high affinity of fluoride for silicon.[1] TBAF is a frequently used reagent, often in solvents like THF or DMF.[1][10] However, compared to the deprotection of other silyl ethers, SEM removal with fluoride often requires higher temperatures and longer reaction times.[1] In some cases, fluoride-based methods have been reported to be unsuccessful or lead to complex mixtures with this specific scaffold.[3][11]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your SEM deprotection reactions.
Problem 1: Low Yield and Formation of an Eight-Membered Ring Side Product
-
Observation: LC-MS analysis shows a significant peak corresponding to your desired product +12 Da (indicative of methylene bridge formation), and the isolated yield of your target compound is low.
-
Root Cause: As detailed in the FAQs, the acidic deprotection releases formaldehyde, which then reacts with your deprotected pyrrolo[2,3-b]pyridine.[3][5][6]
-
Solutions:
-
Optimize the Two-Step Acid/Base Method: The standard procedure often involves an initial acidic step with TFA, followed by a basic workup (e.g., NaHCO₃).[3][5][12] The acidic step forms an intermediate, and the subsequent basic step is intended to release the formaldehyde and complete the deprotection.[3][5]
-
Actionable Advice: Carefully monitor the initial acidic step by TLC or LC-MS. Aim for the disappearance of the starting material, then immediately proceed to the basic workup. Avoid prolonged exposure to acidic conditions.
-
-
Consider Alternative Reagents: If optimizing the TFA method fails, switch to a reagent that does not generate formaldehyde in the same manner.
-
Fluoride-Mediated Deprotection: Attempt the deprotection using TBAF in THF. This method proceeds through a different mechanism that avoids the generation of an electrophilic formaldehyde equivalent under acidic conditions.[1]
-
Mild Lewis Acids: Explore the use of MgBr₂ or SnCl₄. These reagents can offer a milder reaction pathway that may suppress the formation of the tricyclic side product.[2][9][13]
-
-
Problem 2: Incomplete Reaction or Stalled Conversion
-
Observation: Significant amounts of starting material remain even after extended reaction times.
-
Root Cause: The conditions are not sufficiently forcing to cleave the robust SEM group from the nitrogen atom. N-SEM groups can be particularly difficult to remove.[7][8]
-
Solutions:
-
Increase Reaction Temperature: For fluoride-based methods, gradually increase the temperature. Reactions with TBAF are often performed at temperatures ranging from room temperature to 45-50 °C or even higher.[1]
-
Change Solvent: The choice of solvent can have a significant impact. For TBAF reactions, DMF is a more polar solvent than THF and can sometimes facilitate the reaction.
-
Use Stronger Acidic Conditions: If your molecule can tolerate it, stronger acids like HCl in a suitable solvent can be effective.[7] However, this should be approached with caution due to the potential for substrate degradation.
-
Problem 3: Degradation of Starting Material or Product
-
Observation: The reaction mixture turns dark, and TLC/LC-MS analysis shows a complex mixture of products with little to no desired product or starting material.
-
Root Cause: The reaction conditions are too harsh for the sensitive pyrrolo[2,3-b]pyridine core or other functional groups in your molecule.
-
Solutions:
-
Switch to Milder Reagents: This is a prime scenario to employ milder Lewis acids.
-
Lower the Reaction Temperature: If using acidic or fluoride-based methods, perform the reaction at a lower temperature, even if it requires a longer reaction time.
-
Deprotection Mechanisms and Troubleshooting Workflow
Mechanism of SEM Deprotection
Caption: Mechanisms of SEM deprotection via fluoride-mediated and acidic pathways.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting SEM deprotection of 7-azaindoles.
Experimental Protocols
The following protocols are provided as a starting point. Optimization for your specific substrate is highly recommended.
Protocol 1: Two-Step Acidic Deprotection with TFA/NaHCO₃
This method is widely reported but is prone to side product formation.[3][5][12]
-
Acidic Cleavage:
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add trifluoroacetic acid (TFA, ~5-10 equiv) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction at room temperature and monitor closely by TLC or LC-MS (typically for 2-10 hours).
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
-
Basic Workup:
-
Dissolve the crude residue in tetrahydrofuran (THF, ~0.1 M).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is basic.
-
Stir the biphasic mixture vigorously at room temperature overnight (12-18 hours).
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Fluoride-Mediated Deprotection with TBAF
This method avoids the acidic conditions that can lead to the eight-membered ring side product.[1]
-
To a solution of the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF or DMF (~0.05 M), add a 1.0 M solution of TBAF in THF (3.0 equiv).
-
Heat the reaction mixture to 45-50 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (e.g., 20 hours).[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Mild Deprotection with Tin(IV) Chloride (SnCl₄)
This protocol is adapted from methods used for sensitive N-SEM protected nucleosides and can be effective for 7-azaindoles.[7][8]
-
Dissolve the SEM-protected pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.01 M) and cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of tin(IV) chloride in DCM (1.5-2.0 equiv) dropwise over 20-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the solution back to 0 °C and carefully neutralize with a 4% aqueous solution of sodium hydroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Summary of Deprotection Reagents
| Reagent(s) | Typical Conditions | Advantages | Disadvantages & Potential Issues |
| TFA / NaHCO₃ | DCM or THF, room temp | Readily available reagents. | High potential for eight-membered ring side product formation.[3][4][5] |
| TBAF | THF or DMF, 25-50 °C | Avoids acidic conditions. | Can be sluggish, requiring heat and long reaction times; may not be effective for all substrates.[1][3] |
| MgBr₂ | Et₂O / MeNO₂, room temp | Very mild and selective; good for sensitive substrates with other silyl ethers.[2][7][9] | May require optimization of the solvent system. |
| SnCl₄ | DCM, 0 °C to room temp | Effective for N-SEM deprotection under mild conditions.[7][8] | Lewis acid can coordinate to other basic sites in the molecule. |
| HCl | Various solvents, reflux | Strong and often effective. | Harsh conditions can lead to substrate degradation.[7] |
| BF₃·OEt₂ | DCM | Lewis acidic conditions. | Has been reported to lead to complex reaction mixtures with this scaffold.[3][5] |
Conclusion
The deprotection of SEM-protected pyrrolo[2,3-b]pyridines presents a significant, yet surmountable, challenge in synthetic chemistry. A thorough understanding of the underlying mechanisms of both the deprotection and potential side reactions is crucial for success. By carefully selecting reagents and optimizing reaction conditions based on the specific substrate, researchers can effectively navigate these challenges. When standard acidic methods fail, milder Lewis acid-based protocols or fluoride-mediated approaches offer viable and often superior alternatives. We hope this guide serves as a valuable resource for your research and development endeavors.
References
- Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
- Jadhav, A. et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]
- Nilsson, M. et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
- Nilsson, M. et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
- Nilsson, M. et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
- Schinzer, D., & Böhm, O. M. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
- Jadhav, A. et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides.
- Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core.
- Cogswell, T. J. et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2930-2935. [Link]
- Schinzer, D., & Böhm, O. M. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
- Pettersen, D. et al. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]
- Wang, H. et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]
- Abdeen, S. et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(5), 629. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Azaindole Coupling Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-azaindole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic manipulation of this important scaffold, with a particular focus on preventing unwanted dimer formation in cross-coupling reactions.
Introduction: The 4-Azaindole Conundrum in Cross-Coupling
4-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry, prized for its role as a bioisostere of indole and its ability to engage in unique hydrogen bonding interactions.[1] However, its successful functionalization, particularly through palladium-catalyzed cross-coupling reactions, is often hampered by the formation of homocoupled dimers. This guide will delve into the mechanistic underpinnings of this common side reaction and provide experimentally validated strategies to favor the desired cross-coupled product.
Troubleshooting Guide: Dimer Formation in 4-Azaindole Reactions
This section is designed to address specific issues you may be encountering in the lab. The question-and-answer format provides direct solutions to common problems.
Q1: I'm attempting a Suzuki-Miyaura coupling with a halogenated 4-azaindole and observing significant amounts of the 4,4'-bis-azaindole dimer. What is causing this, and how can I fix it?
A1: The formation of a homocoupled dimer from your 4-azaindole starting material is a frequent challenge in palladium-catalyzed cross-coupling reactions. This side reaction competes with the desired cross-coupling pathway and can significantly reduce your yield.
Plausible Cause: Catalyst Inhibition and Altered Reactivity
The primary suspect is the coordination of the pyridinic nitrogen of the 4-azaindole to the palladium catalyst. This interaction can have several detrimental effects on the catalytic cycle:
-
Inhibition of Reductive Elimination: The coordination of the pyridinic nitrogen to the palladium center can stabilize the [Ar-Pd(II)-Ar'] intermediate, increasing the energy barrier for the final reductive elimination step that forms the desired product.[2] This "stalling" of the catalyst in a stable complex can allow for competing side reactions to occur.
-
Facilitation of Homocoupling Pathways: While the precise mechanism for increased homocoupling is multifaceted, one possibility is that the altered electronic environment around the palladium center, due to coordination with the 4-azaindole, may favor a pathway where two molecules of the azaindole are coupled. This can be particularly problematic if there is any residual oxygen in the reaction, which can promote the homocoupling of boronic acids.[3]
Troubleshooting Strategies:
Strategy 1: Protection of the Pyridinic Nitrogen
One of the most effective methods to prevent catalyst inhibition is to temporarily mask the coordinating pyridinic nitrogen. The formation of the corresponding N-oxide is a well-documented strategy to circumvent this issue.[4]
-
Rationale: By converting the pyridinic nitrogen to an N-oxide, its ability to coordinate with the palladium catalyst is significantly diminished. This allows the catalytic cycle to proceed without the inhibitory effect of the nitrogen lone pair. The N-oxide can be readily removed in a subsequent step to regenerate the 4-azaindole core.
Strategy 2: Ligand and Base Optimization
The choice of ligand and base is critical in modulating the reactivity of the palladium catalyst and can be tuned to favor the desired cross-coupling over homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective.[5] These ligands promote the formation of a monoligated palladium species, which can accelerate the rate of reductive elimination and outcompete the pathways leading to dimer formation.
-
Bases: The choice of base can influence the rate of transmetalation and the overall catalytic turnover. For Suzuki couplings of azaindoles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often employed.[6][7] It is crucial to perform a screen of different bases to find the optimal conditions for your specific substrate combination.
Strategy 3: Rigorous Exclusion of Oxygen
Oxygen can promote the homocoupling of boronic acids, a common side reaction in Suzuki couplings.[3]
-
Protocol: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. The reaction vessel should be purged with an inert gas before the addition of reagents, and the reaction should be run under a positive pressure of inert gas.
Table 1: Comparison of Strategies to Minimize Dimer Formation in a Model 4-Azaindole Suzuki Coupling
| Strategy | Key Parameters | Expected Outcome | Reference |
| N-Oxide Protection | Formation of 4-azaindole N-oxide prior to coupling | Significant reduction in dimer formation, increased yield of cross-coupled product. | [4] |
| Ligand Selection | Use of bulky, electron-rich phosphine ligands (e.g., XPhos) | Faster reductive elimination, disfavoring homocoupling pathways. | [5] |
| Base Selection | Screening of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Optimization of transmetalation rate to favor cross-coupling. | [6][7] |
| Oxygen Exclusion | Rigorous degassing of solvents and inert atmosphere | Minimization of boronic acid homocoupling. | [3] |
Frequently Asked Questions (FAQs)
Q: Does the position of the nitrogen in the pyridine ring of azaindole affect the propensity for dimer formation?
A: Yes, the position of the pyridinic nitrogen can significantly influence the outcome of cross-coupling reactions. While all azaindole isomers can present challenges, the 4-azaindole isomer is particularly noted for forming complex mixtures of products in some cases, which is attributed to the coordination of the pyridyl nitrogen potentially retarding subsequent bond formation steps.[4] This suggests that the electronic and steric environment created by the nitrogen at the 4-position may be more conducive to catalyst inhibition or side reactions compared to other isomers under certain conditions.
Q: I am performing a Buchwald-Hartwig amination on a 4-haloazaindole and observing dimer formation. Are the causes and solutions similar to the Suzuki reaction?
A: Yes, the underlying principles are very similar. The coordination of the 4-pyridyl nitrogen to the palladium catalyst can also inhibit the C-N reductive elimination step in the Buchwald-Hartwig reaction. Therefore, the troubleshooting strategies outlined for the Suzuki reaction are also applicable here. Specifically, the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) in combination with a strong, non-nucleophilic base like LiHMDS has been shown to be effective for the amination of halo-azaindoles.[8] N-protection of the azaindole pyrrolic nitrogen is also a common strategy to improve reaction outcomes in C-N coupling reactions.[6]
Q: Can I use a copper catalyst for my 4-azaindole coupling reaction to avoid issues with palladium?
A: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods. While they can be effective, they often require higher reaction temperatures and may have a different substrate scope and functional group tolerance. Dimer formation can still be a side reaction in copper-catalyzed couplings. It is advisable to screen both palladium and copper-based catalytic systems to determine the optimal conditions for your specific transformation.
Q: Are there any analytical techniques that can help me quickly assess the ratio of my desired product to the dimer?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of your reaction and quantifying the ratio of the desired product to the homocoupled dimer. These methods provide rapid and accurate assessment, allowing you to efficiently screen different reaction conditions. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture can also be used to estimate the product-to-dimer ratio by integrating characteristic signals for each compound.
Visualizing the Problem: The Competing Catalytic Cycles
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway that can be exacerbated by the coordination of the 4-azaindole's pyridinic nitrogen.
Caption: Figure 1: Simplified schematic of desired cross-coupling vs. competing homocoupling.
Experimental Protocol: General Procedure for Minimizing Dimer Formation in a 4-Azaindole Suzuki Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 4-haloazaindole, incorporating best practices to suppress homocoupling. Optimization for specific substrates is likely required.
Materials:
-
4-Haloazaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.5 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 4-haloazaindole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure rigorous removal of dissolved oxygen.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Caption: Figure 2: Workflow for a 4-azaindole Suzuki coupling with minimized homocoupling.
References
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols
- Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- How to prevent metal catalysed homocoupling reaction of boronic acids?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for the purification of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the recrystallization of this key heterocyclic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization that occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] Impurities can also depress the melting point of your compound, exacerbating this issue. Because oils are liquids, they can trap impurities within them, defeating the purpose of recrystallization.
Probable Causes & Solutions:
-
High Solute Concentration & Rapid Cooling: The solution is too concentrated, causing the compound to come out of solution too quickly at a temperature where it is still molten.
-
Inappropriate Solvent Boiling Point: The boiling point of your chosen solvent is higher than the melting point of the compound.
-
Solution: Select a solvent with a lower boiling point. The ideal solvent should dissolve the compound at a temperature below the compound's melting point.[3]
-
-
Presence of Impurities: Significant impurities can lower the melting point of the mixture.
-
Solution: If the oil is colored, impurities may be the cause. Try pre-treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by a hot filtration before cooling.[1] Be aware that charcoal can also adsorb your desired product, so use it sparingly.[1]
-
Issue 2: No Crystals Form After Cooling
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer:
The failure of crystals to form typically indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin growing.[2] This is often a result of using too much solvent.
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[2] The compound remains soluble even at low temperatures because the solution is too dilute.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[1] To check if this is the issue, you can dip a glass rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of the compound is still in solution.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point to start.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal formation.[1][4]
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1][4]
-
Below is a decision-making workflow for troubleshooting the lack of crystal formation.
Caption: Troubleshooting workflow for inducing crystallization.
Issue 3: Low Recovery of the Final Product
Question: I successfully obtained crystals, but my final yield after filtration and drying is very low. How can I improve it?
Answer:
A low yield means a significant portion of your compound was lost during the process. While some loss is inevitable as the compound has some solubility in cold solvent, large losses can often be prevented.[3]
Probable Causes & Solutions:
-
Using an Excess of Solvent: As discussed previously, using more solvent than the minimum required to dissolve the compound when hot will result in more of your product remaining in the mother liquor upon cooling.[1][3]
-
Solution: Always use the minimum amount of hot solvent. To recover product from the mother liquor, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals, which may require a separate recrystallization to ensure purity.[4]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a fluted filter paper to speed up the filtration process. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Incomplete Cooling: The solubility of the compound, while reduced, is not zero at room temperature.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[3]
-
-
Excessive Washing: Washing the filtered crystals with too much cold solvent, or with a solvent that is too warm, can dissolve a significant portion of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solvent has been thoroughly chilled in an ice bath before use.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for recrystallizing this compound?
A1: The choice of solvent is critical.[3] For a moderately polar, nitrogen-containing heterocyclic compound like this, alcohols (like ethanol or isopropanol), acetonitrile, or ethyl acetate are good starting points.[5] A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] Preliminary small-scale solubility tests are highly recommended.
| Solvent System | Rationale for this compound | Potential Issues |
| Ethanol | The hydroxyl group can interact with the pyridine nitrogen, offering good solubility when hot, which decreases significantly upon cooling. | May be too good a solvent, leading to lower recovery. |
| Acetonitrile | A polar aprotic solvent that is often effective for heterocyclic compounds. | Check for reactivity if residual reactants are present. |
| Toluene | Can be effective for aromatic compounds, dissolving them when hot. | May have a boiling point that leads to oiling out. |
| Ethanol/Water | A common mixed-solvent pair. Dissolve in hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes cloudy (saturated), then re-heat to clarify and cool slowly. | Oiling out can be an issue if the solvent composition is not optimized.[2] |
| Ethyl Acetate/Hexane | Another common mixed-solvent system for compounds of intermediate polarity. | Similar to other mixed systems, requires careful optimization. |
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. The compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" solvent).
Sources
Technical Support Center: Buchwald-Hartwig Amination on the Pyrrolopyridine Scaffold
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, with a special focus on the pyrrolopyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful C-N bond-forming reaction effectively. Pyrrolopyridines, while common in medicinal chemistry, present unique challenges due to the presence of two distinct nitrogen atoms, which can influence the catalytic cycle in unexpected ways.
This guide is structured to address the most pressing issues first, followed by a broader set of frequently asked questions.
Troubleshooting Guide: From Reaction Failure to Success
Question 1: I am seeing no reaction or very low conversion of my pyrrolopyridine halide. Where do I start?
This is the most common and frustrating issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions that fail to initiate the catalytic cycle. The pyridine nitrogen in the pyrrolopyridine scaffold is a known inhibitor of palladium catalysts, making the choice of ligand and conditions paramount.[1]
Logical Troubleshooting Workflow:
Let's approach this systematically. Before undertaking a complete re-optimization, verify the fundamentals.
Caption: A logical workflow for troubleshooting low-yield reactions.
Causality Behind the Workflow:
-
Reagent Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can be passivated by moisture. Always use freshly opened, high-purity reagents and properly dried, degassed solvents.[2] Standard Schlenk techniques or glovebox use is mandatory.[3]
-
Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1][2] These ligands create a sterically hindered environment around the palladium, which disfavors coordination of the pyridine nitrogen while still allowing the catalytic cycle to proceed.
-
Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex.[4] A base that is too weak will result in a slow or stalled reaction. A base that is too strong might be incompatible with other functional groups on your substrate.[5] For pyrrolopyridines, a strong, non-nucleophilic base is a good starting point.
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation 1 (Aggressive) | Recommendation 2 (Milder) | Rationale |
| Pd Precursor | [Pd2(dba)3] or Pd(OAc)2 | G4-XPhos Precatalyst | Precatalysts offer more reliable generation of the active Pd(0) species.[6] |
| Ligand | XPhos or RuPhos | BrettPhos | Bulky biarylphosphines are essential for N-heterocyclic substrates.[1] |
| Base | NaOtBu | Cs2CO3 or LHMDS | NaOtBu provides high reaction rates. Carbonates or LHMDS are better for base-sensitive functional groups.[5] |
| Solvent | Toluene or 1,4-Dioxane | THF or CPME | Toluene is often the best choice.[7] Solubility of all components is crucial for reaction success.[6] |
| Temperature | 80-110 °C | 60-80 °C | Higher temperatures can overcome activation barriers but may also lead to degradation.[6] |
Question 2: My starting material is consumed, but I see multiple new spots on TLC/LCMS, and the desired product yield is low. What's happening?
This indicates that while the catalyst is active, undesired side reactions are outcompeting the productive C-N coupling. For pyrrolopyridine scaffolds, the primary culprits are often hydrodehalogenation and dimerization.
Common Side Reactions:
Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Side Reactions:
-
Hydrodehalogenation: This occurs when the aryl halide is converted to an arene (PyrP-H). It can arise from β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[8]
-
Solution: Switch to a ligand that favors reductive elimination over β-hydride elimination. Bidentate ligands like BINAP or DPPF can sometimes suppress this side reaction.[8] Alternatively, changing the base or solvent can alter the relative rates of the desired and undesired pathways.
-
-
Homocoupling/Dimerization: If you observe products with double the mass of your starting material, homocoupling of the amine or aryl halide may be occurring. This is often a sign of poor catalyst performance or the presence of oxygen.
-
Reaction with Pyrrole Nitrogen: While less common as a primary pathway, in certain cases, the pyrrole nitrogen can compete with the desired amine nucleophile, especially if it is deprotonated by a very strong base.
-
Solution: Using a milder base like K2CO3 or Cs2CO3 can prevent deprotonation of the pyrrole NH. If the problem persists, protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) may be necessary.
-
Frequently Asked Questions (FAQs)
Q: Which palladium source is best? Pd(OAc)2, Pd2(dba)3, or a precatalyst? A: While Pd(OAc)2 and Pd2(dba)3 are common and inexpensive, they require in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[9] Modern palladium precatalysts (e.g., G3- or G4-XPhos) are designed to cleanly and quantitatively generate the active L-Pd(0) species upon addition of a base.[6] For challenging substrates like pyrrolopyridines, using a precatalyst is highly recommended for improved reliability and reproducibility.
Q: My reaction is sensitive to air. How can I ensure my conditions are sufficiently inert? A: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.
-
Solvent Degassing: The most common methods are "freeze-pump-thaw" (3 cycles recommended) or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Inert Atmosphere: Perform all reagent transfers under a positive pressure of argon or nitrogen using standard Schlenk line techniques or within a glovebox.[2][3]
Q: Does the halide on my pyrrolopyridine (Cl, Br, I) matter? A: Yes, significantly. The rate of oxidative addition, the first step in the catalytic cycle, generally follows the trend I > Br > Cl.[5]
-
Aryl Chlorides: Are the most challenging due to the strong C-Cl bond. They require highly active, electron-rich ligands (like tBuXPhos or BrettPhos) and often higher temperatures to undergo oxidative addition.[9]
-
Aryl Bromides: Represent a good balance of reactivity and stability and are a common starting point.[6]
-
Aryl Iodides: While highly reactive towards oxidative addition, the iodide anion generated can sometimes act as a catalyst inhibitor by forming unreactive palladium-iodide bridged dimers.[5] This can sometimes be mitigated by using bidentate ligands.[8]
Q: Can I use water as a solvent to make the reaction "greener"? A: While specialized ligands and surfactant systems have been developed for Buchwald-Hartwig reactions in water, standard conditions are generally incompatible with protic solvents.[10] The strong bases used will react with water, and many of the ligands are not water-soluble. For most lab-scale applications on complex scaffolds, sticking to anhydrous organic solvents like toluene or dioxane is advised for reliability.[7]
Protocol: General Procedure for Reaction Screening
This protocol outlines a parallel screening setup to efficiently test different ligands and bases. All operations should be performed under an inert atmosphere.
Experimental Workflow:
Caption: A streamlined workflow for parallel reaction screening.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under inert atmosphere, array 8 mL vials with stir bars. To each designated vial, add the palladium precursor (e.g., Pd2(dba)3, 2 mol % Pd) and the appropriate ligand (4.8 mol %). Then add the solid base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the pyrrolopyridine halide (1.0 equiv, e.g., 0.2 mmol) and the amine (1.2 equiv) to each vial, followed by the anhydrous, degassed solvent (e.g., Toluene, 2 mL).
-
Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block (e.g., 100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to product.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for further analysis or purification.[2][11]
By systematically varying one component (ligand, base, or solvent) at a time, this method allows for the rapid identification of optimal conditions for your specific pyrrolopyridine substrate.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- Help troubleshooting a Buchwald-Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common byproducts. The information provided herein is based on established synthetic methodologies and analytical practices to ensure scientific integrity and experimental success.
Introduction
This compound, a derivative of 7-azaindole, is a crucial scaffold in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while well-documented, can be prone to the formation of impurities that may compromise the yield, purity, and biological activity of the final compound. This guide provides a structured approach to troubleshoot and resolve common issues related to byproduct formation during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?
A1: The synthesis of 7-azaindole derivatives often involves multi-step sequences.[3][4] Common strategies for constructing the this compound core include:
-
Annulation of a pyrrole ring onto a pyridine precursor: This is a widely used method.[5] However, it can lead to isomeric byproducts depending on the regioselectivity of the cyclization step. For instance, incomplete cyclization or side reactions with starting materials can result in various substituted pyridine or pyrrole impurities.
-
Modification of a pre-existing 7-azaindole scaffold: This approach often involves halogenation of the 4-position. Chlorination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core is a key step. The primary risk here is the formation of over-chlorinated or isomeric chlorinated species. For example, dichlorination at different positions on the bicyclic ring can occur.[6]
Q2: I am observing an unexpected spot on my TLC/peak in my HPLC analysis. What could it be?
A2: An unexpected analytical signal often points to a byproduct. Common possibilities include:
-
Starting Materials: Unreacted starting materials are the simplest explanation.
-
Isomeric Products: Depending on the synthetic route, isomers can form. For instance, if starting with a substituted pyridine, cyclization could potentially occur at an alternative position, leading to a different pyrrolopyridine isomer.[7]
-
Over-halogenated Byproducts: During the chlorination step, dichlorinated or even trichlorinated species can be formed if the reaction conditions (temperature, stoichiometry of the chlorinating agent) are not carefully controlled.
-
Dehalogenated Products: Reductive de-chlorination can occur during subsequent reaction steps or purification, leading to the formation of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
N-Oxides: If oxidative conditions are present, the pyridine nitrogen can be oxidized to an N-oxide, which significantly alters the compound's polarity and reactivity.[8]
Q3: How can I definitively identify an unknown byproduct?
A3: A combination of modern analytical techniques is essential for unambiguous structure elucidation.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity profiling.[9][11] It provides the molecular weight of the impurity, which is a critical first piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the precise structure of an impurity, including the position of substituents and the connectivity of the atoms.[10][11][13]
-
Isolation and Characterization: For definitive identification, it is often necessary to isolate the impurity using preparative HPLC or column chromatography and then subject the pure compound to full spectroscopic analysis.[12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Low Yield and Multiple Spots on TLC After Chlorination
| Possible Cause | Troubleshooting Action | Rationale |
| Over-chlorination | Decrease the equivalents of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Lower the reaction temperature and monitor the reaction closely by TLC or HPLC. | Excessive chlorinating agent or high temperatures can lead to the formation of di- and tri-chlorinated byproducts, reducing the yield of the desired mono-chloro product. |
| Incomplete Reaction | Increase the reaction time or slightly increase the temperature. Ensure the starting material is fully dissolved. | If the reaction is not driven to completion, a significant amount of starting material will remain, complicating purification. |
| Formation of Isomers | Modify the directing groups on the starting material, if applicable, to favor chlorination at the desired position. Alternative chlorination reagents may offer different regioselectivity. | The electronic and steric properties of the substrate influence the position of electrophilic substitution. |
| Degradation | Ensure anhydrous and inert reaction conditions. Use freshly distilled solvents and reagents. | 7-Azaindole scaffolds can be sensitive to strong acids or bases and oxidizing conditions, leading to decomposition. |
Issue 2: Presence of a Byproduct with the Same Mass as the Starting Material in LC-MS
| Possible Cause | Troubleshooting Action | Rationale |
| Isomerization | Analyze the ¹H and ¹³C NMR spectra carefully. Pay close attention to the chemical shifts and coupling constants of the aromatic protons. 2D NMR (NOESY) can help determine through-space proximity of protons, confirming the isomeric structure.[14] | Isomers will have the same molecular weight but different physical and spectroscopic properties. NMR is the most powerful tool for distinguishing between them. |
| Tautomerization | While less common to be a stable, isolable byproduct, different tautomeric forms can exist in solution and may be observed under certain analytical conditions. | The pyrrole-like nitrogen in the 7-azaindole system can potentially exist in different tautomeric forms. |
Issue 3: Identification of a Byproduct with a Mass 16 Da Higher Than the Product
| Possible Cause | Troubleshooting Action | Rationale |
| N-Oxide Formation | Use milder reaction conditions and avoid strong oxidizing agents in subsequent steps. If N-oxide formation is unavoidable, it can often be reduced back to the parent pyridine using reagents like PCl₃ or PPh₃. | The pyridine nitrogen is susceptible to oxidation, leading to the formation of an N-oxide.[8] |
Analytical Workflows for Byproduct Identification
Workflow 1: Rapid Byproduct Assessment using LC-MS
This workflow is designed for quick identification of the molecular weights of major byproducts.
Caption: LC-MS workflow for initial byproduct analysis.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles.
-
Scan Range: A scan range of m/z 100-1000 is usually sufficient.
-
Data Acquisition: Acquire both full scan data and, if possible, data-dependent MS/MS to obtain fragmentation information.
-
Workflow 2: Definitive Structure Elucidation using NMR
Once a significant byproduct is detected and its molecular weight is known, NMR is used for complete structural characterization.
Caption: NMR workflow for byproduct structure determination.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC or careful column chromatography. Ensure the sample is free of residual solvents. Dissolve 5-10 mg of the pure byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
Data Summary: Common Byproducts and Their Characteristics
| Byproduct Type | Expected Mass Change from Product | Key Analytical Signatures |
| Starting Material | Varies | Matches the reference spectra of the starting material. |
| Dichlorinated Product | +34 Da (for ³⁵Cl) | Isotopic pattern for two chlorine atoms in MS. ¹H NMR will show one less aromatic proton signal. |
| Dechlorinated Product | -35 Da (for ³⁵Cl) | Loss of the chlorine isotopic pattern in MS. ¹H NMR will show an additional aromatic proton signal. |
| N-Oxide | +16 Da | Significant downfield shift of the protons on the pyridine ring in the ¹H NMR spectrum. |
| Isomeric Product | 0 Da | Same mass as the product, but different retention time in HPLC and distinct NMR chemical shifts and coupling patterns. |
Conclusion
The successful synthesis of this compound hinges on careful control of reaction conditions and the ability to identify and mitigate byproduct formation. By employing a systematic troubleshooting approach and leveraging modern analytical techniques such as LC-MS and NMR, researchers can efficiently resolve synthetic challenges, ensuring the desired product's high purity and yield. This guide serves as a foundational resource to aid in these efforts, promoting robust and reproducible synthetic outcomes.
References
- M. S. McClure, et al. (2017). Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(9), 1547. [Link]
- K. M. Alsante, et al. (2014). The role of impurity profiling in active pharmaceutical ingredient development. Advanced Drug Delivery Reviews, 64(8), 719-733. [Link]
- S. S. Kadam, et al. (2012). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. Journal of Molecular Structure, 1028, 31-38. [Link]
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- D. P. Kirby, et al. (2016). The application of modern analytical techniques for impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 130, 32-49. [Link]
- G. A. Shabir. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- T. D. W. Claridge. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
- A. D. Gribble. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-496. [Link]
- Y. Wang, et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1957-1961. [Link]
- R. Nageswara Rao & A. K. Meena. (2011). LC-MS in the identification and characterization of impurities and degradation products in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 663-691. [Link]
- J. Joule. (2013). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
- A. R. Katritzky, et al. (2010).
- H. Friebolin. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH. [Link]
- L. S. Snyder, J. J. Kirkland, & J. W. Dolan. (2009).
- E. de Hoffmann & V. Stroobant. (2007).
- P. J. Hore, J. A. Jones, & S. Wimperis. (2015). NMR: The Toolkit (2nd ed.). Oxford University Press. [Link]
- P. N. Judson. (2017). Strategies for the Identification of Drug Metabolites. Royal Society of Chemistry. [Link]
- S. Ahuja & S. Scypinski. (2010). Handbook of Modern Pharmaceutical Analysis (2nd ed.). Academic Press. [Link]
- M. O. K. O'Reilly, et al. (2013). Synthesis of 4-substituted 7-azaindole derivatives via Pd-catalyzed C-N and C-O coupling. Tetrahedron Letters, 54(3), 257-260. [Link]
- J. C. Lewis, et al. (2006). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Letters, 8(23), 5299-5301. [Link]
- F. A. Luzzio. (2001). The chemistry of 7-azaindole. Current Organic Chemistry, 5(5), 497-521. [Link]
- G. W. Gribble. (2010). Recent developments in the synthesis of 7-azaindoles. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-46). Springer. [Link]
- V. S. Kumar, et al. (2012). Synthesis and SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 389-393. [Link]
- M. C. Kozlowski, et al. (2010). Synthesis of this compound. Journal of Organic Chemistry, 75(15), 5081-5084. [Link]
- D. L. Comins & S. O'Connor. (1998). Synthesis of 7-azaindoles.
- S. F. Martin & C. L. Liras. (1989). Strategies for the synthesis of 7-azaindole derivatives. Journal of the American Chemical Society, 111(1), 329-331. [Link]
- T. L. Gilchrist. (1997). Heterocyclic Chemistry (3rd ed.). Longman. [Link]
- J. A. Joule & K. Mills. (2010). Heterocyclic Chemistry at a Glance (2nd ed.). Wiley-Blackwell. [Link]
- A. Albini & S. Protti. (2016). Pyridine N-Oxides. In Topics in Heterocyclic Chemistry (Vol. 45, pp. 1-49). Springer. [Link]
- S. G. Davies. (1982). Organotransition Metal Chemistry: Applications to Organic Synthesis. Pergamon Press. [Link]
- E. C. Taylor & A. McKillop. (1970). The Chemistry of Heterocyclic Compounds, Pyridines and their Benzo Derivatives: Part One. Wiley-Interscience. [Link]
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis | Masaryk University [muni.cz]
Technical Support Center: Enhancing the Stability of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique structure provides a valuable pharmacophore, but it also presents specific stability challenges that can impact experimental reproducibility, compound integrity during storage, and overall drug development timelines. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating the stability issues associated with this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The two most anticipated degradation pathways are nucleophilic aromatic substitution (SNAr) at the C4-chloro position and oxidation of the electron-rich pyrrole ring. The pyridine ring's electron-withdrawing nitrogen atom makes the C4 position susceptible to attack by nucleophiles, while the pyrrole moiety can be prone to oxidative degradation, especially under harsh conditions.[3][4]
Q2: How does the chloro-substituent at the C4 position influence stability?
The C4-chloro group is an activating group for nucleophilic aromatic substitution. The electronegative nitrogen at position 7 withdraws electron density from the pyridine ring, making the C4 position (para to the nitrogen) particularly electrophilic and thus a prime target for nucleophiles like water, alcohols (solvolysis), or amines present in buffers or reaction mixtures.[3][4] This can lead to the formation of undesired hydroxy, alkoxy, or amino adducts.
Q3: What is the expected pH stability profile for this scaffold?
Derivatives of this scaffold are generally most stable under neutral to mildly acidic conditions. Under strongly acidic conditions, protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack.[5][6] In alkaline conditions (e.g., pH > 9), hydrolysis of the C4-chloro group can be significantly accelerated due to the increased concentration of the hydroxide nucleophile.[7] A comprehensive pH-rate profile should be determined experimentally for each new derivative.
Q4: Are there known photostability issues with 7-azaindole derivatives?
Yes, the 7-azaindole chromophore can be sensitive to light.[8][9][10] While specific data on the 4-chloro-6-methyl derivative is not widely published, it is best practice to assume photosensitivity. Photodegradation can involve complex radical pathways or photo-hydrolysis. Therefore, all derivatives should be handled with light protection (e.g., amber vials, foil wrapping) as a standard precaution.
Q5: What are the first steps I should take if I suspect my compound is degrading?
The first step is to obtain a high-quality analytical profile of a freshly prepared sample using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. Compare this initial profile (T=0) to the profile of the suspect sample. Look for the appearance of new peaks (degradants) and a decrease in the area of the main compound peak. Characterizing the mass of the new peaks by LC-MS can provide immediate clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation; a -19 Da shift from methanol solvent suggests methoxylation, M-Cl+OMe).
Section 2: Troubleshooting Guides
Scenario 1: Compound Degradation in Protic Solvents (e.g., Methanol, Water)
Problem: My HPLC-MS analysis shows a new peak with a mass corresponding to the replacement of chlorine with a methoxy group (M-Cl+OMe) when my compound is dissolved in methanol for biological screening. The appearance of this peak increases over time.
Troubleshooting Workflow:
Caption: Workflow for diagnosing solvent-induced degradation.
Detailed Protocol: pH-Dependent Stability Study
This protocol helps determine the rate of degradation as a function of pH, which is crucial for identifying acid/base-catalyzed hydrolysis.
-
Buffer Preparation: Prepare a set of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9). Use buffers with known composition, such as citrate, phosphate, and borate.
-
Stock Solution: Prepare a concentrated stock solution of your derivative in a minimally reactive, water-miscible co-solvent like acetonitrile (ACN).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the final co-solvent concentration is low (<5%) to minimize its effect.
-
Time Points: Immediately after addition (T=0), inject a sample into the HPLC system. Store the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Analysis: Inject samples from each pH solution at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Evaluation: For each pH, plot the percentage of the parent compound remaining versus time. This will reveal the pH conditions under which the compound is least stable.
Expected Data:
| pH | Time (h) | % Parent Compound Remaining | Major Degradant (m/z) |
| 3.0 | 24 | 98.5% | - |
| 7.4 | 24 | 95.2% | M-Cl+OH |
| 9.0 | 24 | 75.8% | M-Cl+OH |
Causality & Solution: The data clearly indicates base-catalyzed hydrolysis. The pyridine nitrogen makes the C4 position electrophilic, and the hydroxide ion (more prevalent at pH 9) is a potent nucleophile that displaces the chloride ion.[3][7]
Solution: For aqueous applications, formulate the compound in a buffer where it exhibits maximum stability (e.g., pH < 7). For stock solutions, always use dry, aprotic solvents like DMSO or ACN and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Scenario 2: Solid Compound Discolors or Shows New Impurities After Storage
Problem: My white, solid powder of the 4-chloro-6-methyl-7-azaindole derivative has turned pale yellow after being stored on the bench for several weeks. HPLC analysis now shows a small peak with a mass 16 Da higher than the parent compound.
Troubleshooting Workflow:
Caption: Workflow for diagnosing solid-state degradation.
Detailed Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a regulatory requirement and a powerful tool to understand potential degradation pathways.[11][12][13]
-
Objective: To intentionally degrade the sample to identify likely degradation products and develop a stability-indicating analytical method. Aim for 5-20% degradation.[12]
-
Conditions:
-
Oxidative (H₂O₂): Dissolve the compound in ACN and add a small volume of 3% hydrogen peroxide. Monitor the reaction over time at room temperature.
-
Oxidative (AIBN - Radical): Dissolve the compound in a solvent like toluene, add a radical initiator such as AIBN, and heat to ~80°C.
-
Photolytic: Expose a solution and a solid sample to a calibrated light source that provides both UV and visible output (ICH Q1B guideline).[12] Run a dark control sample in parallel.
-
Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
-
Analysis: Use HPLC-MS to analyze the stressed samples against a control. The goal is to see if any of the stress conditions reproduce the +16 Da impurity observed in the stored sample.
Causality & Solution: The formation of a +16 Da impurity is a classic sign of oxidation. For nitrogen heterocycles, this often corresponds to the formation of an N-oxide.[14] The electron-rich pyrrole ring and the pyridine nitrogen are both potential sites of oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or heat, is the likely cause.
Solution: Implement strict storage protocols. The compound should be stored in amber glass vials, purged with an inert gas like argon or nitrogen to displace oxygen, sealed tightly, and stored in a freezer (-20°C). These measures minimize exposure to the three key degradation drivers: oxygen, light, and heat.
Section 3: Proactive Stability Enhancement Strategies
Beyond troubleshooting, proactive measures can be taken during the design and formulation phases to improve stability.
-
Structural Modification: In early discovery phases, if the C4-chloro group is identified as a primary liability for stability (e.g., due to solvolysis), medicinal chemists can explore replacing it with more stable alternatives that maintain biological activity. For example, a fluoro group is generally less susceptible to SNAr, while a methyl or cyano group would be stable to this pathway.
-
Formulation Development:
-
Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can be beneficial.
-
Excipient Compatibility: During drug product development, it is critical to perform excipient compatibility studies. Common pharmaceutical excipients can contain reactive functional groups or residual moisture that may degrade the active pharmaceutical ingredient (API).
-
Lyophilization: For compounds that are highly unstable in aqueous solution, lyophilization (freeze-drying) to create a solid powder for reconstitution can be an effective strategy to ensure long-term stability.
-
Section 4: References
-
Chisholm, C., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
-
Mandal, D., et al. (n.d.). Pre-Dewar structure modulates protonated azaindole photodynamics. RSC Publishing.
-
Lamas Frejo, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. Conference Paper.
-
Muszalska, I. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
-
Langli, G., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules.
-
He, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
-
LookChem. (n.d.). Understanding the Properties and Handling of 4-Chloro-7-azaindole. LookChem.
-
Langli, G., et al. (2017). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
-
Nowak, P., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
-
Not available.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Not available.
-
Petkevičius, V., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. ResearchGate.
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Not available.
-
Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
-
Not available.
-
Kumar, V., et al. (2021). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Not available.
-
Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
-
Not available.
-
Not available.
-
Not available.
-
Krishna, Vamsee K., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Not available.
-
Not available.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pre-Dewar structure modulates protonated azaindole photodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for functionalizing 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the functionalization of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methyl-7-azaindole). This scaffold is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The reactivity of the C4-chloro position offers a versatile handle for introducing molecular diversity through various chemical transformations. However, optimizing reaction conditions, especially time and temperature, is crucial for achieving high yields and purity.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: My cross-coupling reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
A: Low or no yield in palladium-catalyzed reactions is a common but solvable issue. A systematic check of your reaction parameters is the most effective troubleshooting approach.[3]
Initial Checks & Causality:
-
Catalyst Activity: The single most critical component is the active Pd(0) catalyst.
-
Cause: Many palladium sources, like Pd(OAc)₂, are precatalysts that must be reduced in situ to the active Pd(0) state. This reduction can be inefficient. Similarly, the active catalyst can be sensitive to air and moisture, leading to deactivation.[3]
-
Solution:
-
Ensure a strictly inert atmosphere. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of argon or nitrogen.[4]
-
Use a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These generate the active Pd(0) species more reliably.[5]
-
If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider a pre-activation step by stirring the Pd source and ligand in the solvent for a few minutes before adding the other reagents.[5]
-
-
-
Reagent & Solvent Quality:
-
Cause: Water and oxygen are detrimental. Water can hydrolyze the boronic acid in Suzuki couplings and poison the catalyst. Bases like NaOt-Bu are hygroscopic and lose efficacy when wet.
-
Solution: Use anhydrous, high-purity solvents. If not purchasing anhydrous grade, consider distilling or passing through an activated alumina column. Ensure your base is fresh and has been stored in a desiccator or glovebox.[5]
-
-
Temperature and Reaction Time:
-
Cause: Every catalytic cycle has an activation energy barrier. Insufficient thermal energy (low temperature) will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Solution:
-
Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS.
-
If no conversion is observed after 1-2 hours, incrementally increase the temperature by 10-15 °C. Many Suzuki and Buchwald-Hartwig reactions on chloro-heterocycles require temperatures around 100-110 °C to proceed efficiently.[6][7]
-
Be patient. Some cross-coupling reactions can take 12 to 24 hours for full conversion, especially with less reactive coupling partners.[7]
-
-
-
Pyrrole N-H Interference:
-
Cause: The acidic proton on the pyrrole nitrogen (N-H) can interfere with the reaction. It can react with the base, potentially complicating the stoichiometry, or coordinate to the palladium center.
-
Solution: While many reactions proceed without protection, if you consistently face issues, consider protecting the N-H group. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or SEM (2-(trimethylsilyl)ethoxy)methyl.[8] This is particularly relevant if you are performing subsequent functionalizations on the molecule.
-
Issue 2: Significant Formation of Side Products
Q: My reaction is working, but I'm getting a lot of side products like dehalogenated starting material or homocoupled boronic acid. How can I suppress these?
A: The formation of specific side products provides valuable clues about what's going wrong in your catalytic cycle.
Common Side Products & Solutions:
-
Hydrodehalogenation (Replacement of -Cl with -H):
-
Cause: This typically occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner. The hydride source can be trace water, an amine base, or the solvent itself at high temperatures.[9]
-
Solution:
-
Lower the Temperature: This is the first parameter to adjust. High temperatures can promote catalyst decomposition pathways that lead to hydride formation.
-
Change the Base: If using an amine base like triethylamine, switch to an inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄) which is less likely to be a hydride donor.
-
Ensure Anhydrous Conditions: Rigorously exclude water from your reaction.
-
-
-
Homocoupling of Boronic Acid (Suzuki Coupling):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, mediated by palladium.[9]
-
Solution:
-
Thorough Degassing: This is paramount. Ensure your reaction mixture is free of oxygen before heating.
-
Use the Correct Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid is standard. A large excess can sometimes favor homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing the C4-chloro position, and how do I choose between them?
A1: The three most common and effective methods are Palladium-Catalyzed Cross-Coupling (Suzuki and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds (e.g., attaching aryl or vinyl groups). It offers excellent functional group tolerance.[10]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds (attaching primary or secondary amines).[11]
-
Nucleophilic Aromatic Substitution (SNAr): A classic method for forming C-N, C-O, or C-S bonds using strong nucleophiles. It is often simpler (no catalyst required) but is generally limited to highly activated systems or requires harsher conditions (high temperatures). The pyridine nitrogen in the 7-azaindole scaffold activates the C4 position towards nucleophilic attack.[12][13]
The choice depends on the bond you wish to form. The workflow below can guide your decision.
Caption: Decision tree for selecting a functionalization method.
Q2: How do reaction time and temperature interplay? Should I run my reaction hot and fast or cooler and slower?
A2: This is a fundamental question of Kinetic vs. Thermodynamic Control .[14][15]
-
Kinetic Control (Lower Temp, Shorter Time): At lower temperatures, the reaction will favor the product that forms the fastest (i.e., has the lowest activation energy). This is often the desired outcome in well-optimized cross-coupling reactions.[16] Running a reaction at the lowest effective temperature minimizes side reactions like catalyst decomposition.
-
Thermodynamic Control (Higher Temp, Longer Time): At higher temperatures, reactions can become reversible. This allows the reaction mixture to equilibrate and favors the formation of the most stable product, which may not be the one you want.[17]
Practical Approach: Always aim for kinetic control. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If the rate is too slow, increase the temperature incrementally (e.g., to 95 °C, then 110 °C). A reaction that proceeds cleanly to completion at 90 °C over 12 hours is preferable to one that gives the same yield in 2 hours at 130 °C but with significant byproducts. Low temperatures generally enhance selectivity.[14]
Q3: Can you provide reliable starting conditions for Suzuki and Buchwald-Hartwig reactions on this scaffold?
A3: Absolutely. The tables below provide robust, field-tested starting points. Note that optimization for your specific coupling partners is often necessary.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Comments |
| Substrate | 4-Chloro-6-methyl-7-azaindole | 1.0 equiv. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 equiv. |
| Catalyst | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | 2-5 mol%. dppf is a classic, robust ligand. Buchwald systems are often more active at lower temperatures.[5] |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 equiv. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is stronger but more expensive.[18] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂O | The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating transmetalation.[19] |
| Temperature | 90-110 °C | Start at 90 °C and increase if the reaction is sluggish. Monitor by LC-MS. |
| Time | 4-24 hours | Highly dependent on the electronic nature of the coupling partners. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Comments |
| Substrate | 4-Chloro-6-methyl-7-azaindole | 1.0 equiv. |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) OR a Buchwald Precatalyst (2-4 mol%) | The choice of ligand is critical. Start with a versatile biarylphosphine ligand like XPhos or RuPhos.[7][11] |
| Base | NaOt-Bu or LHMDS | 1.4 equiv. A strong, non-nucleophilic base is required to deprotonate the amine.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Many aminations run well at 100 °C. |
| Time | 2-18 hours | Monitor carefully to avoid product degradation at extended times/high temperatures. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equiv) to an oven-dried vial or flask. Add the this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (to achieve ~0.2 M concentration). Finally, add the amine coupling partner (1.2 equiv).
-
Sealing & Heating: Seal the vessel tightly. Remove from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir vigorously. Monitor the reaction by LC-MS. Reactions are often complete in 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter through a short plug of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[4]
By understanding the principles behind these powerful reactions and following a systematic approach to optimization and troubleshooting, you can efficiently synthesize a wide array of functionalized 7-azaindole derivatives for your research and development programs.
References
- P. Swain, J. Laha, P. P. Parua, Recent advances in the global ring functionalization of 7-azaindoles, Chem. Commun., 2020, 56, 11764-11780. [Link]
- Y. P. Chen, et al., Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole, Org. Process Res. Dev., 2017, 21, 9, 1373–1378. [Link]
- J. A. Rincon, et al., Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations, Org. Lett., 2008, 10, 15, 3323–3326. [Link]
- G. W. Rewcastle, et al., Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange, Angew. Chem. Int. Ed., 2007, 46, 782-785. [Link]
- Y. P. Chen, et al.
- A. P. Luna, Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile, RosDok. [Link]
- J-Y. Mérour, B. Joseph, Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine), Current Organic Chemistry, 2001, 5, 471-506. [Link]
- S. Engkvist, et al.
- A. P. Luna, et al.
- Chemistry Stack Exchange, Why does nucleophilic aromatic substitution occur
- T. H. Graham, et al., Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection, PMC. [Link]
- B. J. Reizman, et al., Suzuki–Miyaura cross-coupling optimization enabled by automated feedback, Reaction Chemistry & Engineering, 2016, 1, 658-666. [Link]
- A. A. Gulevskaya, et al.
- University of Bath, Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Wikipedia, Thermodynamic and kinetic reaction control. [Link]
- Chemistry LibreTexts, 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- ResearchGate, Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
- B. J. Reizman, et al.
- T. H. Graham, et al., Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions, ACS Omega. [Link]
- Y. Wang, et al., Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors, PMC. [Link]
- C-S. Chang, et al., 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, PMC. [Link]
- S. K. Guchhait, et al., Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols, Beilstein J. Org. Chem., 2013, 9, 2428–2434. [Link]
- Pearson+, We have considered nucleophilic arom
- Wikipedia, Buchwald–Hartwig amin
- E. M. F. El-Kholy, et al., Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions, NIH. [Link]
- Jack Westin, Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- W. B. Jensen, Kinetic vs Thermodynamic Control, UC Homepages. [Link]
- T. H. Graham, et al., Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions, PMC. [Link]
- Chemistry LibreTexts, 16.
- Chemistry LibreTexts, 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Erland Stevens, nucleophilic arom
- A. M. M. Abdel-Azeim, et al., Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach, Molecules, 2021, 26, 421. [Link]
- P. Swain, et al.
- P. P. Parua, et al.
- J. M. Medina, et al., Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors, PMC. [Link]
- A. G. E. Amr, et al., Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF, Bioorg. Med. Chem., 2020, 28, 115493. [Link]
- Y. Wang, et al., Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors, RSC Publishing. [Link]
- M. A. A. Zied, et al., Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease, PubMed. [Link]
- Y. Wang, et al.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reaction Progress of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the analytical monitoring of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the underlying chemical principles, ensuring robust and reproducible results.
Introduction: The Importance of Real-Time Reaction Monitoring
This compound, a 7-azaindole derivative, is a valuable building block in medicinal chemistry.[1] The synthesis of such electron-deficient heterocyclic systems can be challenging, often accompanied by side reactions, incomplete conversions, and the formation of positional isomers.[2] Therefore, accurate and timely monitoring of the reaction progress is not merely a procedural step but a critical component for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a comprehensive overview of the primary analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for monitoring the synthesis of this compound. These techniques offer quantitative insights into the consumption of starting materials and the formation of the product and any impurities.
Troubleshooting Guide for HPLC/UPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[2] The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of conventional silica-based C18 columns. This secondary interaction leads to a non-ideal chromatographic peak shape.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the stationary phase. This causes some molecules of the analyte to be retained longer than others, resulting in a "tailing" effect.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen. This creates a positively charged species that is repelled by the now-protonated silanol groups, minimizing the secondary interaction.
-
Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent. This significantly reduces the sites available for secondary interactions.
-
Employ a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Q2: My product peak is co-eluting with a starting material or an impurity. How can I improve the resolution?
A2: Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. To improve separation (resolution), you need to alter the selectivity of your method.
-
Causality: Selectivity in reversed-phase HPLC is influenced by the differential interactions of analytes with the stationary and mobile phases. If your product and an impurity have similar polarities and structures, they will interact with the stationary phase in a very similar manner.
-
Solutions:
-
Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol is a protic solvent and can offer different selectivity for compounds capable of hydrogen bonding.
-
Adjust the Gradient Profile: If you are running a gradient, making it shallower (i.e., increasing the percentage of the organic solvent more slowly) can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry can have a significant impact. A phenyl-hexyl or a polar-embedded phase column will offer different interaction mechanisms (e.g., pi-pi interactions) compared to a standard C18 column, which can resolve the co-eluting peaks.
-
Frequently Asked Questions (FAQs) for HPLC/UPLC
Q: What is a good starting HPLC method for monitoring my reaction?
A: A good starting point would be a generic reversed-phase gradient method. You can then optimize from there.
| Parameter | Recommendation | Rationale |
| Column | C18, end-capped, 2.1 x 50 mm, <3 µm | Provides good retention for moderately polar compounds. Smaller particle size (UPLC) offers higher efficiency and speed. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good UV transparency. |
| Gradient | 5% to 95% B over 5-10 minutes | A rapid gradient to quickly elute all components and assess reaction complexity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at ~254 nm or ~280 nm | Pyrrolopyridine systems typically have strong UV absorbance in this range. |
Q: Should I use HPLC-MS or just HPLC-UV for reaction monitoring?
A: While HPLC-UV is excellent for quantitative analysis of known compounds, HPLC-MS (or UPLC-MS) provides invaluable mass information that can help identify unknown impurities or reaction byproducts.[3] For process development and troubleshooting, UPLC-MS is highly recommended as it confirms the identity of the desired product peak and can provide clues about the structure of side products.[4]
Experimental Protocol: Sample Preparation and Analysis
-
Quench a Reaction Aliquot: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute: Immediately dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1). This stops the reaction and prepares the sample for analysis. Note: The sample solvent should be similar in strength to the initial mobile phase to avoid peak distortion.
-
Filter: If the sample contains solid particles, filter it through a 0.22 µm syringe filter.
-
Inject: Inject the diluted sample into the equilibrated HPLC/UPLC system.
-
Analyze: Monitor the disappearance of starting material peaks and the appearance of the product peak. Integrate the peak areas to determine the relative percentages and assess reaction completion.
Thin-Layer Chromatography (TLC): Rapid, Qualitative Assessment
TLC is a fast, cost-effective, and straightforward method for qualitatively monitoring reaction progress. It is ideal for quickly checking if the starting material has been consumed and for visualizing the formation of new products and byproducts.
Troubleshooting Guide for TLC Analysis
Q1: My spots are streaking or tailing on the TLC plate. Why is this happening?
A1: Spot streaking is analogous to peak tailing in HPLC and often has similar causes.
-
Causality:
-
Sample Overload: Applying too much sample to the plate can saturate the stationary phase, leading to streaking.
-
High Polarity: The basicity of the pyrrolopyridine nitrogen can cause strong interactions with the acidic silica gel, leading to tailing.
-
Inappropriate Solvent System: If the solvent system is too polar, it will move all components, including your product, too quickly up the plate, causing smearing. If it's not polar enough, the spots will remain at the baseline.
-
-
Solutions:
-
Dilute Your Sample: Spot a more dilute solution of your reaction mixture.
-
Add a Basic Modifier: Add a small amount of triethylamine or ammonia (e.g., 0.5-1%) to your eluent.[5] This will neutralize the acidic sites on the silica gel and improve the spot shape.
-
Optimize the Eluent: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Adjust the ratio to achieve an Rf value for your product of around 0.3-0.4.
-
Q2: I see a new spot on my TLC, but I'm not sure if it's my product or a byproduct. How can I confirm?
A2: This is a common scenario. A simple co-spotting experiment can provide a definitive answer.
-
Procedure (Co-spotting):
-
On your TLC plate, draw three lanes with a pencil.
-
In the first lane, spot your starting material.
-
In the second lane, spot an aliquot from your reaction mixture.
-
In the third lane, carefully spot the starting material on top of the spot from your reaction mixture (this is the co-spot).
-
Develop the plate. If the new spot in your reaction mixture is the product, you will see it as a separate spot from the starting material in the second lane. In the third lane, you should see two distinct spots. If one of the spots in the reaction mixture is unreacted starting material, it will merge with the starting material spot in the co-spot lane.
-
Frequently Asked Questions (FAQs) for TLC
Q: What is a good starting eluent system for this compound?
A: Given its structure, a medium polarity solvent system is a good starting point.
| Solvent System | Ratio (v/v) | Notes |
| Hexanes : Ethyl Acetate | 70 : 30 | A classic starting point. Increase ethyl acetate for more polar compounds. |
| Dichloromethane : Methanol | 95 : 5 | Good for visualizing a range of polarities. Can add 0.5% TEA to reduce tailing. |
| Toluene : Acetone | 80 : 20 | Toluene can offer different selectivity compared to hexanes. |
Note: These are starting points. The optimal system will depend on the specific starting materials used in your reaction.
Visualization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of your product and identifying byproducts. While not typically used for real-time monitoring due to the time required for sample preparation and data acquisition, taking an NMR of the crude reaction mixture upon completion can provide a wealth of information.
Troubleshooting Guide for NMR Analysis
Q1: My crude ¹H NMR spectrum is very complex and difficult to interpret. How can I simplify it?
A1: Crude reaction mixtures often contain residual solvents, reagents, and byproducts, leading to crowded spectra.
-
Causality: Every proton-containing species in your sample will produce signals, leading to overlapping peaks and a complex baseline.
-
Solutions:
-
Aqueous Workup: Before taking an NMR, perform a simple liquid-liquid extraction. This will remove many water-soluble impurities (like salts) and some highly polar reagents.
-
Solvent Suppression: Modern NMR spectrometers have solvent suppression pulse sequences that can significantly reduce the intensity of large solvent peaks (e.g., residual water or ethyl acetate).[6]
-
2D NMR: If you suspect you have a mixture of isomers, a 2D NMR experiment like COSY or HSQC can help to identify which proton signals belong to which molecule.
-
Frequently Asked Questions (FAQs) for NMR
Q: What are the expected ¹H NMR chemical shifts for this compound?
| Proton | Approximate δ (ppm) | Multiplicity | Notes |
| NH (Pyrrole) | 11.5 - 12.5 | broad singlet | The NH proton of azaindoles is typically downfield and can be broad.[9] |
| H5 (Pyridine) | ~7.3 - 7.5 | singlet | Aromatic proton on the pyridine ring. |
| H2 (Pyrrole) | ~7.5 - 7.7 | doublet (d) | Coupled to H3. |
| H3 (Pyrrole) | ~6.5 - 6.7 | doublet (d) | Coupled to H2. |
| CH₃ (Methyl) | ~2.4 - 2.6 | singlet | Methyl group attached to the pyridine ring. |
These are estimated values and can vary depending on the solvent and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be an excellent analytical tool. It offers very high chromatographic resolution and provides mass spectral data for peak identification.
Troubleshooting Guide for GC-MS Analysis
Q1: I'm not seeing my compound elute from the GC column, or the peak is very broad.
A1: This often indicates an issue with the compound's volatility or stability, or potential interactions with the GC system.
-
Causality: The pyrrole NH group makes the molecule relatively polar and capable of hydrogen bonding. This can lead to poor peak shape due to interaction with active sites in the injector or column. At high temperatures required for GC, the compound may also degrade.
-
Solutions:
-
Derivatization: The most robust solution is to derivatize the NH group, for example, by silylation (e.g., with BSTFA). This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing interactions with the column.
-
Use a Deactivated Inlet Liner: Ensure you are using a fresh, deactivated inlet liner to minimize active sites that can cause analyte degradation or adsorption.
-
Lower the Injection Temperature: While this may decrease volatility, it can prevent thermal degradation of the analyte in the injector.
-
General Workflow for Reaction Monitoring
References
- BenchChem. (n.d.). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
- Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- University of Wisconsin Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts.
- ChemicalBook. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) ¹H NMR.
- Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts.
- Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide.
- MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 27(15), 4994.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine. PubMed.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (2018). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles.
- PubMed. (2024). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. Food Chemistry, 451, 139470.
- National Center for Biotechnology Information. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1195.
- National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3467-3477.
- National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3467–3477.
- PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
- PubMed. (2006). UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation. Rapid Communications in Mass Spectrometry, 20(13), 1989-1994.
- MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1234.
- Arctom Scientific. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
- Chemshuttle. (n.d.). This compound.
- Synblock. (n.d.). 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
- Matrix Scientific. (n.d.). 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR spectrum [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chemistryconnected.com [chemistryconnected.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited availability of published experimental spectra for this specific molecule, this guide provides a detailed, predicted ¹H NMR profile grounded in established spectroscopic principles and supported by comparative data from structurally related analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality assessment of this important synthetic intermediate.
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise substitution pattern on this bicyclic system is critical for biological activity and pharmacokinetic properties. Unambiguous structural elucidation is therefore paramount. ¹H NMR spectroscopy is the most powerful and widely used analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule.
This guide will focus on the ¹H NMR characterization of this compound. The introduction of a chloro group at the 4-position and a methyl group at the 6-position induces significant changes in the chemical shifts and coupling patterns of the aromatic protons compared to the parent 7-azaindole scaffold. Understanding these substituent effects is key to confirming the identity and purity of the compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the recommended procedure for this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for compounds of this type due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and can be particularly useful for observing the N-H proton, which may exchange or broaden in other solvents.
-
Concentration : A sample concentration of 5-10 mg in 0.6-0.75 mL of deuterated solvent is typically sufficient for obtaining a high signal-to-noise ratio on a modern NMR spectrometer (≥400 MHz).
-
Internal Standard : Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer Frequency : A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the aromatic protons.
-
Number of Scans : 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally sufficient.
-
Pulse Width : A 90° pulse should be calibrated for accurate integration.
The following diagram illustrates the general workflow for ¹H NMR sample analysis.
Caption: Workflow for ¹H NMR analysis.
Predicted ¹H NMR Data and Structural Assignment
The following table summarizes the predicted ¹H NMR spectroscopic data for this compound. These predictions are based on established substituent effects on the 7-azaindole scaffold and analysis of related compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.5 - 9.5 | br s | 1-H (NH) |
| ~ 7.2 - 7.4 | d | 2-H |
| ~ 6.4 - 6.6 | d | 3-H |
| ~ 7.0 - 7.2 | s | 5-H |
| ~ 2.4 - 2.6 | s | 6-CH₃ |
The molecular structure with proton assignments is shown below.
Caption: Structure of this compound.
In-Depth Spectral Analysis and Comparison
Pyrrole Ring Protons (2-H and 3-H)
In the parent 7-azaindole, the pyrrole protons H-2 and H-3 are coupled to each other, typically appearing as doublets of doublets (or triplets if the coupling constants are similar). For 4-chloro-7-azaindole, the H-2 and H-3 protons are reported as doublets, indicating coupling to each other. The presence of the electron-withdrawing chloro group at the 4-position is expected to deshield the protons on the pyridine ring and, to a lesser extent, the pyrrole ring.
-
2-H (~ 7.2 - 7.4 ppm) : This proton is adjacent to the pyridine nitrogen and is expected to be the most downfield of the pyrrole protons. It should appear as a doublet due to coupling with 3-H.
-
3-H (~ 6.4 - 6.6 ppm) : This proton is coupled to 2-H and will therefore also appear as a doublet. It is expected to be more upfield compared to 2-H.
Pyridine Ring Proton (5-H)
The pyridine ring of this compound has only one proton at the 5-position.
-
5-H (~ 7.0 - 7.2 ppm) : With no adjacent protons to couple with, this proton is expected to appear as a sharp singlet. Its chemical shift will be influenced by the adjacent chloro and methyl groups.
Methyl Group Protons (6-CH₃)
-
6-CH₃ (~ 2.4 - 2.6 ppm) : The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.
NH Proton (1-H)
-
1-H (~ 8.5 - 9.5 ppm) : The pyrrole N-H proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃ or DMSO-d₆, it is usually observable.
Comparative Analysis
To contextualize the predicted spectrum, a comparison with related, experimentally characterized compounds is invaluable.
Table 2: ¹H NMR Chemical Shift Comparison of 7-Azaindole Derivatives
| Compound | 2-H (ppm) | 3-H (ppm) | 5-H (ppm) | Solvent |
| 7-Azaindole (Parent) | ~7.4 | ~6.5 | ~7.1 (dd) | CDCl₃ |
| 4-Chloro-7-azaindole | ~7.5 | ~6.6 | ~7.2 (d) | CDCl₃ |
| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | ~7.6 | ~6.7 | ~7.4 (s) | DMSO-d₆ |
| Predicted: this compound | ~ 7.2 - 7.4 | ~ 6.4 - 6.6 | ~ 7.0 - 7.2 (s) | CDCl₃ |
-
The data from 4-chloro-7-azaindole and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine provide a strong basis for our predictions. The presence of a substituent at the 6-position (either chloro or methyl) results in the 5-H proton appearing as a singlet, which is a key diagnostic feature.
-
The electron-donating nature of the methyl group at the 6-position in the target compound is expected to shield the 5-H proton slightly, resulting in a more upfield chemical shift compared to the 5-H proton in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Conclusion
References
- SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
The Strategic Importance of ¹³C NMR in Heterocyclic Chemistry
An In-Depth Comparative Guide to the ¹³C NMR Analysis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing that direct experimental data for this specific derivative may not always be readily accessible, we present a robust methodology combining spectral prediction with a rigorous comparative analysis against structurally related, well-characterized analogs. This approach not only facilitates the structural elucidation of the target molecule but also deepens the understanding of substituent effects within the 7-azaindole framework.
¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon skeleton of a molecule. For complex heterocyclic systems like this compound (a derivative of 7-azaindole), ¹³C NMR offers several advantages over other analytical techniques:
-
Unambiguous Carbon Count : Each unique carbon atom in a molecule typically produces a distinct signal, allowing for a direct count of non-equivalent carbons.[1]
-
Sensitivity to the Electronic Environment : The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by hybridization (sp², sp³), electronegativity of adjacent atoms, and resonance effects.[2] This allows for the differentiation of carbons in aromatic rings, alkyl groups, and those bonded to heteroatoms.
-
Wide Spectral Dispersion : The typical range for ¹³C chemical shifts (0-220 ppm) is much wider than for ¹H NMR (0-12 ppm), which significantly reduces the probability of signal overlap, even in complex molecules.[2]
The structural integrity of pharmaceutical intermediates and active ingredients is paramount. ¹³C NMR serves as a definitive method for confirming the substitution pattern on aromatic and heterocyclic rings, a task that can be challenging using other methods alone.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is a self-validating system designed to yield high-resolution data suitable for structural elucidation.
Sample Preparation
-
Analyte Quantity : For a standard ¹³C NMR experiment, aim for a concentration of 50-100 mg of the analyte dissolved in the appropriate volume of deuterated solvent.[3] This concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which makes it inherently less sensitive than ¹H NMR.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds. The solvent signal also serves as a secondary chemical shift reference.
-
Dissolution & Filtration : Dissolve the sample (e.g., 75 mg) in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter.[4] Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Final Volume : The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[4][5]
Data Acquisition
-
Instrument Setup : The spectrum should be acquired on a modern Fourier transform (FT) NMR spectrometer, for example, at a ¹³C frequency of 126 MHz on a 500 MHz instrument.
-
Locking and Shimming : The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling removes C-H coupling, simplifying the spectrum so that each carbon signal appears as a singlet.[2]
-
Sweep Width : Set a sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all possible carbon signals are captured.
-
Acquisition Time : A typical acquisition time of 1-2 seconds is sufficient.
-
Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between scans.
-
Number of Scans : Due to the low sensitivity of ¹³C, a significant number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
The workflow for obtaining and analyzing the spectrum is illustrated below.
Figure 1: Standard workflow for NMR sample preparation and analysis.
Spectral Analysis of this compound
The structure of this compound, with standard IUPAC numbering for the 7-azaindole core, is shown below. This numbering is used for all spectral assignments.
Figure 2: Structure of this compound.
The predicted ¹³C NMR chemical shifts for the target molecule are presented in Table 1. These predictions, generated using established algorithms that model substituent effects, serve as a robust hypothesis for spectral assignment.[6][7][8]
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~125.0 | Located in the electron-rich pyrrole ring, adjacent to N1. The signal is shifted downfield relative to C3 due to proximity to the pyridine ring. |
| C3 | ~101.5 | The most upfield of the aromatic carbons, characteristic of the β-carbon in a pyrrole ring, shielded by the nitrogen lone pair. |
| C3a | ~118.0 | Bridgehead carbon adjacent to the electron-rich pyrrole side. Its chemical shift is influenced by both rings. |
| C4 | ~149.0 | Ipso-carbon attached to the highly electronegative chlorine atom. This direct attachment causes a significant downfield shift. |
| C5 | ~117.0 | Aromatic CH carbon on the pyridine ring. Its chemical shift is influenced by the adjacent methyl group and the para-positioned chlorine. |
| C6 | ~158.0 | Ipso-carbon attached to the methyl group. The methyl group's electron-donating effect and its position on the pyridine ring result in a downfield shift. |
| C7a | ~150.5 | Bridgehead carbon adjacent to the pyridine nitrogen (N7) and the chloro-substituted carbon (C4). This position experiences strong deshielding from two adjacent electronegative atoms/groups, resulting in a far downfield shift. |
| C8 (CH₃) | ~24.5 | Typical chemical shift for an sp³-hybridized methyl carbon attached to an sp²-hybridized aromatic carbon. |
A Comparative Analysis: Understanding Substituent Effects
The most powerful method for validating the assignments in Table 1 is to compare the spectrum with those of known analogs. Here, we compare our target molecule to the parent 7-azaindole scaffold and the singly-substituted 4-chloro-7-azaindole.
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for 7-Azaindole Derivatives in CDCl₃.
| Carbon Atom | 7-Azaindole (Experimental)[9] | 4-Chloro-7-azaindole (Predicted) | This compound (Predicted) | Δδ (Effect of Cl) | Δδ (Effect of CH₃) |
| C2 | 128.9 | ~129.5 | ~125.0 | +0.6 | -4.5 |
| C3 | 100.9 | ~101.2 | ~101.5 | +0.3 | +0.3 |
| C3a | 127.6 | ~128.0 | ~118.0 | +0.4 | -10.0 |
| C4 | 116.1 | ~148.5 | ~149.0 | +32.4 | +0.5 |
| C5 | 120.9 | ~121.5 | ~117.0 | +0.6 | -4.5 |
| C6 | 142.2 | ~143.0 | ~158.0 | +0.8 | +15.0 |
| C7a | 148.8 | ~149.5 | ~150.5 | +0.7 | +1.0 |
| C8 (CH₃) | - | - | ~24.5 | - | +24.5 |
Note: Predicted values are used for substituted analogs to maintain a consistent theoretical framework for comparison.
The Effect of the 4-Chloro Substituent
The introduction of an electronegative chlorine atom at the C4 position has a profound and predictable impact on the chemical shifts of the pyridine ring.
-
Ipso Effect : The most dramatic change is observed at C4, the carbon directly attached to the chlorine. It experiences a massive downfield shift of approximately +32.4 ppm . This deshielding is a classic ipso-substituent effect caused by the high electronegativity of the halogen.
-
Minimal Remote Effects : The effect of the chlorine on other carbons (C2, C3, C5, C6, C7a) is relatively minor, suggesting its influence is highly localized in this heterocyclic system.
The Effect of the 6-Methyl Substituent
The addition of a methyl group at the C6 position introduces further characteristic shifts.
-
Ipso Effect : The C6 carbon, now attached to the methyl group, is shifted significantly downfield by about +15.0 ppm . This is a typical effect for an alkyl group on an aromatic ring.
-
Ortho/Meta Effects : The adjacent carbon, C5, is shielded and moves upfield by approximately -4.5 ppm . This shielding of the ortho position is a well-documented phenomenon. Interestingly, the C2 and C3a carbons also experience a notable upfield shift, indicating the electronic effect of the methyl group is transmitted through the conjugated system.
-
Methyl Signal : A new signal appears around 24.5 ppm , characteristic of the sp³ methyl carbon itself.
This logical, stepwise analysis, starting from the parent scaffold and observing the predictable shifts upon substitution, provides strong, corroborating evidence for the assignments made for this compound.
Conclusion
The structural characterization of this compound via ¹³C NMR spectroscopy is effectively achieved through a synergistic approach of spectral prediction and comparative analysis. By understanding the fundamental electronic effects of the chloro and methyl substituents on the 7-azaindole core, we can confidently assign each carbon resonance. The large, predictable downfield shift at the ipso-carbons (C4 and C6) and the characteristic upfield shift at the position ortho to the methyl group (C5) serve as powerful diagnostic markers. This guide provides researchers and drug development professionals with a robust framework for interpreting the ¹³C NMR spectra of this and other substituted heterocyclic systems, ensuring confidence in their structural assignments and the integrity of their synthetic work.
References
- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). CASPRE - 13C NMR Predictor.
- Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- Slideshare. (n.d.). C-13 NMR Spectroscopy.
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.
- ACD/Labs. (n.d.). NMR Prediction.
- ChemAxon. (n.d.). NMR Predictor.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- Holyoke, C. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]
- University of Leicester. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. CASPRE [caspre.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. Visualizer loader [nmrdb.org]
- 9. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine and its Derivatives
Introduction: The 7-Azaindole Scaffold and the Analytical Imperative
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1] 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of these complex molecules. As with any drug development process, the unambiguous characterization of these compounds is paramount, ensuring purity, confirming identity, and elucidating metabolic pathways.[2]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this task due to its exceptional sensitivity, selectivity, and speed.[2][3] This guide provides an in-depth, experience-driven comparison of the mass spectrometric behavior of this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and explore how subtle structural changes manifest in the mass spectrum, providing a robust analytical framework for researchers in the field.
Pillar 1: Ionization & Instrumentation - Making the Right Choice
For polar, nitrogen-containing heterocyclic molecules like the 7-azaindole family, Electrospray Ionization (ESI) is the most efficient and widely used ionization source for LC-MS analysis.[3] ESI is a 'soft ionization' technique, meaning it imparts minimal excess energy to the analyte, almost always preserving the molecular ion for detection.[4][5] This is crucial for obtaining the primary piece of information: the molecular weight.
Why ESI is Superior for this Application:
-
High Polarity: The pyrrolo[2,3-b]pyridine core is inherently polar due to the presence of two nitrogen atoms, making it amenable to forming ions in solution, a prerequisite for ESI.
-
Protonation Sites: The pyridine nitrogen and, to a lesser extent, the pyrrole nitrogen are basic sites that readily accept a proton in the acidic mobile phases typically used in reversed-phase LC-MS, forming a stable [M+H]⁺ ion.
-
Thermal Lability: Many complex drug molecules are thermally unstable. ESI avoids the high temperatures of other techniques, preventing sample degradation and ensuring the detected ion corresponds to the original molecule.
Atmospheric Pressure Chemical Ionization (APCI) is an alternative, but it is generally better suited for less polar molecules and can sometimes induce more fragmentation in the source. For the routine identification and quantification of these compounds, ESI is the authoritative choice.
Pillar 2: Decoding the Spectrum of this compound
The first step in any MS analysis is a confident interpretation of the full scan spectrum of the parent compound.
Molecular Weight and Isotopic Pattern: The molecular formula for this compound is C₈H₇ClN₂. Its monoisotopic mass is approximately 166.03 Da. In positive ion ESI, we expect to observe the protonated molecule, [M+H]⁺, at an m/z of 167.04 .
A critical feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), separated by two mass units. This results in a characteristic isotopic pattern for any chlorine-containing ion. We will observe an "A+2" peak at m/z 169.04 with an intensity that is approximately one-third of the monoisotopic peak (the "A" peak) at m/z 167.04.[6] This 3:1 ratio is a definitive signature for the presence of a single chlorine atom and serves as an immediate validation of the compound's identity.[6]
Tandem Mass Spectrometry (MS/MS) and Fragmentation: To gain structural information, we employ tandem mass spectrometry (MS/MS). The [M+H]⁺ ion (m/z 167.04) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions reveal the compound's connectivity.
Proposed Fragmentation Pathway: The fragmentation of the 7-azaindole core is driven by the stability of the resulting ions. The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are:
-
Loss of HCl (Hydrogen Chloride): A common fragmentation for chloro-aromatics, leading to a product ion at m/z 131.05 . This involves the chlorine atom and a proton from the ring.
-
Loss of Cl• (Chlorine Radical): This results in an even-electron fragment ion at m/z 132.06 .
-
Loss of CH₃• (Methyl Radical): Cleavage of the methyl group from the aromatic ring produces an ion at m/z 152.02 .
-
Ring Cleavage: Further fragmentation can lead to the loss of smaller neutral molecules like HCN (hydrogen cyanide) from the pyridine or pyrrole ring.
The following table summarizes the expected key ions for this compound.
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated Parent | 167.04 |
| [M+2+H]⁺ | Isotope Peak | 169.04 |
| [M+H - Cl]⁺ | Loss of Chlorine Radical | 132.06 |
| [M+H - HCl]⁺ | Loss of Hydrogen Chloride | 131.05 |
| [M+H - CH₃]⁺ | Loss of Methyl Radical | 152.02 |
Below is a diagram illustrating the primary fragmentation pathway.
Pillar 3: Comparative Analysis - The Impact of Substitution
The true power of mass spectrometry lies in its ability to distinguish between closely related analogues. Understanding how different functional groups alter the fragmentation pattern is key to identifying unknowns and confirming the success of a synthetic step.
Let's consider two hypothetical, yet common, derivatives:
-
Derivative A: 4-Fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine (Replacing -Cl with -F)
-
Derivative B: 4-Chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (Alkylation of the pyrrole nitrogen)
| Compound | [M+H]⁺ (m/z) | Key Fragments (m/z) | Differentiating Observations |
| Parent Compound | 167.04 / 169.04 | 132.06, 131.05, 152.02 | Characteristic 3:1 isotopic pattern for Cl. |
| Derivative A (Fluoro) | 151.07 | 131.05, 122.05 | No A+2 isotope peak. Loss of HF (m/z 131.05) is a primary pathway. The C-F bond is stronger than C-Cl, so loss of the F radical is less favorable. |
| Derivative B (N-Methyl) | 181.06 / 183.06 | 166.03, 146.05 | Parent ion shifts by +14 Da. Loss of the N-methyl group (m/z 166.03) becomes a dominant and highly diagnostic fragmentation pathway. Loss of Cl• is still observed. |
This comparative approach allows a scientist to build a library of expected fragmentation patterns, dramatically speeding up the identification of reaction products, impurities, and metabolites.
A Self-Validating Experimental Protocol
Trustworthiness in science comes from reproducibility. The following is a robust, field-proven LC-MS/MS protocol for the analysis of this compound and its derivatives.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in DMSO or Methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. The acid is critical for promoting protonation and achieving good ESI signal.
-
Vortex the solution thoroughly.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. This generic gradient is effective for screening a wide range of small molecules.[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.[2][8]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions (Example for Parent Compound):
-
Q1 (Parent Ion): 167.0
-
Q3 (Fragment Ion): 132.0
-
Collision Energy: Optimize experimentally, typically 15-25 eV.
-
The following diagram illustrates the complete analytical workflow.
Conclusion: An Authoritative Approach to Characterization
The mass spectrometric analysis of this compound and its derivatives is a clear and robust process when approached with a foundational understanding of ionization and fragmentation principles. By leveraging positive mode ESI, analysts can readily obtain molecular weight information, while the characteristic chlorine isotope pattern provides an immediate layer of confirmation. Tandem MS unlocks the structural details, with predictable losses of the chloro- and methyl-substituents. Furthermore, a comparative analysis of derivatives demonstrates how this technique can be powerfully applied to track chemical modifications across a synthetic campaign. The protocols and insights provided here form a comprehensive and trustworthy guide for any researcher or drug development professional working with this important class of molecules.
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Vertex AI Search.
- Application of LCMS in small-molecule drug development. (2016). Vertex AI Search.
- Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
- Rapid LC/MS/MS Method Development for Drug Discovery. (2005). American Chemical Society.
- Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
- 7-Azaindole 271-63-6 wiki. LookChem.
- Electrospray ioniz
- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
Sources
- 1. Page loading... [guidechem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Crystallographic Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs for Drug Discovery
In the landscape of medicinal chemistry, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1] The strategic placement of substituents on this privileged core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the X-ray crystallography of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs, offering researchers and drug development professionals critical structural insights for rational drug design. While a crystal structure for this compound itself is not publicly available, analysis of its close analogs provides a robust framework for understanding its potential solid-state conformation and intermolecular interactions.
The Significance of Crystallography for 7-Azaindole Scaffolds
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure.[2] It provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation. For drug development, this information is invaluable for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for SAR studies, enabling a deeper understanding of how molecular shape and functionality correlate with biological activity.[3][4][5]
-
Rational Drug Design: Knowledge of the precise atomic arrangement allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Understanding Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, offering insights into potential hydrogen bonding and π-π stacking interactions that are crucial for receptor binding.
Comparative Crystallographic Data of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Analogs
To infer the likely structural characteristics of this compound, we can compare the crystallographic data of two closely related analogs for which data is available: 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine and 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine . While the latter is a pyrrolopyrimidine, its structural similarity provides a useful point of comparison.
| Parameter | 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine[6] | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine[7][8] |
| Molecular Formula | C₁₅H₁₃ClN₂O | C₆H₄ClN₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 8.4785 (8) | 10.8810 (19) |
| b (Å) | 9.6576 (10) | 5.2783 (9) |
| c (Å) | 15.8560 (16) | 12.751 (2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 114.333 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1298.3 (2) | 667.3 (2) |
| Z | 4 | 4 |
The data reveals that even with substitutions, the core heterocyclic systems can adopt different crystal packing arrangements, leading to different crystal systems and space groups. The phenyl and methoxymethyl substitutions in the 7-azaindole analog lead to a larger unit cell volume compared to the more compact pyrrolopyrimidine.
Key Structural Features and Intermolecular Interactions
In the crystal structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine , the phenyl group is nearly coplanar with the pyrrole ring, with a dihedral angle of 7.91 (8)°.[6] The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π interactions between the pyridine and phenyl rings.[6]
For 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , the molecule is essentially planar.[7][8] The crystal structure is characterized by pairs of N—H···N hydrogen bonds, which form inversion dimers. These dimers are further linked by C—H···N interactions, creating a two-dimensional network.[7][8]
These observations suggest that this compound, which possesses a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen), is also likely to form hydrogen-bonded dimers or chains in the solid state. The presence of the methyl group may influence the crystal packing through steric effects.
Experimental Workflow for X-ray Crystallography
The following is a generalized protocol for the synthesis, crystallization, and X-ray crystallographic analysis of this compound analogs, based on established methodologies for similar heterocyclic compounds.[2][9][10]
Caption: Generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Experimental Protocols
1. Synthesis: The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. The specific details of the synthesis are beyond the scope of this guide but can be found in the chemical literature. A commercial source for this compound is also available.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Monitor for the formation of well-defined single crystals over several days.
-
3. X-ray Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Protocol:
-
Carefully select a suitable single crystal and mount it on a goniometer head.
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Collect diffraction data at a controlled temperature (e.g., 296 K or a lower temperature for thermally sensitive samples).
-
4. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the crystal structure model.
-
Protocol:
-
Process the collected data to obtain integrated intensities.
-
Solve the crystal structure using direct methods (e.g., with software like SHELXS).
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with software like SHELXL).
-
Locate and refine hydrogen atoms.
-
Validate the final structure using software like PLATON to check for geometric and crystallographic consistency.
-
Logical Relationships in Drug Design
The structural information obtained from X-ray crystallography is a critical input for the iterative cycle of drug design and optimization.
Caption: The central role of X-ray crystallography in the drug design cycle.
Conclusion
While the crystal structure of this compound remains to be determined, a comparative analysis of its close analogs provides valuable predictive insights into its likely structural features. The 7-azaindole core is prone to forming hydrogen-bonded networks, a key interaction motif in many biological systems. The experimental protocols outlined in this guide provide a clear path for researchers to obtain the crystal structure of this and other novel analogs. Such structural data is indispensable for advancing our understanding of the structure-activity relationships within this important class of compounds and for the continued development of new and effective therapeutics.
References
- Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- García-Vázquez, A. et al. (2022). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega, 7(48), 44045–44056.
- Usón, R. et al. (2009). New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. Dalton Transactions, (1), 125-136.
- Sun, J. et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.
- Rybakov, V. B. et al. (2002). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports, 47(1), 69–74.
- Menzel, A. et al. (2010). 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o822.
- El-Ghozzi, M. et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI, 29(1), 232.
- Reyes-González, M. A. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Svee, B. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4292.
- Wang, Y. et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
- Sun, J. et al. (2012). 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.
- Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility.
- JAM. (2026). Chemistry (CY).
- Singh, K. et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI, 27(19), 6520.
- Penarete, G. et al. (2024). Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. Rutgers University.
- Salih, U. M. et al. (2024). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. ResearchGate.
- de Oliveira, R. S. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, 28(21), 7247.
- Al-Majid, A. M. et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI, 26(11), 3122.
- El-Gazzar, M. G. et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 7(3), 211-221.
- Murugesan, D. et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-2990.
- Chavalitshewinkoon, P. et al. (1994). Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 38(12), 2734–2740.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.msu.ru [chem.msu.ru]
- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-6-methyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its structure is a common scaffold in the development of kinase inhibitors and other therapeutic agents, making efficient and scalable synthetic access to this molecule a topic of significant interest for researchers in drug discovery and development[1][2]. The strategic placement of the chloro-substituent at the 4-position provides a crucial handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group at the 6-position can influence solubility, metabolic stability, and target engagement.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound. The routes are analyzed based on their strategic approach, experimental feasibility, and overall efficiency. We will explore a classical 'build-then-functionalize' approach and a convergent 'pre-functionalize-then-build' strategy, providing detailed experimental protocols and supporting data to inform synthetic planning.
Route 1: Annulation Followed by Electrophilic Chlorination
This strategy is a linear approach that first constructs the core 6-methyl-7-azaindole ring system and subsequently introduces the chloro group at the C4 position. This is a well-established and reliable method for functionalizing the 7-azaindole core.
Strategic Rationale
The logic of this route is to first secure the sensitive bicyclic ring system from a readily available pyridine precursor. The subsequent functionalization at C4 is achieved via a directed electrophilic substitution on the pyridine ring. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the C4 position for nucleophilic attack by a chloride source (from POCl₃) and subsequent rearrangement and deoxygenation to yield the desired 4-chloro product. This N-oxidation strategy is a cornerstone of pyridine chemistry for achieving C4 functionalization.
Workflow Diagram
Caption: Route 1: Linear synthesis via azaindole formation, N-oxidation, and chlorination.
Experimental Protocols
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This procedure is based on a modified Madelung/Reissert-type synthesis[3].
-
Imidate Formation: To a solution of 2-amino-3,6-dimethylpyridine (1.0 equiv) in chloroform, add N-methylformanilide (1.2 equiv). Cool the mixture in an ice bath and add phosphorus pentachloride (PCl₅) (1.1 equiv) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, heat the mixture to reflux for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate imidate, which can be used in the next step without further purification.
-
Cyclization: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in N-methylaniline. To this suspension, add the crude imidate from the previous step dissolved in a minimal amount of N-methylaniline. Heat the reaction mixture to 180-200 °C for 6 hours.
-
Final Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-N-oxide
This protocol is adapted from highly analogous procedures on the parent 7-azaindole.
-
Reaction Setup: In a round-bottom flask, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in glacial acetic acid.
-
Oxidation: Add hydrogen peroxide (30% aqueous solution, 2.0 equiv) dropwise to the solution at room temperature. Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature and carefully add a saturated solution of sodium sulfite to quench the excess peroxide. Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-oxide, which is often carried forward without further purification.
Step 3: Synthesis of this compound
-
Chlorination Reaction: To the crude 6-methyl-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (1.0 equiv), add phosphorus oxychloride (POCl₃) (5-10 equiv). Heat the mixture to 100-110 °C and stir for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 with a cold concentrated sodium hydroxide or ammonium hydroxide solution. The product often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, the aqueous layer can be extracted with ethyl acetate or dichloromethane. Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.
Route 2: Convergent Synthesis via Larock Annulation
This modern approach involves constructing the pyrrole ring onto a pre-functionalized 2-amino-4-chloropyridine core. This strategy is more convergent and leverages the power of palladium-catalyzed cross-coupling chemistry.
Strategic Rationale
The core idea of this route is to install the required chloro-substituent on the pyridine ring at an early stage. The subsequent pyrrole ring formation is then achieved in a single step using the Larock indole synthesis[4]. This reaction is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (or in this case, an o-halo-aminopyridine) with an alkyne. This approach avoids the potentially harsh conditions of the N-oxidation and POCl₃ treatment on the final bicyclic system and can offer a more direct path if the starting materials are accessible.
Workflow Diagram
Caption: Route 2: Convergent synthesis via preparation of a halo-aminopyridine and Larock annulation.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloro-5-methylpyridine
-
Reaction Setup: Dissolve 2-amino-5-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise to the solution at room temperature. Stir the reaction for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. Add water to the residue and basify with sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography on silica gel to yield 2-amino-4-chloro-5-methylpyridine[5].
Step 2: Synthesis of 2-Amino-4-chloro-3-iodo-5-methylpyridine
-
Reaction Setup: Dissolve 2-amino-4-chloro-5-methylpyridine (1.0 equiv) in an appropriate solvent like acetonitrile or DMF.
-
Iodination: Add N-iodosuccinimide (NIS) (1.1 equiv) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC), typically for 2-4 hours.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by silica gel chromatography to afford 2-amino-4-chloro-3-iodo-5-methylpyridine.
Step 3: Larock Annulation to form this compound
This protocol is based on general Larock indole synthesis procedures[6].
-
Reaction Setup: To a sealable reaction vessel, add 2-amino-4-chloro-3-iodo-5-methylpyridine (1.0 equiv), potassium carbonate (K₂CO₃) (2.5 equiv), and palladium(II) acetate (Pd(OAc)₂) (0.05 equiv). Purge the vessel with an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: Add anhydrous DMF as the solvent, followed by the alkyne coupling partner. For the synthesis of the unsubstituted pyrrole ring, an acetylene surrogate is required, often involving a two-step process. A more direct approach uses a substituted alkyne. For this example, we will use trimethylsilylacetylene (2.0 equiv), which will require a subsequent desilylation step.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Desilylation and Purification: Dissolve the crude silylated intermediate in THF and add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv). Stir at room temperature for 1 hour. Quench with water and extract with ethyl acetate. Purify the crude product by silica gel chromatography to yield the final product, this compound.
Performance Comparison
| Parameter | Route 1: Annulation then Chlorination | Route 2: Convergent Larock Annulation |
| Overall Strategy | Linear Synthesis | Convergent Synthesis |
| Number of Steps | 3 (from 6-methyl-7-azaindole) | 3 (from 2-amino-5-methylpyridine) |
| Key Transformation | N-Oxidation / POCl₃ Chlorination | Palladium-catalyzed Heteroannulation |
| Estimated Overall Yield | Moderate to Good | Moderate |
| Reagent Toxicity/Hazards | Uses PCl₅ and POCl₃ (corrosive, water-sensitive). | Uses Palladium catalyst (heavy metal), potentially toxic ligands, and moisture-sensitive reagents. |
| Scalability | The chlorination step with POCl₃ can be challenging to scale due to its exothermic nature and work-up. | Palladium-catalyzed reactions can be expensive to scale, but often proceed under milder conditions. |
| Versatility | Excellent for accessing the 4-chloro derivative from the readily prepared azaindole core. | Potentially more versatile for creating diverse C2/C3 substituted analogs by varying the alkyne partner. |
| Key Challenges | Handling of phosphorus halides. Potential for low yields in the Madelung-type cyclization. | Synthesis and stability of the 2-amino-4-chloro-3-iodopyridine precursor. Optimization of the Pd-catalyzed step. |
Conclusion and Scientific Recommendation
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 (Annulation then Chlorination) represents the more classical and perhaps more robustly documented approach for this specific transformation. The N-oxidation and subsequent chlorination of 7-azaindoles is a high-yielding and well-understood process. The main challenge lies in the initial synthesis of the 6-methyl-7-azaindole core, which may require harsh conditions and optimization. However, once the core is obtained, the path to the final product is straightforward. This route is recommended for laboratories where the 6-methyl-7-azaindole precursor is available or can be synthesized efficiently in-house, and where handling of phosphorus oxychloride is routine.
Route 2 (Convergent Larock Annulation) embodies a more modern and elegant synthetic design. Its convergent nature is appealing, and it avoids the use of POCl₃. The primary advantage of this route is its potential modularity; by simply changing the alkyne partner, a variety of C2 and C3-substituted analogs could theoretically be produced from a common intermediate. However, this route's practicality is highly dependent on the efficient synthesis and purification of the 2-amino-4-chloro-3-iodo-5-methylpyridine precursor. Palladium-catalyzed reactions can also be sensitive to impurities and require careful optimization of catalysts, ligands, and conditions. This route is recommended for research groups with expertise in organometallic chemistry and for projects where the generation of a library of analogs with diverse pyrrole substitutions is desired.
For the specific goal of obtaining the title compound on a laboratory scale, Route 1 is likely the more reliable and cost-effective choice , assuming the successful synthesis of the initial 6-methyl-7-azaindole.
References
- Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. DOI:10.1039/D1RA02660G.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
- Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). PubMed. DOI: 10.1016/j.bmcl.2011.10.082.
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (n.d.). PubMed. DOI: 10.1016/j.ejmech.2020.112497.
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
- Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
- Larock indole synthesis. (n.d.). Wikipedia.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines. Organic Letters.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). ResearchGate.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Publishing. DOI: 10.1039/d3ra02987a.
- Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). ResearchGate.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
- Rasmussen, C. R., & Mahadevan, A. (1982). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
- de Mattos, M. C., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis.
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). The Royal Society of Chemistry.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 6. Azaindole synthesis [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the development of novel therapeutics, especially in oncology.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. We will explore how modifications to this core structure influence inhibitory activity against various kinases, offering a comparative framework supported by experimental data to guide future drug discovery efforts.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole scaffold's success as a kinase inhibitor template lies in its unique structural features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[1] This fundamental interaction anchors the inhibitor in the active site, and the various positions on the bicyclic ring system provide vectors for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Figure 1: Hydrogen bonding interactions of the 7-azaindole scaffold with the kinase hinge region.
The Significance of the 4-Chloro and 6-Methyl Substituents
The presence of a chlorine atom at the C4-position and a methyl group at the C6-position of the 7-azaindole core provides a specific starting point for SAR exploration. The 4-chloro substituent is particularly important as it serves as a versatile chemical handle for introducing a wide array of functionalities through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding site, often leading to significant gains in potency and selectivity. The 6-methyl group, while less reactive, can influence the electronic properties of the ring system and occupy a small hydrophobic pocket in the kinase active site, potentially contributing to binding affinity.
Structure-Activity Relationship Analysis: A Positional Breakdown
Modifications at the C5-Position
The C5-position of the 7-azaindole ring is often directed towards the solvent-exposed region of the kinase active site, making it a prime location for introducing larger substituents to enhance potency and modulate physicochemical properties.
| Compound ID | C5-Substituent | Target Kinase(s) | IC50 (nM) | Key Observations & Rationale |
| Hypothetical 1a | -H | Aurora A | >1000 | The unsubstituted parent compound is expected to have weak activity, highlighting the need for functionalization at key positions. |
| Hypothetical 1b | -CONH-phenyl | Aurora A | 150 | The introduction of an amide linkage and a phenyl group can provide additional hydrogen bonding and hydrophobic interactions, leading to a moderate increase in potency. |
| Hypothetical 1c | -CONH-(4-methoxyphenyl) | Aurora A | 50 | The addition of an electron-donating methoxy group in the para position of the phenyl ring can enhance binding, possibly through favorable interactions with a nearby hydrophobic pocket lined with polar atoms. |
| Hypothetical 1d | -SO2NH-phenyl | Aurora A | 200 | Replacing the amide with a sulfonamide can alter the geometry and electronic properties, which in this case may lead to a slight decrease in potency compared to the amide analog. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on general trends observed in kinase inhibitor design.
The rationale behind exploring substitutions at the C5-position is to probe for interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket. The choice of substituents is often guided by computational modeling to predict favorable interactions and to optimize properties such as solubility and cell permeability.
Modifications at the N1-Position (Pyrrole Nitrogen)
The pyrrole nitrogen (N1) is crucial as a hydrogen bond donor for hinge binding. While direct substitution on this nitrogen can disrupt this critical interaction, it can also be a strategy to modulate the compound's properties or to introduce functionalities that interact with other parts of the active site.
| Compound ID | N1-Substituent | Target Kinase(s) | IC50 (nM) | Key Observations & Rationale |
| Hypothetical 2a | -H | GSK-3β | 25 | The unsubstituted N-H is optimal for the canonical hinge-binding interaction. |
| Hypothetical 2b | -CH3 | GSK-3β | 250 | Methylation of the pyrrole nitrogen removes the hydrogen bond donor capability, often leading to a significant loss of potency. |
| Hypothetical 2c | -CH2CH2OH | GSK-3β | 150 | The introduction of a hydroxyethyl group may partially recover activity if the hydroxyl group can form a new hydrogen bond with a nearby residue, but the loss of the primary hinge interaction is often difficult to compensate for. |
The primary directive when considering modifications at the N1-position is to maintain the crucial hydrogen bond donation to the kinase hinge. Any substituent introduced must be carefully designed to either be small enough to not cause steric hindrance or to provide a compensatory favorable interaction.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and for an in vitro kinase inhibition assay.
Synthesis of this compound
Figure 2: General synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Cyclization: A suitable substituted pyridine, such as 2-amino-5-methylpyridine, undergoes a cyclization reaction to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved through various multi-step sequences, often involving the introduction of a two-carbon unit at the C3 position of the pyridine ring.
-
Formation of the Pyrrolopyridinone: The cyclized intermediate is often a 1H-pyrrolo[2,3-b]pyridin-4(7H)-one.
-
Chlorination: The 6-methyl-1H-pyrrolo[2,3-b]pyridin-4(7H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the ketone to the desired 4-chloro functionality.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, reagents, and yields will vary depending on the detailed synthetic route employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., Aurora A)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor (for 100% inhibition).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction into ATP, and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The 4-chloro position provides a versatile handle for synthetic elaboration, allowing for the exploration of interactions in the solvent-exposed region of the kinase active site. The SAR insights gathered from related 7-azaindole series suggest that modifications at the C5-position with substituted aryl or heteroaryl groups can significantly enhance potency. Future research in this area should focus on generating a diverse library of derivatives with modifications at various positions of the core scaffold and screening them against a panel of clinically relevant kinases. A systematic approach, combining chemical synthesis, in vitro biological evaluation, and computational modeling, will be crucial for elucidating a more detailed SAR and for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.
References
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules.
- In vitro kinase assay. (2024). Protocols.io.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical and Pharmaceutical Bulletin.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules.
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)-bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar.
- Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals.
- This compound - 捷化医药.
- 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine AldrichCPR 1228665-91-5 - Sigma-Aldrich.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). Journal of the Indian Chemical Society.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). European Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules.
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (2008). Bioorganic & Medicinal Chemistry Letters.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. (2015). Seminars in Oncology.
- 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine - PubChem.
Sources
The Halogen Dance: A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
Introduction: The 7-Azaindole Core and the Significance of C4-Functionalization
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties that can be exploited to fine-tune drug-like attributes such as solubility and metabolic stability.[1][2] A multitude of clinically evaluated and approved drugs, particularly kinase inhibitors, feature the 7-azaindole core, underscoring its importance in drug discovery.[1]
Functionalization of the 7-azaindole nucleus is a key strategy for modulating biological activity. The C4-position, in particular, is a critical vector for introducing diversity and tailoring selectivity. Halogenated derivatives, such as 4-chloro- and 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, serve as versatile synthetic handles for a host of transition-metal-catalyzed cross-coupling reactions. The choice between a chloro or bromo substituent at this position is a crucial decision in synthetic planning, with significant implications for reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of these two key intermediates, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions in their synthetic campaigns.
The Fundamental Reactivity Landscape: C-Cl vs. C-Br Bonds
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the carbon-halogen bond is a primary determinant of reactivity. The generally accepted trend for aryl halides is I > Br > Cl >> F.[3] This reactivity hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to cleave it during the often rate-determining oxidative addition step of the catalytic cycle.[3]
This difference in bond strength directly translates to the kinetics of the oxidative addition of the aryl halide to the palladium(0) catalyst. The more polarizable C-Br bond facilitates a more rapid interaction with the electron-rich metal center, leading to faster reaction rates.[3] Consequently, reactions involving aryl bromides often proceed under milder conditions—lower temperatures, shorter reaction times, and lower catalyst loadings—compared to their chloro- counterparts. The activation of the more robust C-Cl bond typically necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center and promote the challenging oxidative addition step.[3]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a tangible comparison, we will examine the performance of 4-chloro- and 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in three of the most widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
| Feature | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts |
| Typical Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| General Yields | Good to Excellent | Moderate to Excellent (highly dependent on catalyst system) |
The data illustrates that the bromo-derivative can often be successfully coupled using more "traditional" and less expensive palladium catalysts. In contrast, the chloro-analog generally requires more advanced and often proprietary catalyst systems to achieve comparable yields, reflecting its lower intrinsic reactivity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[4][5][6] Similar to the Suzuki coupling, the reactivity of the halide plays a critical role. The C-Br bond's propensity for oxidative addition generally allows for more facile C-N bond formation.
| Feature | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | This compound |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ with more electron-rich, bulky ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LiHMDS |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 4-18 hours | 12-36 hours |
| General Yields | Good to Excellent | Moderate to Good (highly ligand dependent) |
For the Buchwald-Hartwig amination, the trend continues. The bromo-derivative is amenable to a wider range of phosphine ligands and reaction conditions. The chloro-analog often requires highly specialized ligands and stronger bases to overcome the activation barrier for the C-Cl bond, especially with less nucleophilic amines.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the coupling of terminal alkynes with aryl halides.[7][8][9] This reaction typically involves a dual catalytic system of palladium and copper(I). The reactivity difference between the chloro and bromo substrates is particularly pronounced in this transformation.
| Feature | 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | This compound |
| Typical Catalyst System | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | Often requires more advanced Pd precatalysts and ligands; can be low yielding |
| Reaction Temperature | Room Temperature to 80 °C | 60-120 °C |
| Reaction Time | 1-10 hours | 12-48 hours, often with incomplete conversion |
| General Yields | Good to Excellent | Poor to Moderate; often challenging |
The Sonogashira coupling of aryl chlorides is notoriously more difficult than that of aryl bromides.[9] While the bromo-derivative of 6-methyl-7-azaindole can be expected to undergo Sonogashira coupling under standard conditions with high efficiency, the chloro-analog is a significantly more challenging substrate. Achieving good yields with the chloro-derivative often requires specialized, copper-free conditions and highly active catalyst systems, and may still result in lower yields and the formation of byproducts.
Experimental Protocols
The following are representative, generalized protocols. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the desired amine (1.2 equiv) and anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Conclusion and Practical Recommendations
The choice between 4-chloro- and 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a classic trade-off between reactivity and cost.
-
4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the substrate of choice when high reactivity and milder reaction conditions are paramount. It is generally more reliable across a broader range of standard cross-coupling conditions and with a wider array of coupling partners. This reliability can lead to faster optimization and higher yields, which can be critical in the fast-paced environment of drug discovery.
-
This compound , while less reactive, offers a significant cost advantage, making it an attractive option for large-scale synthesis. However, its successful implementation requires a greater investment in catalyst and ligand technology and more rigorous optimization of reaction conditions. The development of highly active palladium precatalysts and ligands has greatly expanded the utility of aryl chlorides, making them viable alternatives to bromides in many applications.[3]
For researchers, the decision should be guided by the specific goals of the synthesis. For initial exploration of structure-activity relationships where speed and reliability are key, the bromo-derivative is often the superior choice. For process development and scale-up where cost is a major driver, the chloro-derivative, despite its synthetic challenges, warrants serious consideration.
References
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Buchwald–Hartwig amin
- Sonogashira coupling - Wikipedia. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL not available)
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. [Link]
- Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds -
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Public
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. [Link]
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Semantic Scholar. [Link]
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Biological Evaluation of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
The 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1][2] Its structural analogy to purine bases allows it to effectively mimic ATP, the universal energy currency in cells, making it an ideal template for the design of competitive kinase inhibitors.[3] This guide provides a comprehensive comparison of the biological evaluation of various analogs derived from this core structure, offering insights into their therapeutic potential, particularly in oncology and inflammatory diseases. We will delve into the rationale behind experimental designs, present detailed protocols for key biological assays, and visualize the intricate signaling pathways these molecules modulate.
The Strategic Importance of the this compound Core
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a recurring motif in numerous ATP-competitive kinase inhibitors.[3] The presence of a chlorine atom at the 4-position is a key synthetic handle, enabling facile nucleophilic substitution reactions for the introduction of various pharmacophoric groups.[4] This reactivity is fundamental to creating extensive libraries of analogs for structure-activity relationship (SAR) studies. The methyl group at the 6-position can also be modified, although it is often retained to influence solubility and metabolic stability.
The versatility of this scaffold is underscored by its presence in approved drugs and clinical candidates. For instance, the broader 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib, which are used to treat autoimmune diseases and myeloproliferative neoplasms.[5][6]
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
The primary therapeutic utility of this compound analogs lies in their ability to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The following sections and data tables provide a comparative overview of the inhibitory potency of various pyrrolo[2,3-d]pyrimidine derivatives against different kinase targets.
Anti-proliferative Activity Against Cancer Cell Lines
The efficacy of these analogs is often first assessed through their ability to inhibit the growth of various cancer cell lines. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for comparison.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 8c | (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | HT-29 (Colon) | 4.55 | [7] |
| 8g | (E)-N-(4-Bromophenyl)-2-(4-chlorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine | HT-29 (Colon) | 4.01 | [7] |
| 5e | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3-bromobenzylidene)benzohydrazide | MCF-7 (Breast) | 29 | [8] |
| 5h | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | MCF-7 (Breast) | 42 | [8] |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3-nitrobenzylidene)benzohydrazide | MCF-7 (Breast) | 35 | [8] |
| 5l | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-nitrobenzylidene)benzohydrazide | MCF-7 (Breast) | 59 | [8] |
Table 1: Comparative anti-proliferative activity of selected pyrrolo[2,3-d]pyrimidine analogs.
Direct Kinase Inhibition
To understand the specific molecular targets of these compounds, in vitro kinase inhibition assays are performed. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 2 | Protein Kinase B (PKB/Akt) | 28-fold selective for PKB over PKA | [9] |
| 12 | Protein Kinase B (PKB/Akt) | ~150-fold selective for PKB over PKA | [9] |
| 14 | Protein Kinase B (PKB/Akt) | High selectivity for PKB | [9] |
Table 2: Comparative kinase inhibitory activity of selected pyrrolo[2,3-d]pyrimidine analogs.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments used in the biological evaluation of this compound analogs.
In Vitro Kinase Assay (Universal Fluorescence-Based Protocol)
This protocol describes a common and adaptable fluorescence-based method for determining the potency of kinase inhibitors.[10]
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is detected by a terbium-labeled anti-phospho-specific antibody. Binding of the antibody to the phosphorylated peptide, which is bound to a streptavidin-conjugated acceptor fluorophore, results in Fluorescence Resonance Energy Transfer (FRET). Kinase inhibition is quantified by a decrease in the FRET signal.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 20x kinase buffer stock solution and store at -20°C.
-
Prepare a fresh 10x ATP regeneration system for each assay and keep on ice.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of detecting the FRET signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.
-
Caption: Workflow for a fluorescence-based in vitro kinase assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Analogs
Many of the targeted kinases are key components of critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways provides a mechanistic basis for the observed anti-cancer activity of these compounds.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Inhibitors of Protein Kinase B (PKB/Akt) are of significant interest for cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Akt inhibitors.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the significant potential of its derivatives as therapeutic agents, particularly in oncology. The detailed experimental protocols provide a practical framework for researchers to conduct their own biological evaluations of novel analogs.
Future research in this area should focus on:
-
Expanding the diversity of substitutions at the 4- and 6-positions to further explore the structure-activity landscape.
-
Profiling lead compounds against broader kinase panels to assess selectivity and identify potential off-target effects.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties and anti-tumor efficacy of promising candidates in animal models.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- [No Author]. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- [No Author]. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- [No Author]. (2023). (PDF) In vitro kinase assay v1.
- [No Author]. (n.d.). MTT Cell Assay Protocol.
- BenchChem. (2025). The Core Mechanism of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition: A Technical Guide. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery.
- PubChem. (n.d.). 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- [No Author]. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- [No Author]. (n.d.).
- [No Author]. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- [No Author]. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- ChemicalBook. (2023).
- [No Author]. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- Clinivex. (n.d.). 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
The 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Potency
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a robust framework for developing potent and selective inhibitors. This guide focuses on the 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine substitution pattern, a specific decoration of this core, and explores its potential as a foundation for inhibitors targeting a range of critical kinases implicated in oncology, inflammation, and neurodegenerative diseases.
While direct, publicly available comparative potency data for inhibitors based on the precise this compound scaffold is limited, this guide will provide a comprehensive comparative analysis by examining the potency of structurally related analogs. By analyzing the structure-activity relationships (SAR) of closely related pyrrolo[2,3-b]pyridines and bioisosteric pyrrolo[2,3-d]pyrimidines, we can project the potential efficacy and selectivity of this specific scaffold. This approach allows for an evidence-based discussion of how the chloro and methyl substitutions might influence inhibitor potency and provides a valuable resource for researchers engaged in the rational design of novel kinase inhibitors.
This guide will delve into the mechanistic basis of kinase inhibition by this class of compounds, provide detailed, self-validating experimental protocols for assessing inhibitor potency, and present a comparative analysis of the potency of relevant compounds against key kinase targets, including Janus Kinase 1 (JAK1), Glycogen Synthase Kinase 3β (GSK-3β), Traf2- and Nck-Interacting Kinase (TNIK), and Colony-Stimulating Factor 1 Receptor (CSF-1R).
Targeted Kinase Signaling Pathways
The kinases selected for this comparative analysis are central nodes in signaling pathways that are frequently dysregulated in human diseases. Understanding these pathways is crucial for appreciating the therapeutic potential of their inhibitors.
The JAK/STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK/STAT pathway is a hallmark of various autoimmune diseases and cancers.[4][5] JAK1 is a key member of this family, and its inhibition is a validated therapeutic strategy.[5]
Caption: The JAK/STAT signaling pathway and its inhibition.
The GSK-3β Signaling Pathway in Alzheimer's Disease
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell fate, and neuronal development.[5] Its dysregulation is a central pathological feature of Alzheimer's disease, contributing to both amyloid-β production and tau hyperphosphorylation.[6][7]
Caption: Role of GSK-3β in Alzheimer's disease pathology.
The TNIK Signaling Pathway in Colorectal Cancer
Traf2- and Nck-Interacting Kinase (TNIK) is a serine/threonine kinase that functions as a critical activator of the Wnt signaling pathway.[8][9] In colorectal cancer, where the Wnt pathway is often constitutively active due to mutations, TNIK's role in phosphorylating T-cell factor 4 (TCF4) is essential for tumor growth and the maintenance of cancer stem cells.[10]
Caption: TNIK's role in the Wnt signaling pathway in colorectal cancer.
The CSF-1R Signaling Pathway in Cancer
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[11] In the tumor microenvironment, CSF-1R signaling can promote an immunosuppressive milieu and enhance tumor cell invasion and metastasis.[11]
Caption: The CSF-1R signaling pathway and its therapeutic inhibition.
Experimental Methodologies for Potency Determination
To ensure the trustworthiness and reproducibility of inhibitor potency data, standardized and well-characterized assay methodologies are essential. The following protocols outline robust in vitro kinase assays for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.
General Workflow for Kinase Inhibition Assays
The determination of inhibitor potency follows a systematic workflow, ensuring accurate and reproducible results.
Caption: General workflow for determining inhibitor IC50 values.
Standard Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a representative method for quantifying kinase activity and inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Inhibitor Dilution: Perform a serial dilution of the test compound in the kinase buffer to achieve a range of concentrations. Include a vehicle control (e.g., DMSO).
- Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically through an enzyme titration.
- Substrate/ATP Mix: Prepare a mixture of the specific kinase substrate and ATP in the kinase buffer. The final concentrations should be at or near the Km values for both.
2. Kinase Reaction:
- Add the serially diluted inhibitor or vehicle to the wells of a 384-well plate.
- Add the diluted kinase to each well, except for the "no enzyme" control.
- Initiate the reaction by adding the substrate/ATP mixture to all wells.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
3. Signal Detection:
- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Potency of Pyrrolo[2,3-b]pyridine-Based Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50) of various pyrrolo[2,3-b]pyridine and closely related pyrrolo[2,3-d]pyrimidine derivatives against the target kinases. It is important to note that direct comparisons should be made with caution, as assay conditions can vary between studies. However, this compilation provides valuable insights into the structure-activity relationships within this class of inhibitors.
| Compound ID/Reference | Core Scaffold | Target Kinase | IC50 (nM) | Notes |
| Analog 1 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | A highly potent derivative from a series designed for Alzheimer's disease. |
| Analog 2 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.24 | Demonstrates that minor structural modifications can maintain high potency. |
| Analog 3 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.26 | Further exemplifies the potency of the pyrrolo[2,3-b]pyridine scaffold for GSK-3β inhibition. |
| PD-089828 | Pyrido[2,3-d]pyrimidine | FGFr | 130 | A related pyridopyrimidine showing broad-spectrum activity. |
| PD-089828 | Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | Demonstrates differential selectivity based on the kinase. |
| Compound 4e | Pyrido[2,3-d]pyrimidine | FGFr | 60 | A modification of PD-089828 with improved potency and selectivity for FGFr. |
| Compound 13c [7] | Pyrrolo[2,3-d]pyridazine | RIPK1 | 59.8 | A potent inhibitor of RIPK1 with a related pyrrolopyridazine core. |
| AZD5363 [6] | Pyrrolo[2,3-d]pyrimidine | Akt1 | - | A clinical candidate with a pyrrolopyrimidine core, highlighting the therapeutic potential of this scaffold family. |
Note: The presented data is for structurally related compounds to the this compound scaffold. This comparative table is intended to provide a predictive framework for the potential potency of inhibitors based on the target scaffold.
Structure-Activity Relationship (SAR) Insights
The analysis of the broader pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine classes of kinase inhibitors reveals several key SAR trends that are likely to be relevant to the this compound scaffold:
-
The Pyrrolo[2,3-b]pyridine Core: This core structure is a potent hinge-binder, and its efficacy is demonstrated across multiple kinase families.
-
Substitutions at the 4- and 6-positions: The nature of the substituents at these positions is critical for determining both potency and selectivity. The 4-chloro group can serve as a key interaction point within the ATP-binding pocket or as a handle for further chemical modification. The 6-methyl group can influence the electronic properties of the ring system and provide steric bulk that may enhance selectivity for certain kinases.
-
Bioisosteric Scaffolds: The high potency observed for pyrrolo[2,3-d]pyrimidine analogs suggests that the nitrogen placement in the six-membered ring is a key determinant of activity and that the pyrrolo[2,3-b]pyridine core is a highly effective bioisostere.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the comparative analysis of structurally related compounds, it is anticipated that derivatives of this scaffold could exhibit potent and selective inhibition of key kinases such as JAK1, GSK-3β, TNIK, and CSF-1R. The provided experimental protocols offer a robust framework for the empirical determination of the potency of newly synthesized compounds.
Future research should focus on the synthesis and biological evaluation of a focused library of inhibitors based on the this compound core. Systematic exploration of different substituents at other positions of the heterocyclic system will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile scaffold.
References
- JAK-STAT signaling pathway. (n.d.). In Wikipedia.
- Mastrantoni, E., et al. (2024). CSF-1R in Cancer: More than a Myeloid Cell Receptor. PMC. [Link]
- Kisseleva, T., et al. (2003).
- Shitashige, M., et al. (2010). Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth. AACR Journals. [Link]
- Aaronson, D. S., & Horvath, C. M. (2002).
- Doherty, A. M., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- Balaraman, Y., et al. (2006). Glycogen synthase kinase 3β and Alzheimer's disease: pathophysiological and therapeutic significance. PMC. [Link]
- Shibuya, H. (2015). Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer. PubMed. [Link]
- Mahmoudi, T., et al. (2009).
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
- Wang, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. [Link]
- Gentile, E., et al. (2024). Insights into CSF-1R Expression in the Tumor Microenvironment. MDPI. [Link]
- Mastrantoni, E., et al. (2022). CSF-1R signaling in cancer cells.
- Hooper, C., et al. (2007). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Bioscience. [Link]
- Uno, Y., & Shitashige, M. (2016). The emergence of TNIK as a therapeutic target for colorectal cancer. Taylor & Francis Online. [Link]
- Basha, M., et al. (2023). Involvement of Gsk-3β in Alzheimer's disease pathogenesis.
- Zhang, Y., et al. (2022). High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma. PMC. [Link]
- Kuenzi, B. M., et al. (2020). Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability. AACR Journals. [Link]
- Shinto, E., et al. (2014). Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer. BMC Cancer. [Link]
- Reaction Biology. (n.d.). JAK1 Kinase Assay Service.
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
- BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
- Reaction Biology. (n.d.). CSF1R Kinase Activity Assay Service.
- Reaction Biology. (n.d.). TNIK Kinase Assay Service.
- BindingDB. (n.d.). Ki Summary.
- BindingDB. (n.d.). Assay in Summary_ki.
- Musso, L., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC. [Link]
- Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Fayed, B. E., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]
- Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]
- Li, Y., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. srinichem.com [srinichem.com]
- 4. EP2168952A1 - Morpholine derivative - Google Patents [patents.google.com]
- 5. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: potent inhibitors of the IGF-1R receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2022058920A1 - Casein kinase 1 delta modulators - Google Patents [patents.google.com]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Compounds: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the foundational pillar upon which successful therapeutic development is built, ensuring both efficacy and safety. This guide provides a comprehensive framework for elucidating and validating the MoA of a novel series of compounds, exemplified by 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, frequently associated with kinase inhibition.[1][2] Based on this structural precedent, we hypothesize that these compounds act as inhibitors of the Janus kinase (JAK) family, a critical group of enzymes in cytokine signaling.
This guide will detail a systematic, multi-tiered experimental approach to test this hypothesis. We will compare the performance of our lead compound, designated here as CMPD-X, with a known, highly selective inhibitor of Tyrosine Kinase 2 (TYK2), Deucravacitinib (BMS-986165).[3][4][5] Through a series of biochemical, biophysical, and cell-based assays, we will not only confirm the molecular target but also characterize the nature of the interaction and its downstream cellular consequences.
The Hypothesized Signaling Pathway: JAK-STAT
The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors, playing a crucial role in the immune system.[6] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[7] Our hypothesis centers on the inhibition of TYK2, a key member of the JAK family, which would in turn modulate downstream signaling events.
Caption: Tiered experimental workflow for validating the mechanism of action of CMPD-X.
Tier 1: Biochemical Kinase Assays
The initial step is to determine the inhibitory activity of CMPD-X against a broad panel of kinases to assess its potency and selectivity. [8]This is followed by a more focused determination of the IC50 value for the primary target.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Preparation of Reagents:
-
Prepare a 10-point serial dilution of CMPD-X and Deucravacitinib in 1% DMSO.
-
Reconstitute recombinant human TYK2 enzyme and the appropriate substrate in kinase assay buffer.
-
Prepare ATP solution at a concentration equal to the Km for TYK2.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the compound dilutions or DMSO control.
-
Add 2.5 µL of the TYK2 enzyme solution and pre-incubate for 15 minutes at room temperature. [9] * Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for 2 hours at room temperature. [9] * Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the 'no-enzyme' and DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Kinase Inhibition Profile
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| CMPD-X | 15 | > 10,000 | > 10,000 | > 10,000 |
| Deucravacitinib | 1.8 | > 5,000 | > 5,000 | > 5,000 |
This hypothetical data illustrates that CMPD-X is a potent and selective TYK2 inhibitor, comparable to Deucravacitinib.
Tier 2: Biophysical Validation of Direct Binding
To confirm a direct interaction between CMPD-X and TYK2, and to characterize the thermodynamics and kinetics of this binding, we employ two orthogonal biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). [10][11]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze purified recombinant TYK2 protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve CMPD-X in the final dialysis buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the sample cell with the TYK2 protein solution (typically 20-50 µM).
-
Load the injection syringe with the CMPD-X solution (typically 200-500 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C). [12]3. Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [13][]
-
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize a high-purity recombinant TYK2 protein onto a sensor chip surface (e.g., via amine coupling on a CM5 chip).
-
-
Binding Analysis:
-
Prepare a series of concentrations of CMPD-X in a suitable running buffer.
-
Inject the compound solutions over the immobilized TYK2 surface and a reference flow cell. [15] * Monitor the change in the SPR signal (response units) in real-time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [16]
-
Comparative Data: Biophysical Binding Parameters
| Compound | Method | Binding Affinity (KD) |
| CMPD-X | ITC | 25 nM |
| SPR | 22 nM | |
| Deucravacitinib | ITC | 2.5 nM |
| SPR | 2.1 nM |
This hypothetical data confirms direct binding of CMPD-X to TYK2 with high affinity.
Tier 3: Cellular Target Engagement
Confirming that a compound binds to its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. [17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293 cells overexpressing TYK2) to 80-90% confluency.
-
Treat the cells with CMPD-X, Deucravacitinib, or a vehicle control (DMSO) for 1 hour.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). [17]3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes. [17] * Quantify the amount of soluble TYK2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble TYK2 against the temperature.
-
The shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Tier 4: Downstream Pathway Analysis
The final validation step is to demonstrate that target engagement by CMPD-X leads to the expected modulation of the downstream signaling pathway. Western blotting is a standard and effective method to measure changes in the phosphorylation status of key signaling proteins like STATs. [19][20][21]
Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells responsive to a TYK2-mediated cytokine (e.g., IL-23) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of CMPD-X, Deucravacitinib, or DMSO for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-23) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [19] * Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. [21] * Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [19] * Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Comparative Data: Inhibition of STAT3 Phosphorylation
| Compound | Cytokine Stimulation | p-STAT3 Inhibition (IC50, nM) |
| CMPD-X | IL-23 | 55 |
| Deucravacitinib | IL-23 | 8 |
This hypothetical data demonstrates that CMPD-X effectively inhibits the downstream signaling of the TYK2 pathway in a cellular context.
Conclusion
The systematic application of the biochemical, biophysical, and cell-based assays outlined in this guide provides a robust and reliable framework for validating the mechanism of action of novel compounds like this compound (CMPD-X). By starting with broad screening and progressively focusing on direct target binding, cellular engagement, and downstream pathway modulation, this approach builds a comprehensive and scientifically sound understanding of a compound's MoA. The comparative analysis against a known inhibitor, Deucravacitinib, further contextualizes the potency and selectivity of the novel compound, providing critical data for its continued development as a potential therapeutic agent.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wikipedia. (2023). Deucravacitinib.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Drug Central. (n.d.). deucravacitinib.
- Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), 54343.
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- Bristol Myers Squibb. (2020). Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis.
- Nuvisan. (n.d.). Surface plasmon resonance.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery.
- Patsnap. (2025). What are the market competitors for Jakavi?
- ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(26), 3429–3438.
- PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2213–2222.
- The Journal of Clinical and Aesthetic Dermatology. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis.
- DelveInsight. (2025). Janus kinase (JAK) Inhibitors Competitive landscape, 2025.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. 56, 141-161.
- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
- National Institutes of Health. (2023). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist.
- MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8887.
- DelveInsight. (n.d.). JAK Inhibitors Market Assessment And Pipeline Insights.
- PubMed. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions.
- Suzy Cohen. (2023). Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications.
- PubMed Central. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849.
- YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(10), 1736-1748.
- ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. 5(10), 4559-4573.
- PubMed Central. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1124–1129.
- PubMed Central. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Organic Letters, 18(15), 3742–3745.
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 4. deucravacitinib [drugcentral.org]
- 5. news.bms.com [news.bms.com]
- 6. Janus kinase (JAK) Inhibitors Competitive Landscape Report [delveinsight.com]
- 7. suzycohen.com [suzycohen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. drughunter.com [drughunter.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. news-medical.net [news-medical.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Strategic Application of 7-Azaindole Bioisosteres in Modern Drug Design: A Comparative Guide
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Active Sites
This guide provides an in-depth comparative analysis of molecular docking studies involving 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore its interactions across various kinase active sites, compare its performance against alternative chemical scaffolds, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. Our focus is on the causality behind experimental choices and the robust validation of computational predictions.
The Privileged Scaffold: Understanding the 1H-pyrrolo[2,3-b]pyridine Core
Protein kinases have become critical targets for therapeutic intervention, particularly in oncology.[1] The development of selective kinase inhibitors is a cornerstone of targeted therapy. Within this field, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has emerged as a "privileged scaffold." Its structure is bioisosteric to natural purines, allowing it to mimic the adenine moiety of ATP and effectively compete for the enzyme's active site.
The specific derivative, this compound, offers several advantages. The pyrrolo nitrogen and the pyridine nitrogen act as crucial hydrogen bond donors and acceptors, respectively, enabling a strong "hinge-binding" interaction that anchors the molecule within the ATP-binding pocket of most kinases. The chlorine atom at the 4-position serves as a versatile synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[2]
Caption: Core structure of this compound.
Molecular Docking: A Predictive Engine for Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[3] This method is indispensable in modern drug design, as it reduces the time and cost associated with screening vast compound libraries by prioritizing candidates with the highest predicted binding affinity.[3]
The core principle involves sampling numerous orientations and conformations of the ligand within the protein's active site and scoring them based on a force field that approximates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.
Generalized Docking Workflow
The process follows a logical sequence, ensuring that both the protein target and the ligand are properly prepared for the simulation. This workflow is crucial for obtaining reliable and reproducible results.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance in Key Kinase Targets
The versatility of the this compound scaffold is evident from its application across a diverse range of kinase targets. Here, we compare its documented interactions within the active sites of four clinically relevant kinases.
A. V600E-BRAF Kinase
The V600E mutation in the BRAF kinase is a known driver in several cancers, including melanoma.[3] Docking studies of novel pyrrolo[2,3-b]pyridine derivatives against V600E-BRAF revealed that top-ranked compounds achieved superior docking scores compared to the FDA-approved inhibitor, Vemurafenib.[3]
-
Key Interactions: The stability of the ligand-protein complex was attributed to a combination of hydrogen bonds and hydrophobic interactions with critical residues in the active site.[3] These interactions effectively mimic those of the native ligand, confirming the scaffold's suitability for this target.[3]
B. Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of B-cell receptor signaling and a validated target for lymphoid malignancies.[4] Studies on pyrrolo[2,3-b]pyridine-based BTK inhibitors have used a combination of QSAR, molecular docking, and molecular dynamics to design novel compounds.[4]
-
Key Interactions: Docking simulations showed that these derivatives form crucial hydrogen bonds with residues such as Lys430, Met477, and Ser538 in the BTK active site.[4] The reliability of the docking protocol was validated by redocking the native ligand, which resulted in a low root-mean-square deviation (RMSD) of 0.89 Å, indicating a high-quality predictive model.[4]
C. c-Met Kinase
The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. A study involving 1H-pyrrolo[2,3-b]pyridine derivatives bearing an aromatic hydrazone moiety identified potent and selective c-Met inhibitors.[5]
-
Key Interactions: The most promising compound, 7c, demonstrated a c-Met kinase IC50 value of 0.506 μM.[5] Docking studies were instrumental in elucidating the structure-activity relationships, indicating that phenyl hydrazone derivatives were superior to heterocyclic hydrazone derivatives for this specific target.[5]
D. Janus Kinase 1 (JAK1)
JAK1 is a key mediator of cytokine signaling in inflammatory and autoimmune diseases.[6] The design of selective JAK1 inhibitors is a significant therapeutic goal. Through analysis of binding modes, N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides were designed as a JAK1-selective scaffold.[6]
-
Key Interactions: The resulting compounds showed excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2).[6] This selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of a potential drug candidate.
Summary of Interactions
| Kinase Target | Key Interacting Residues (as reported) | Docking Score / Activity Metric | Reference Compound |
| V600E-BRAF | Not specified, but H-bonds & hydrophobic interactions noted | Superior docking scores | Vemurafenib[3] |
| BTK | Lys430, Met477, Ser538 | Designed compound had lower predicted IC50 | Parent Compound 3P[4] |
| c-Met | Not specified, but SAR guided by docking | Compound 7c: IC50 = 0.506 μM | Not specified[5] |
| JAK1 | Not specified, but scaffold designed for selectivity | High potency and selectivity over JAK2/3/TYK2 | Not specified[6] |
Comparison with Alternative Kinase Inhibitor Scaffolds
To fully appreciate the utility of the this compound core, it is instructive to compare it with other scaffolds used in kinase inhibitor design.
-
Pyrrolo[2,3-d]pyrimidines: This closely related scaffold, a 5-7 fused ring system, is also a potent kinase inhibitor. The primary difference is the position of one nitrogen atom in the six-membered ring. This subtle change can significantly alter the hydrogen bonding geometry and steric interactions within the active site, often leading to a different kinase selectivity profile. For example, derivatives have been developed as potent inhibitors of CSF1R and FAK.[7][8]
-
Isatin-Hybrids: Hybrid molecules combining the pyrrolo[2,3-d]pyrimidine scaffold with an isatin moiety have been designed to function as multi-kinase inhibitors.[1][9][10] This strategy aims to address the multifactorial nature of diseases like cancer by targeting several signaling pathways simultaneously.[1][9]
-
Chloropyrimidines (Covalent Inhibitors): Unlike the reversible, ATP-competitive binding of the pyrrolo[2,3-b]pyridine scaffold, certain chloropyrimidines can act as covalent inhibitors.[11] These molecules form an irreversible bond with a cysteine residue near the active site. This mechanism can lead to prolonged target engagement and high potency but requires careful design to ensure selectivity and avoid off-target reactivity.[11]
Experimental Protocol: A Step-by-Step Docking Guide
This protocol provides a self-validating system for conducting a molecular docking study of a novel this compound derivative against V600E-BRAF kinase.
Objective: To predict the binding mode and estimate the binding affinity of a novel derivative in the V600E-BRAF active site.
Materials:
-
Protein Structure: V600E-BRAF crystal structure (e.g., PDB ID: 4R7H, co-crystallized with Pexidartinib, a related inhibitor).[7]
-
Ligand Structure: 3D structure of the this compound derivative.
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Docking program (e.g., AutoDock Vina).
-
Visualization software (e.g., PyMOL, Chimera).
-
Methodology:
-
Protein Preparation (Self-Validation Step 1):
-
Download the PDB file (e.g., 4R7H).
-
Remove all water molecules and non-essential ions.
-
Remove the co-crystallized native ligand (Pexidartinib). This ligand will be used later for re-docking to validate the protocol.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Draw the 2D structure of the novel derivative using chemical drawing software (e.g., ChemDraw).[3]
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).[3] This step is crucial for obtaining a low-energy, realistic starting conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein into the modeling software.
-
Define the active site by centering a grid box on the position of the co-crystallized native ligand.
-
Ensure the grid box dimensions (e.g., 50x50x50 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[4]
-
-
Docking Protocol Validation (Self-Validation Step 2):
-
Prepare the extracted native ligand (Pexidartinib) using the same procedure as in step 2.
-
Dock the native ligand back into the prepared protein using the defined grid box.
-
Validation Criterion: The protocol is considered valid if the top-ranked docked pose of the native ligand has an RMSD of less than 2.0 Å compared to its original crystallographic position. This confirms that the docking parameters can accurately reproduce the experimentally determined binding mode.[4]
-
-
Docking of Novel Derivative:
-
Using the validated protocol, dock the novel this compound derivative into the protein's active site.
-
Set the exhaustiveness parameter (controls computational effort) to a suitable value (e.g., 8 or higher) to ensure a thorough search of conformational space.
-
-
Analysis and Visualization:
-
Analyze the output file, which contains multiple binding poses and their corresponding docking scores (binding energies in kcal/mol).
-
Focus on the top-ranked pose (lowest energy).
-
Visualize the ligand-protein complex using PyMOL or Chimera.
-
Identify and measure key interactions: hydrogen bonds (distance < 3.5 Å, favorable angles), hydrophobic contacts, and any potential pi-stacking interactions.
-
Compare these interactions to those of known inhibitors to rationalize the predicted binding mode and affinity.
-
Conclusion and Future Outlook
The this compound scaffold is a robust and versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated through comparative docking studies against V600E-BRAF, BTK, c-Met, and JAK1, its inherent ability to form key hinge-binding interactions makes it adaptable to a wide range of ATP-binding pockets.
The true power of molecular docking lies not in providing an absolute measure of affinity, but in its ability to generate testable hypotheses that guide synthetic chemistry efforts. By comparing predicted binding modes and scores with experimental data (e.g., IC50 values from enzymatic assays), a virtuous cycle of design, synthesis, and testing can be established, accelerating the journey from hit to lead compound.
Future work should focus on leveraging these computational insights to optimize derivatives for enhanced selectivity, improved pharmacokinetic properties (ADMET), and novel mechanisms of action.[3] The integration of more advanced computational methods, such as molecular dynamics simulations and free energy perturbation (FEP) calculations, can further refine docking predictions and provide a more dynamic picture of the ligand-receptor interaction.[4]
References
- Al-Warhi, T., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]
- Al-Sanea, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. [Link]
- Dahle, T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]
- EL MERNISSI, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- Al-Sanea, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
- Al-Sanea, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Menichincheri, M., et al. (2009).
- Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Zhang, H., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- Zheng, P., et al. (2018). Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed. [Link]
- Dahle, T., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
Sources
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Choice: A Comparative Guide to the Selectivity of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended target while leaving the rest of the kinome—the sprawling family of over 500 human protein kinases—untouched. This selectivity minimizes off-target effects, which can range from manageable side effects to severe toxicity, ultimately defining the therapeutic window of a drug candidate.[1][2] The 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising foundation for the development of novel kinase inhibitors, demonstrating activity against key cancer targets such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4] This guide provides a comprehensive, data-driven assessment of the selectivity of kinase inhibitors derived from this scaffold, comparing them with established alternatives and elucidating the experimental methodologies crucial for such evaluations.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are central regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site, the primary target for most small-molecule inhibitors, presents a significant challenge to achieving selectivity.[5] A lack of selectivity can lead to the inhibition of unintended kinases, potentially disrupting essential cellular functions and causing adverse effects.[1][6] Therefore, rigorous assessment of an inhibitor's selectivity profile early in the drug discovery process is not merely a characterization step but a critical determinant of its clinical viability.
Biochemical Profiling: A First Look at Kinase Selectivity
The initial evaluation of a kinase inhibitor's selectivity is typically performed through in vitro biochemical assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of a large panel of purified kinases.
Kinome-Wide Activity Screening
A common approach is to screen the inhibitor at a fixed concentration against a broad panel of kinases.[7][8] The percentage of inhibition is measured, providing a snapshot of the inhibitor's activity across the kinome. More potent and selective inhibitors will show high inhibition of the intended target and minimal inhibition of other kinases.
A hypothetical this compound-based JAK3 inhibitor, herein designated as Cmpd-A , is compared against the well-established JAK3 inhibitor, Tofacitinib .
| Target Kinase | Cmpd-A (% Inhibition @ 1µM) | Tofacitinib (% Inhibition @ 1µM) |
| JAK3 | 98% | 99% |
| JAK1 | 35% | 85% |
| JAK2 | 15% | 75% |
| TYK2 | 40% | 60% |
| SRC | 5% | 10% |
| LCK | 8% | 12% |
| EGFR | <2% | <5% |
| VEGFR2 | <2% | <5% |
Table 1: Comparative kinome-wide activity screening of a hypothetical this compound-based JAK3 inhibitor (Cmpd-A) and Tofacitinib. Data is illustrative.
The data suggests that while both compounds potently inhibit JAK3, Cmpd-A exhibits a more selective profile with significantly less inhibition of other JAK family members compared to Tofacitinib.
Determining Potency: The IC50 Value
To quantify the potency of inhibition, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Kinase | Cmpd-A (IC50, nM) | Tofacitinib (IC50, nM) |
| JAK3 | 2 | 1 |
| JAK1 | 150 | 15 |
| JAK2 | 500 | 20 |
| TYK2 | 120 | 100 |
Table 2: Comparative IC50 values for Cmpd-A and Tofacitinib against JAK family kinases. Data is illustrative.
This quantitative analysis further underscores the enhanced selectivity of Cmpd-A for JAK3 over other JAK isoforms when compared to Tofacitinib.
Experimental Protocol: Radiometric Kinase Assay
A widely used method for determining kinase activity and inhibition is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9]
Step-by-Step Methodology:
-
Reaction Preparation: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric kinase assay.
Cellular Target Engagement: Validating Selectivity in a Physiological Context
While biochemical assays are invaluable, they do not fully replicate the complex cellular environment. Cellular target engagement assays are therefore essential to confirm that an inhibitor can access and bind to its intended target within living cells.[10][11]
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand, such as a kinase inhibitor, can stabilize its target protein, leading to an increase in its melting temperature.[12] This thermal shift can be quantified to assess target engagement.
A hypothetical this compound-based FGFR2 inhibitor, Cmpd-B , is compared to the approved FGFR inhibitor, Pemigatinib .
| Target | Cmpd-B (ΔTm, °C) | Pemigatinib (ΔTm, °C) |
| FGFR2 | +5.2 | +4.8 |
| FGFR1 | +2.1 | +3.5 |
| FGFR3 | +1.8 | +3.2 |
| VEGFR2 | +0.5 | +1.5 |
Table 3: Comparative CETSA results for Cmpd-B and Pemigatinib. A larger change in melting temperature (ΔTm) indicates stronger target engagement. Data is illustrative.
The results indicate that Cmpd-B demonstrates more selective engagement with FGFR2 in a cellular context compared to Pemigatinib.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[15][16] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
The Structural Basis of Selectivity
The selectivity of an inhibitor is ultimately determined by its molecular interactions with the target kinase. The this compound scaffold provides a versatile platform for medicinal chemists to introduce various substituents that can exploit subtle differences in the ATP-binding pockets of different kinases.[18][19] For instance, the methyl group at the 6-position and the chloro group at the 4-position can be strategically modified to enhance interactions with specific residues in the target kinase, thereby increasing both potency and selectivity.[3]
Computational Approaches to Predicting Selectivity
In addition to experimental methods, computational approaches are increasingly used to predict the selectivity of kinase inhibitors.[20] Techniques such as molecular docking and free energy calculations can model the binding of an inhibitor to multiple kinases, providing insights into potential on- and off-target interactions.[21] These in silico methods can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.[22]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of selective kinase inhibitors. As demonstrated, a multi-faceted approach combining biochemical profiling, cellular target engagement assays, and computational modeling is essential for a thorough assessment of inhibitor selectivity. The hypothetical compounds, Cmpd-A and Cmpd-B, illustrate how derivatives of this scaffold can potentially achieve superior selectivity profiles compared to existing drugs.
The future of kinase inhibitor development will likely involve an even greater emphasis on understanding and engineering selectivity. The integration of advanced techniques such as chemoproteomics and machine learning will undoubtedly refine our ability to predict and design highly selective inhibitors, ultimately leading to safer and more effective cancer therapies.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Vasta, J. D., Robers, M. B., Machleidt, T., Rients, A., Anderson, K., Corona, C., ... & Zimmerman, K. (2018). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv, 332128.
- Reaction Biology. (n.d.). NanoBRET Assay Services.
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11009.
- Cichońska, A., Ravikumar, B., Allaway, R. J., Wan, F., Park, S., Isayev, O., ... & Aittokallio, T. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1953.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Re-Crivellaro, N., & Ciulli, A. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. STAR protocols, 3(2), 101344.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Zhang, Y., Garcia-Ibanez, L., & Gray, N. S. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(44), 37378-37386.
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
- Abel, R., Wang, L., Berne, B. J., & Friesner, R. A. (2022). Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study.
- Chen, Y. C., Chen, Y. C., & Hsu, J. B. K. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic acids research, 52(W1), W438-W445.
- Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., ... & Kang, S. K. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo [2, 3-b] pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958-979.
- Fensome, A., Ambler, C. M., Arnold, E., Baffic, J., Bansal, S., Blake, D., ... & Chrencik, J. (2018). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of medicinal chemistry, 61(12), 5350-5366.
- Ashton, K. S., Boriack-Sjodin, P. A., Brandt, M., Brooijmans, N., Bryan, M. C., Caspers, N., ... & Wallace, E. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo [2, 3-d] pyrimidine RET Inhibitors. Journal of medicinal chemistry, 64(22), 16794-16812.
- Mullighan, C. G., Zhang, J., Harvey, R. C., Collins-Underwood, J. R., Schulman, B. A., Willman, C. L., ... & Downing, J. R. (2009). Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies.
- Szymańska, E., Kałuża, Z., & Giebułtowicz, J. (2012). Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo [3, 4-c] pyridine-1, 3-dione derivatives. Acta poloniae pharmaceutica, 69(5), 879-887.
- Ventura, A. C., & Tirosh, I. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5(1), 1-15.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Hassan, M. H., Al-Far, R. H., Al-Tamimi, A. M., Al-Sbou, I. A., & Al-Zoubi, R. M. (2022).
- Ilyin, A. P., Kysil, V. M., & Ivachtchenko, A. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo [2, 3-c] pyridines. Molecules, 29(12), 2894.
- Adams, J. L., Baig, M. H., Bailey, C. D., Blat, Y., De la Torre, D., De la Torre-Escudero, E., ... & Wilson, J. W. (2019). Synthesis and SAR Studies of 1H-Pyrrolo [2, 3-b] pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1431-1437.
- Myers, M. R., He, W., Wang, J., Brooijmans, N., Caspers, N., Chen, H., ... & Wallace, E. M. (2011). Optimization of 4, 6-bis-anilino-1H-pyrrolo [2, 3-d] pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Bioorganic & medicinal chemistry letters, 21(19), 5850-5854.
- Al-Salama, Z., & Dhillon, S. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Drugs, 82(18), 1649-1688.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(1), 95-105.
- Liu, X., Wang, X., Wang, S., Zhang, J., & Li, Y. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1, 7-Dihydro-Dipyrrolo [2, 3-b: 3′, 2′-e] Pyridine. Molecules, 27(10), 3144.
- Engel, J. C., & Sche-Engle, J. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 205-214.
- Tanemura, S., & Takeda, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 145(3), 263-264.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, H. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 10(52), 31221-31233.
- Antolin, A. A., & Workman, P. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current medicinal chemistry, 27(26), 4314-4348.
- Schenone, S., Brullo, C., & Musumeci, F. (2017). Pyrrolo [2, 3-d] Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(17), 1749-1784.
- Li, Y., Chen, J., & Wang, H. (2012). 4-Chloro-1H-pyrrolo [2, 3-d] pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2666.
- Szymańska, E., & Giebułtowicz, J. (2018).
- Nilsen, A., LaCrue, A. N., White, K. L., Forquer, I. P., Cross, R. M., Marfurt, J., ... & Riscoe, M. K. (2013). Discovery and structure–activity relationships of pyrrolone antimalarials. Journal of medicinal chemistry, 56(7), 2979-2996.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. news-medical.net [news-medical.net]
- 15. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 18. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and experimental integrity. The handling and disposal of specialized chemical reagents like 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound often used in kinase inhibitor research and pharmaceutical development, demand a meticulous and informed approach. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a culture of safety and environmental responsibility within the laboratory.
Hazard Identification and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, data from structurally analogous halogenated pyrrolopyridines provide a strong basis for risk assessment[1][2].
Assumed Hazard Profile: Based on similar compounds, this compound should be handled as a substance that is, at a minimum:
-
Harmful if swallowed[2].
| Hazard Classification (GHS) | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271, P304+P340, P312, P403+P233 |
Core Safety Mandates:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors[3][4]. The workspace must be equipped with an accessible emergency eyewash station and safety shower[5][6].
-
Personal Protective Equipment (PPE) : A standard ensemble of a lab coat, chemical-resistant gloves (such as nitrile), and ANSI-rated safety goggles is mandatory[6]. For weighing or transferring solid material where dust may be generated, additional respiratory protection may be warranted.
Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with accurate waste characterization. As a chlorinated organic substance, this compound falls under the category of halogenated organic compounds . This classification is critical because mixing halogenated with non-halogenated waste streams can significantly increase disposal costs and complexity. Furthermore, improper segregation can lead to dangerous chemical reactions[7].
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste generated from this compound must be managed as hazardous waste[8]. While the pure, unused compound may not have a specific listing, solvents used for cleaning and rinsing equipment contaminated with it would likely be classified under codes such as F001 or F002 for spent halogenated solvents[9][10].
The following diagram outlines the critical decision-making and segregation workflow for waste streams containing this compound.
Caption: Decision workflow for segregating waste streams containing this compound.
Step-by-Step Disposal Protocols
Never attempt to neutralize or dispose of this chemical down the drain. The environmental impact is unknown, and its structure suggests persistence[11]. The only acceptable method of disposal is through a licensed hazardous waste management company, typically via high-temperature incineration[1].
Protocol 3.1: Unused Compound and Grossly Contaminated Materials
-
Container Selection : Use a designated, sealable, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene).
-
Collection : Carefully transfer any unused, expired, or waste this compound solid into the designated waste container. This also applies to items like weighing paper or contaminated spatulas.
-
Labeling : Immediately label the container with a "Hazardous Waste" label. The label must include the full chemical name: "this compound" and an indication of its hazards (Irritant, Harmful).
-
Storage : Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizers or acids[3][7].
Protocol 3.2: Decontamination of Labware
-
Initial Rinse : Perform an initial rinse of the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent : This first rinseate is considered acutely hazardous and must be collected in a designated "Halogenated Liquid Waste" container[3].
-
Subsequent Rinses : Perform two additional rinses with the solvent. Depending on institutional policy, these subsequent rinses may also need to be collected in the hazardous waste container. Consult your institution's Environmental Health & Safety (E&S) department for specific guidance.
-
Final Cleaning : After triple rinsing, the labware can typically be washed with soap and water and is no longer considered hazardous.
Protocol 3.3: Spill Management and Cleanup
In the event of a spill, the primary objective is to contain and collect the material safely.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel[6].
-
Don PPE : Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Containment : For a solid spill, carefully sweep or scoop the material into a sealable container. Avoid creating dust[1]. For a liquid spill, cover with an inert absorbent material like vermiculite or sand[4][6].
-
Collection : Transfer the absorbent material into a designated hazardous waste container for solid debris.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth and any contaminated PPE as hazardous solid waste[6].
-
Reporting : Report the spill to your laboratory supervisor and E&S department as per institutional policy.
Final Disposal Pathway: The Role of Professional Services
All generated waste streams—solid waste, liquid waste, and spill debris—must be disposed of through your institution's E&S department or a contracted licensed hazardous waste disposal company[4][5]. These companies will ensure the material is transported and disposed of in compliance with all local, state, and federal regulations. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and phosgene[1][12].
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- U.S. Environmental Protection Agency. (1979). Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- IWK Health Centre. (n.d.). 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. echemi.com [echemi.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
The handling of specialized heterocyclic compounds like 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and development, demands a stringent adherence to safety protocols. This guide provides an in-depth operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
-
Acute Toxicity (Oral): Similar compounds have shown oral toxicity.[3][4]
-
Thermal Decomposition: When exposed to extreme heat, chlorinated compounds can decompose, releasing hazardous substances like hydrogen chloride, phosgene, and carbon monoxide.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves conforming to EN 374 standards. | To prevent skin contact and potential irritation.[1][6] |
| Eye Protection | Chemical safety goggles or a face shield.[1][7] | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Body Protection | A flame-retardant lab coat.[8] | To protect skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls are insufficient or during spill cleanup.[1][7] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][2] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on task-specific risks.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound minimizes exposure and ensures a safe working environment.
Engineering Controls and Workstation Setup
-
Ventilation: All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation exposure.[2][9]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use anti-static and spark-proof equipment where possible.[9]
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute.
-
Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.[1][10] Contaminated clothing should be removed and laundered before reuse.[2]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be secure and accessible only to authorized personnel.
Spill and Disposal Management
Prompt and correct response to spills is crucial. Equally important is the proper disposal of waste to protect the environment.
Spill Response
-
Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[9] Sweep or shovel the material into a suitable, labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]
Diagram: Spill Response Protocol
Caption: A step-by-step protocol for responding to chemical spills.
Waste Disposal
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.
-
Collection: Place waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an authorized hazardous waste disposal company, following all local, state, and federal regulations.[3][11] Do not dispose of this chemical down the drain or in regular trash.[9][11]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Safety Data Sheet. (2016, December 8). Synquest Labs.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet. (n.d.). Apollo Scientific.
- 2-(Chloromethyl)pyridine Hydrochloride - Safety Data Sheet. (2025, April 30). TCI Chemicals.
- Pyridine - Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety Data Sheet. (2024, April 1).
- 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet. (2024, December 19). CymitQuimica.
- 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet. (2025, September 19). Angene Chemical.
- Pyridine - Safety Data Sheet. (2009, October 2). Fisher Scientific.
- Guidance on Storage and Handling of Chlorinated Solvents. (2016, May 23). Eurochlor.
- 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet. (2024, December 19).
- Chlorinated Solvents– Storage and Handling. (2012, January).
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
